Azelastine Hydrochloride
Description
This compound is the hydrochloride salt form of azelastine, a phthalazinone derivative with antihistaminergic activity. This compound competes with histamine for the H1 receptor, thereby diminishing the actions of histamine on effector cells and decreasing the histamine-mediated symptoms of allergic reaction, such as bronchoconstriction, vasodilation, increased capillary permeability and spasmodic contractions of gastrointestinal smooth muscle.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 6 approved and 1 investigational indication.
Azelastine, a phthalazine derivative, is an antihistamine and mast cell stabilizer available as a nasal spray for hay fever and as eye drops for allergic conjunctivitis. Azelastine is also available as a combination product of this compound and fluticasone propionate called Dymista® . Dymista® is indicated in patient over 12 years old for symptomatic relief of seasonal allergic rhinitis.
See also: Azelastine (has active moiety); this compound; fluticasone propionate (component of).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJAJYAHJQIWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58581-89-8 (Parent) | |
| Record name | Azelastine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelastine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045945 | |
| Record name | Azelastine hydrochloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79307-93-0, 37932-96-0, 58581-89-8 | |
| Record name | Azelastine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79307-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37932-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Azelastine hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelastine hydrochloride [USAN:JAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |
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| Record name | AZELASTINE HYDROCHLORIDE | |
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| Record name | Azelastine hydrochloride | |
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| Record name | (RS)-4-(4-chloro-benzyl)2-(1-methylazepan-4-yl)phtalazin-1(2H)-one hydrochloride | |
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| Record name | AZELASTINE HYDROCHLORIDE | |
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Foundational & Exploratory
The Multifaceted Mechanism of Azelastine Hydrochloride in Mast Cell Stabilization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelastine hydrochloride is a second-generation antihistamine renowned for its multifaceted pharmacological profile, extending beyond simple H1-receptor antagonism. A cornerstone of its therapeutic efficacy in allergic conditions lies in its profound ability to stabilize mast cells, the principal effector cells of immediate hypersensitivity. This technical guide provides a comprehensive exploration of the molecular mechanisms by which this compound exerts its mast cell-stabilizing effects. We will delve into the intricate signaling cascades that govern mast cell degranulation and cytokine release, and elucidate the specific nodal points at which azelastine intervenes. Furthermore, this guide will furnish detailed, field-proven experimental protocols for assessing mast cell degranulation, complete with the causal reasoning behind methodological choices, to empower researchers in their investigation of anti-allergic compounds.
The Central Role of Mast Cells in Allergic Inflammation
Mast cells are tissue-resident immune cells that serve as critical sentinels, orchestrating the early phases of allergic reactions.[1][2] Upon encountering an allergen, mast cells undergo a rapid process of degranulation, releasing a torrent of pre-formed inflammatory mediators, and subsequently synthesize and secrete a host of de novo mediators, including cytokines and leukotrienes.[2][3] This cascade of events is responsible for the characteristic symptoms of allergic rhinitis, conjunctivitis, and other hypersensitivity disorders.[3]
The activation of mast cells is primarily initiated by the cross-linking of the high-affinity IgE receptor, FcεRI, on the cell surface by allergen-bound IgE antibodies.[4][5] This event triggers a complex intracellular signaling pathway, culminating in the release of potent inflammatory mediators.[4]
This compound: A Dual-Action Pharmacological Agent
This compound distinguishes itself from many other antihistamines through its dual mechanism of action: it is both a potent H1-receptor antagonist and a formidable mast cell stabilizer.[1][3][6] This dual functionality allows it to not only block the effects of histamine that has already been released but also to preemptively inhibit the release of histamine and other inflammatory mediators from mast cells.[2][6]
The Molecular Underpinnings of Azelastine's Mast Cell Stabilization
Azelastine's ability to stabilize mast cells is not a monolithic process but rather the result of its intervention at multiple key junctures within the mast cell activation signaling cascade.
Attenuation of Early Signaling Events
The binding of an allergen to IgE-FcεRI complexes initiates a phosphorylation cascade that is critical for mast cell activation. Azelastine has been shown to interfere with these early signaling events. While the precise upstream targets are still under investigation, evidence suggests that azelastine's actions lead to a dampening of the entire downstream signaling cascade.
Inhibition of Intracellular Calcium Mobilization
A sustained increase in intracellular calcium concentration ([Ca2+]i) is a critical prerequisite for mast cell degranulation. This calcium influx is triggered by a signaling cascade involving phospholipase Cγ (PLCγ), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium, which in turn activates store-operated calcium entry (SOCE) channels in the plasma membrane, allowing for a massive influx of extracellular calcium.
Studies have demonstrated that azelastine significantly inhibits the increase in intracellular Ca2+ levels following mast cell stimulation. This suggests that azelastine may interfere with the PLCγ pathway or directly modulate the function of calcium channels.[7]
Downregulation of NF-κB Activation
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-8, in mast cells. The activation of NF-κB is a downstream consequence of the FcεRI signaling cascade. Azelastine has been shown to inhibit the activation of NF-κB in human mast cells, thereby suppressing the synthesis and release of these late-phase inflammatory mediators.
Inhibition of Leukotriene Synthesis
Leukotrienes are potent lipid mediators that contribute significantly to bronchoconstriction, mucus secretion, and inflammatory cell recruitment in allergic responses. Azelastine has been demonstrated to inhibit the synthesis of leukotrienes, such as LTC4, in mast cells.[8][9] This inhibition is achieved, at least in part, through the suppression of phospholipase A2 and LTC4 synthase activities.[9]
Visualizing the Mechanism: Signaling Pathways and Azelastine's Points of Intervention
To provide a clearer understanding of azelastine's mechanism of action, the following diagrams illustrate the IgE-mediated mast cell activation pathway and the key points of inhibition by azelastine.
Caption: IgE-Mediated Mast Cell Activation and Azelastine's Inhibition Points.
Quantitative Assessment of Azelastine's Inhibitory Activity
The potency of this compound in stabilizing mast cells can be quantified by determining its half-maximal inhibitory concentration (IC50) for the release of various mediators.
| Mediator Release Inhibited | Cell Type | Stimulus | Azelastine IC50 | Reference |
| Histamine | Rat Peritoneal Mast Cells | Antigen | 4.8 µM | [10] |
| Histamine | MC9 Mast Cells | DNP-BSA | ~1.4 µM | [11] |
| TNF-α | RBL-2H3 Cells | Antigen | 25.7 ± 3.4 µM | [12] |
| TNF-α | Human Cord Blood Mast Cells | anti-IgE | ~6 µM (for 80% inhibition) | |
| IL-6 | Human Cord Blood Mast Cells | anti-IgE | ~24 µM (for 83% inhibition) | |
| IL-8 | Human Cord Blood Mast Cells | anti-IgE | ~60 µM (for 99% inhibition) | |
| Tryptase | Human Cord Blood Mast Cells | anti-IgE | 24 µM (for 55% inhibition) | [13] |
| Leukotriene C4 | Human Cord Blood Mast Cells | anti-IgE | Not specified, but inhibited | [14] |
Experimental Protocols for Assessing Mast Cell Degranulation
To empirically validate the mast cell-stabilizing properties of compounds like azelastine, robust and reproducible in vitro assays are essential. The β-hexosaminidase release assay is a widely accepted and reliable method for quantifying mast cell degranulation.
The β-Hexosaminidase Release Assay: A Proxy for Degranulation
Principle: β-hexosaminidase is an enzyme that is co-localized with histamine and other pre-formed mediators within mast cell granules.[15] Upon degranulation, β-hexosaminidase is released into the extracellular milieu in proportion to the extent of granule exocytosis.[15] Therefore, measuring the enzymatic activity of β-hexosaminidase in the cell supernatant serves as a reliable and quantifiable surrogate for mast cell degranulation.[16]
Caption: Workflow for the β-Hexosaminidase Degranulation Assay.
Detailed Step-by-Step Methodology
This protocol is adapted for use with the rat basophilic leukemia (RBL-2H3) cell line, a common model for mast cell studies.
Materials:
-
RBL-2H3 cells
-
Complete culture medium (e.g., MEM with 20% FBS, 1% Penicillin-Streptomycin)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Tyrode's buffer (or similar physiological buffer)
-
This compound stock solution
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution
-
0.1% Triton X-100 in Tyrode's buffer
-
Stop solution (e.g., 0.4 M Glycine, pH 10.7)[17]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add anti-DNP IgE to a final concentration of 0.5 µg/mL.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and sensitization.
-
Rationale: Overnight incubation ensures that the IgE antibodies have sufficient time to bind to the FcεRI receptors on the mast cell surface.
-
-
Cell Washing and Treatment:
-
Gently wash the cells twice with pre-warmed Tyrode's buffer to remove unbound IgE and serum components.
-
Add Tyrode's buffer containing various concentrations of this compound to the appropriate wells. Include a vehicle control (buffer only).
-
Incubate for 15-30 minutes at 37°C.
-
Rationale: Pre-incubation with the test compound allows it to exert its effects on the cells before stimulation.
-
-
Cell Stimulation:
-
Add DNP-BSA to a final concentration of 100 ng/mL to all wells except for the negative control (unstimulated) and total release wells.
-
Incubate for 30-60 minutes at 37°C.
-
Rationale: The multivalent DNP-BSA cross-links the IgE-FcεRI complexes, initiating the degranulation cascade.
-
-
Sample Collection:
-
To measure total β-hexosaminidase release, add 0.1% Triton X-100 to the designated "total release" wells to lyse the cells completely.
-
Rationale: Triton X-100 is a non-ionic detergent that solubilizes the cell membrane, releasing the entire intracellular content, including all β-hexosaminidase.[18][19]
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
-
Enzymatic Reaction:
-
Add p-NAG substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Rationale: During this incubation, the β-hexosaminidase in the supernatant cleaves the p-NAG substrate, producing a colored product (p-nitrophenol).
-
-
Stopping the Reaction and Measurement:
-
Add the stop solution to each well.
-
Rationale: The stop solution, typically a high pH buffer like glycine, abruptly changes the pH, which denatures the enzyme and terminates the reaction, ensuring that the color development is proportional to the enzyme activity at a fixed time point.[17][20]
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100
-
Conclusion
This compound's clinical efficacy in allergic disorders is firmly rooted in its multifaceted mechanism of action. Its ability to not only antagonize the H1 receptor but also to profoundly stabilize mast cells by interfering with critical signaling pathways, including calcium mobilization and NF-κB activation, underscores its value as a therapeutic agent. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the intricate biology of mast cells and the development of next-generation anti-allergic therapies.
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- Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells. International Archives of Allergy and Immunology. [Link]
- Does β-hexosaminidase function only as a degranulation indicator in mast cells? The primary role of β-hexosaminidase in mast cell granules. The Journal of Immunology. [Link]
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- Inhibition of IgE-mediated allergic histamine release from rat peritoneal mast cells by azelastine and selected antiallergic drugs. The Journal of Allergy and Clinical Immunology. [Link]
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- Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays. Journal of Visualized Experiments. [Link]
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- What's the difference between digitonin and Triton x-100 in cell lysis buffer?
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- What is the ELISA stop solution recipe or formula? Ringbio. [Link]
- In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lys
- What is a more accurate marker of mast cell degranulation in vitro- histamine or beta hexosaminidase?
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The Multifaceted Pharmacological Profile of Azelastine Hydrochloride: A Technical Guide for Researchers
This guide provides an in-depth exploration of the pharmacological properties of Azelastine Hydrochloride, a potent second-generation antihistamine. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, pharmacokinetic and pharmacodynamic profiles, and key experimental methodologies crucial for the preclinical and clinical investigation of this compound. Our focus is on providing not just protocols, but the scientific rationale behind them, empowering researchers to design robust and insightful studies.
Introduction: Beyond H1-Receptor Antagonism
This compound is a phthalazinone derivative recognized for its efficacy in treating allergic rhinitis and conjunctivitis.[1][2] While its primary mechanism of action is the competitive antagonism of the histamine H1-receptor, its therapeutic efficacy is augmented by a broader spectrum of anti-allergic and anti-inflammatory activities.[3][4] This multi-modal action, encompassing mast cell stabilization and inhibition of various inflammatory mediators, distinguishes Azelastine from first-generation antihistamines and underscores its importance as a research tool and therapeutic agent.[1][5]
This guide will dissect the pharmacological intricacies of this compound, offering a comprehensive resource for its scientific investigation.
Mechanism of Action: A Tripartite Approach to Allergic Inflammation
Azelastine's efficacy stems from a synergistic combination of three key pharmacological effects:
-
Histamine H1-Receptor Antagonism: Azelastine is a potent and selective inverse agonist of the H1 receptor.[3][5] By competitively binding to these receptors on nerve endings, smooth muscle, and glandular cells, it effectively blocks the downstream signaling cascade initiated by histamine, thereby mitigating symptoms such as itching, sneezing, and rhinorrhea.[3][6] Its binding affinity for the H1 receptor is approximately tenfold greater than that of chlorpheniramine on a milligram-per-milligram basis.[5][7]
-
Mast Cell Stabilization: A crucial aspect of Azelastine's pharmacological profile is its ability to stabilize mast cells.[2][5] This action inhibits the release of pre-formed and newly synthesized inflammatory mediators, including histamine, tryptase, leukotrienes, and prostaglandins, following allergen-induced degranulation.[1][8] This preventative action on the early phase of the allergic response is a key differentiator from purely antihistaminic compounds.
-
Anti-inflammatory Effects: Azelastine exhibits a broad range of anti-inflammatory properties that contribute to its efficacy in managing the late-phase allergic reaction.[4] It has been shown to inhibit the production and release of pro-inflammatory cytokines such as IL-6, TNF-alpha, and IL-8 from human mast cells.[9] Furthermore, Azelastine can downregulate the expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule involved in the recruitment of inflammatory cells to the site of allergic inflammation.[3][5]
Signaling Pathway of Azelastine's Action
The following diagram illustrates the key signaling pathways modulated by this compound.
Pharmacokinetic and Pharmacodynamic Profile
A comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental for its development and application in research.
Pharmacokinetics
| Parameter | Value | Source |
| Systemic Bioavailability (Intranasal) | ~40% | [2][10] |
| Time to Maximum Plasma Concentration (Cmax) | 2-3 hours | [2][10] |
| Elimination Half-life | ~22 hours | [10] |
| Volume of Distribution | 14.5 L/kg | [10] |
| Plasma Clearance | 0.5 L/h/kg | [2][10] |
| Primary Route of Excretion | Feces (~75%) | [1][10] |
| Major Metabolite | Desmethylazelastine (active) | [5][10] |
Pharmacodynamics
The onset of action of intranasally administered Azelastine is rapid, with a statistically significant reduction in allergic rhinitis symptoms observed within 3 hours of initial dosing.[10] The duration of action is prolonged, allowing for twice-daily dosing.[5]
Key Experimental Protocols for In Vitro and In Vivo Characterization
To rigorously assess the pharmacological profile of this compound and similar compounds, a suite of well-defined in vitro and in vivo assays is essential.
In Vitro Assays
This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.[11][12]
Experimental Protocol:
-
Cell Culture: Utilize a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).[13]
-
Membrane Preparation: Homogenize cultured cells and isolate the membrane fraction containing the H1 receptors through centrifugation.
-
Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]pyrilamine) and varying concentrations of this compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of Azelastine that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an H1 receptor agonist.[11][14]
Experimental Protocol:
-
Cell Culture and Loading: Culture H1 receptor-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of histamine.
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader or microscope.
-
Data Analysis: Determine the IC50 value for Azelastine's inhibition of the histamine-induced calcium response.
Sources
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Azelastine Hydrochloride's role in inhibiting inflammatory mediators
An In-Depth Technical Guide to Azelastine Hydrochloride's Inhibition of Inflammatory Mediators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent second-generation antihistamine distinguished by its broad-spectrum anti-inflammatory properties. Beyond its primary function as a histamine H1 receptor antagonist, azelastine exerts a significant inhibitory effect on a wide array of inflammatory mediators, contributing to its clinical efficacy in treating allergic rhinitis and asthma. This guide provides a detailed exploration of the molecular mechanisms underpinning azelastine's anti-inflammatory actions, methodologies for their investigation, and insights into its therapeutic implications.
Introduction: Beyond Histamine Blockade
While first-generation antihistamines primarily addressed allergic symptoms through competitive antagonism of the histamine H1 receptor, their utility was often limited by sedative side effects and a narrow mechanism of action. This compound emerged as a multifaceted therapeutic agent, demonstrating a more complex pharmacological profile. Its clinical success is not solely attributable to H1 receptor blockade but also to its robust capacity to modulate the allergic cascade at multiple junctures. This includes the stabilization of mast cells and basophils, and the subsequent inhibition of the release and synthesis of a variety of pro-inflammatory molecules.
Core Mechanism of Action: A Multi-Pronged Anti-inflammatory Approach
Azelastine's efficacy stems from its ability to interfere with key pathways in the inflammatory response. This multi-pronged approach involves several critical actions:
-
Histamine H1 Receptor Antagonism: Azelastine is a potent and selective inverse agonist of the H1 receptor, effectively blocking histamine-induced symptoms such as itching, sneezing, and rhinorrhea.
-
Mast Cell Stabilization: A pivotal aspect of its anti-inflammatory role is the stabilization of mast cells. This prevents the degranulation and release of pre-formed mediators like histamine, tryptase, and proteoglycans.
-
Inhibition of Inflammatory Mediator Synthesis and Release: Azelastine has been shown to inhibit the production and release of a broad spectrum of inflammatory mediators from various immune cells. This includes:
-
Leukotrienes: Potent lipid mediators that contribute to bronchoconstriction, mucus production, and mucosal edema.
-
Cytokines and Chemokines: Signaling molecules such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) that orchestrate the inflammatory response and recruit other immune cells.
-
Reactive Oxygen Species (ROS): Azelastine has been observed to suppress the generation of ROS, thereby reducing oxidative stress and tissue damage associated with inflammation.
-
Signaling Pathway Visualization
The following diagram illustrates the key inhibitory actions of Azelastine on the inflammatory cascade.
Caption: Azelastine's multifaceted inhibition of the inflammatory cascade.
Experimental Protocols for Assessing Anti-inflammatory Effects
To quantify the inhibitory effects of azelastine on inflammatory mediators, a series of in vitro and ex vivo assays can be employed. The following protocols provide a framework for these investigations.
Mast Cell Degranulation Assay
This assay assesses the ability of azelastine to stabilize mast cells and prevent the release of histamine.
Methodology:
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells in appropriate media.
-
Sensitization: Sensitize the cells with anti-dinitrophenyl (DNP) IgE overnight.
-
Pre-treatment: Wash the cells and pre-incubate with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce degranulation by challenging the cells with DNP-human serum albumin (HSA).
-
Quantification: Measure the amount of histamine released into the supernatant using a commercial histamine ELISA kit.
-
Data Analysis: Calculate the percentage of histamine release inhibition for each azelastine concentration compared to the untreated control.
Leukotriene Release Assay
This protocol measures the inhibition of leukotriene C4 (LTC4) release from stimulated inflammatory cells.
Methodology:
-
Cell Isolation: Isolate human peripheral blood eosinophils or neutrophils.
-
Pre-treatment: Pre-incubate the isolated cells with different concentrations of azelastine.
-
Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.
-
Quantification: Measure the concentration of LTC4 in the cell supernatant using a competitive enzyme immunoassay.
-
Data Analysis: Determine the IC50 value for azelastine's inhibition of LTC4 release.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the inhibition of inflammatory mediators.
Caption: General workflow for in vitro anti-inflammatory assays.
Quantitative Data Summary
The following table summarizes the inhibitory effects of azelastine on various inflammatory mediators as reported in the literature.
| Mediator | Cell Type | Assay Type | Typical IC50 / % Inhibition | Reference |
| Histamine | Mast Cells | ELISA | Significant inhibition at therapeutic concentrations | |
| Leukotriene C4 | Eosinophils | Immunoassay | IC50 in the low micromolar range | |
| Interleukin-6 (IL-6) | Epithelial Cells | ELISA | Dose-dependent inhibition | |
| TNF-α | Monocytes | ELISA | Significant reduction in release | |
| Reactive Oxygen Species | Neutrophils | Chemiluminescence | Dose-dependent suppression |
Conclusion and Future Directions
This compound's clinical efficacy is underpinned by a robust and multifaceted anti-inflammatory profile that extends well beyond its H1 receptor antagonist activity. Its ability to stabilize mast cells and inhibit the synthesis and release of a broad range of inflammatory mediators, including leukotrienes and cytokines, makes it a valuable therapeutic option for allergic diseases. Future research should continue to explore the intricate signaling pathways modulated by azelastine and its potential applications in other inflammatory conditions. The development of more targeted delivery systems could further enhance its therapeutic index and expand its clinical utility.
References
- Title: Azelastine: a review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential. Source: Drugs URL:[Link]
- Title: The anti-allergic drug, azelastine, inhibits secretion of pro-inflammatory cytokines, histamine and PGD2 from human dispersed lung mast cells. Source: British Journal of Pharmacology URL:[Link]
- Title: The antiinflammatory effects of azelastine in human subjects. Source: The Journal of Allergy and Clinical Immunology URL:[Link]
- Title: Effect of azelastine on the release of arachidonic acid and platelet-activating factor from and the generation of reactive oxygen species by human alveolar macrophages. Source: Arzneimittelforschung URL:[Link]
- Title: The inhibitory effect of azelastine on the release of IL-6 from cultured human mast cells.
Azelastine Hydrochloride: A Mechanistic Deep Dive into the Attenuation of the Late-Phase Allergic Reaction
Executive Summary
The management of allergic inflammation has historically focused on the immediate, histamine-driven symptoms of the early-phase reaction. However, the persistence and chronicity of allergic diseases are largely governed by the late-phase reaction, a complex inflammatory cascade characterized by the infiltration and activation of immune cells. Azelastine hydrochloride, while classified as a second-generation H1-receptor antagonist, exhibits a far more intricate pharmacological profile. This guide deconstructs the molecular and cellular mechanisms through which azelastine modulates the late-phase allergic response, moving beyond its antihistaminic properties to reveal its potent anti-inflammatory and immunomodulatory activities. We will explore its impact on mast cell mediator synthesis, inflammatory cell trafficking and activation, and the expression of key adhesion molecules, supported by validated experimental protocols and quantitative clinical data.
The Allergic Cascade: A Biphasic Response
An allergic reaction is not a singular event but a biphasic process. Upon exposure to an allergen in a sensitized individual, an immediate or early-phase reaction occurs within minutes. This is driven by the degranulation of mast cells, releasing pre-formed mediators, most notably histamine, which cause acute symptoms like itching, sneezing, and rhinorrhea.[1]
Hours later, the late-phase reaction ensues, typically developing 4-6 hours post-allergen exposure and lasting up to 24-48 hours.[2] This phase is not primarily driven by histamine but by a new wave of synthesized mediators and a significant influx of inflammatory cells, including eosinophils, neutrophils, and T-lymphocytes, to the site of allergic inflammation.[3] This cellular infiltration perpetuates the inflammatory response, leading to sustained symptoms such as chronic nasal congestion, tissue damage, and airway hyperresponsiveness.[3][4] Effective management of allergic disease, therefore, necessitates intervention in both phases of this complex cascade.
Azelastine's Core Mechanisms Against the Late-Phase Reaction
Azelastine's efficacy extends well beyond the simple H1-receptor blockade that defines its class.[5][6] Its therapeutic action in the late phase is attributable to a distinct triad of anti-inflammatory effects that disrupt the progression of the allergic cascade at multiple critical junctures.[7]
Inhibition of Inflammatory Mediator Synthesis and Release
While mast cell stabilization is crucial for preventing the early-phase reaction, azelastine's influence on these cells is more profound. It not only inhibits the release of pre-formed granules but also interferes with the de novo synthesis of mediators that orchestrate the late-phase response.[2][8]
-
Mast Cell Stabilization: Azelastine inhibits histamine release from mast cells following both antigen and non-antigen stimuli.[5] This effect may be linked to the reversible inhibition of voltage-dependent L-type calcium channels, a critical step in the degranulation process.[2]
-
Leukotriene Inhibition: It demonstrates inhibitory effects on leukotrienes, potent lipid mediators that are synthesized during the allergic cascade and are key drivers of bronchoconstriction, mucus secretion, and inflammatory cell recruitment characteristic of the late phase.[3][5][9]
-
Cytokine and Kinin Modulation: Azelastine has been shown to reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α from human mast cells and antagonizes the effects of kinins, further dampening the inflammatory milieu.[5][7]
Caption: Azelastine's dual action on mast cells.
Attenuation of Inflammatory Cell Infiltration and Activation
A hallmark of the late-phase reaction is the recruitment of eosinophils and neutrophils. Azelastine directly interferes with this process by modulating cell adhesion and reducing the activation state of these key granulocytes.
-
Downregulation of ICAM-1: Azelastine significantly decreases the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on nasal epithelial cells.[3][10] ICAM-1 is a critical adhesion molecule that acts as a ligand for receptors on eosinophils and other leukocytes, facilitating their migration from the bloodstream into the tissue. By downregulating ICAM-1, azelastine effectively reduces the docking sites for these inflammatory cells, thereby diminishing their infiltration during the late phase.[2][10]
-
Inhibition of Eosinophil and Neutrophil Function: Beyond preventing their arrival, azelastine also curtails the pro-inflammatory activities of granulocytes. It has been shown to inhibit the generation of superoxide (O₂⁻), a reactive oxygen species, by both neutrophils and eosinophils in a dose-dependent manner.[11] Furthermore, clinical studies have demonstrated that azelastine treatment leads to a significant reduction in eosinophil and neutrophil counts in nasal lavage fluid and a decrease in serum eosinophil cationic protein (ECP) levels during the late-phase reaction, indicating reduced eosinophil activation.[3][10]
Caption: Azelastine inhibits cell infiltration via ICAM-1.
Experimental Validation and Protocols
The anti-inflammatory effects of azelastine on the late-phase reaction are not merely theoretical; they are substantiated by rigorous clinical and in vitro experimental models.
Clinical Model: Allergen-Specific Nasal Challenge (ASNC)
The ASNC is a powerful clinical research tool used to induce and evaluate both early- and late-phase allergic reactions in a controlled setting.[10]
Experimental Protocol: ASNC for Evaluation of Azelastine's Effects
-
Patient Selection: Enroll subjects with a confirmed history of seasonal allergic rhinitis (e.g., pollen allergy) outside of the relevant pollen season to establish a non-inflamed baseline.
-
Baseline Challenge (T0): Perform an initial ASNC by instilling a standardized allergen solution into the nasal passages.
-
Parameter Evaluation (Early & Late Phase):
-
Early Phase (0-1 hour): Record clinical signs and symptoms (e.g., sneezing, itching, rhinorrhea) using a Total Nasal Symptom Score (TNSS). Perform nasal lavage to collect fluid for mediator analysis.
-
Late Phase (6-8 hours): Repeat symptom scoring and nasal lavage. Obtain nasal epithelial cells via impression cytology or biopsy for adhesion molecule analysis. Collect serum samples to measure inflammatory mediators (e.g., Eosinophil Cationic Protein).
-
-
Treatment Period: Administer azelastine nasal spray or a matching placebo to subjects for a defined period (e.g., one week) in a double-blind, randomized manner.
-
Post-Treatment Challenge (T7): Repeat the ASNC protocol (Steps 2 & 3) after the treatment period.
-
Analysis: Compare the changes in symptom scores, inflammatory cell counts (eosinophils, neutrophils), mediator levels (ECP), and ICAM-1 expression between the azelastine and placebo groups from T0 to T7.
Caption: Workflow for an ASNC clinical trial.
In Vitro Model: Granulocyte Oxidative Burst Assay
This assay directly measures the effect of a compound on the production of reactive oxygen species by isolated inflammatory cells, a key function in allergic inflammation.[11]
Experimental Protocol: Eosinophil/Neutrophil Superoxide Generation
-
Cell Isolation: Isolate purified suspensions of neutrophils (>95% pure) and eosinophils (>85% pure) from human peripheral blood samples using continuous density gradients of Percoll.
-
Cell Plating: Add the isolated granulocyte suspensions (e.g., 1 x 10⁵ cells/well) to 96-well microtiter plates.
-
Incubation with Azelastine: Pre-incubate the cells with varying concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁵ mol/L) or a vehicle control.
-
Stimulation: Add an activating agent to stimulate the cells. Common activators include N-formyl-methionyl-leucyl-phenylalanine (fMLP), phorbol myristate acetate (PMA), or calcium ionophore A23187.
-
Detection: Measure superoxide (O₂⁻) generation by quantifying the reduction of cytochrome c, which can be read spectrophotometrically.
-
Analysis: Calculate the dose-dependent inhibition of superoxide generation by azelastine for each cell type and activator.
Quantitative Data Summary
Clinical studies utilizing the ASNC model have provided clear quantitative evidence of azelastine's impact on the late-phase reaction.
| Parameter | Treatment Group | Change During Late-Phase Reaction | Statistical Significance | Reference |
| Total Symptom Score | Azelastine | Significant Decrease | p < 0.05 | [10] |
| Placebo | No significant change | - | [10] | |
| Eosinophil Infiltration | Azelastine | Significant Decrease | p < 0.05 | [10] |
| Placebo | No significant change | - | [10] | |
| Neutrophil Infiltration | Azelastine | Significant Decrease | p < 0.05 | [10] |
| Placebo | No significant change | - | [10] | |
| ICAM-1 Expression | Azelastine | Significant Downregulation | p < 0.05 | [10] |
| Placebo | No significant change | - | [10] | |
| Serum ECP Levels | Azelastine | Significant Decrease | p < 0.05 | [10] |
| Placebo | No significant change | - | [10] |
Table 1: Summary of Azelastine's Effects on Late-Phase Inflammatory Markers in an Allergen-Specific Nasal Challenge Study. Data synthesized from Ciprandi et al. (1996).
Furthermore, in vitro studies have demonstrated that azelastine, at therapeutically relevant concentrations (10⁻⁷ to 10⁻⁵ mol/L), significantly inhibits both neutrophil and eosinophil generation of superoxide in a dose-dependent fashion.[11]
Conclusion and Future Directions
This compound's clinical efficacy in allergic rhinitis and conjunctivitis is underpinned by a sophisticated, multi-faceted mechanism of action that robustly addresses both the early and late phases of the allergic reaction.[7] Its ability to inhibit the synthesis of late-phase mediators, downregulate ICAM-1 expression to prevent cellular infiltration, and directly suppress the pro-inflammatory activity of eosinophils and neutrophils distinguishes it from pure antihistamines.[2][3][10][11] This comprehensive activity profile provides a strong rationale for its use in managing the persistent and underlying inflammation that characterizes chronic allergic disease.
Future research should continue to explore the precise signaling pathways modulated by azelastine within inflammatory cells. Investigating its effects on transcription factors, such as NF-κB, which regulate the expression of cytokines and adhesion molecules, could provide deeper insights into its anti-inflammatory properties.[7] Furthermore, exploring the clinical utility of these mechanisms in related inflammatory conditions, such as non-allergic rhinitis, remains a promising avenue for drug development professionals.[3][7]
References
- Williams, P. B., & L. Ford. (2009). This compound, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis. Clinical Ophthalmology, 3, 539–548. [Link]
- Dr.Oracle. (2025). What is the mechanism of action for azelastine? Dr.Oracle. [Link]
- Dr.Oracle. (2025). What is the mechanism of action (MOA) of this compound? Dr.Oracle. [Link]
- ChemTalk. (2025). This compound: Uses, Structure, Properties, and Safety Guide. ChemTalk. [Link]
- Allermi. (2025). Azelastine nasal spray: a review of pharmacology and clinical efficacy. Allermi. [Link]
- McNeely, W., & D. M. Faulds. (2008). Effectiveness of twice daily azelastine nasal spray in patients with seasonal allergic rhinitis. Drugs & Therapy Perspectives, 24(1), 1-6. [Link]
- Synapse, P. (2024). What is the mechanism of this compound?
- Ovid. Management of allergic rhinitis with a... : Journal of Allergy & Clinical Immunology. Ovid. [Link]
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- ResearchGate. (2009). Multiple pathways are responsible for the antiallergic effects of azelastine.
- Ciprandi, G., Pronzato, C., Passalacqua, G., Ricca, V., & Canonica, G. W. (1996). Topical azelastine reduces eosinophil activation and intercellular adhesion molecule-1 expression on nasal epithelial cells: an antiallergic activity. Journal of Allergy and Clinical Immunology, 98(6 Pt 1), 1088–1096. [Link]
- Horak, F., et al. (2013). A four-way, double-blind, randomized, placebo controlled study to determine the efficacy and speed of azelastine nasal spray, versus loratadine, and cetirizine in adult subjects with allergen-induced seasonal allergic rhinitis. Journal of Allergy and Clinical Immunology, 131(2), AB158. [Link]
- Busse, W., Randlev, B., & Sedgwick, J. (1989). The effect of azelastine on neutrophil and eosinophil generation of superoxide. Journal of Allergy and Clinical Immunology, 83(2 Pt 1), 400–405. [Link]
- ResearchGate. (2025). Onset of action of azelastine nasal spray compared with mometasone nasal spray and placebo in subjects with seasonal allergic rhinitis in an environmental exposure chamber.
- Bousquet, J., et al. (2023). A double-blind, placebo-controlled trial of the efficacy and safety of two doses of this compound in perennial allergic rhinitis. Frontiers in Allergy, 4, 1262927. [Link]
- Jorde, W., & Schata, M. (1993). Investigation of the anti-allergic activity of azelastine on the immediate and late-phase reactions to allergens and histamine using telethermography. Allergy, 48(2), 112–117. [Link]
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Azelastine Hydrochloride: A Multifaceted Modulator of the Allergic-Inflammatory Cascade Beyond H1 Receptor Blockade
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Azelastine hydrochloride is a second-generation pharmacologic agent widely recognized for its potent histamine H1 receptor antagonism. However, its clinical efficacy, particularly in the management of allergic rhinitis and asthma, is attributable to a much broader spectrum of anti-inflammatory activities that extend well beyond H1 receptor blockade. This guide delves into the complex molecular pharmacology of azelastine, elucidating its multiple mechanisms of action. We will explore its profound effects on mast cell stabilization, its modulation of the arachidonic acid cascade, its influence on pro-inflammatory cytokines and chemokines, and its interactions with other cellular signaling pathways. This document provides not only a detailed mechanistic overview but also actionable experimental protocols and workflows, offering a comprehensive resource for researchers investigating novel anti-inflammatory therapeutics.
The Limitations of Singular H1 Antagonism: The Case for Azelastine's Pleiotropic Effects
While the blockade of the histamine H1 receptor is a cornerstone of allergic disease management, it addresses only one component of a complex inflammatory cascade. The allergic response involves a symphony of mediators, including leukotrienes, prostaglandins, cytokines, and chemokines, released from various immune cells, most notably mast cells. Azelastine's superior clinical performance compared to some other antihistamines can be attributed to its ability to inhibit multiple nodes within this inflammatory network. This multi-modal action makes it a compelling subject for understanding the broader pharmacology required for effective anti-inflammatory therapy.
Mast Cell Stabilization: A Central Pillar of Azelastine's Action
One of the most significant non-H1 receptor-mediated effects of azelastine is its ability to stabilize mast cells. Mast cell degranulation is the primary event leading to the release of a potent cocktail of pre-formed and newly synthesized inflammatory mediators.
Mechanism of Degranulation Inhibition
Azelastine's stabilizing effect is not due to a single interaction but a combination of actions that suppress the critical intracellular signaling required for degranulation. A key mechanism involves the inhibition of calcium influx into the mast cell cytoplasm upon allergen-IgE-FcεRI cross-linking. This reduction in intracellular calcium concentration directly impacts the downstream activation of enzymes and structural proteins necessary for the fusion of granular membranes with the cell membrane, thereby preventing the release of histamine, tryptase, and other pre-formed mediators. Furthermore, azelastine has been shown to interfere with the production of reactive oxygen species (ROS) in stimulated mast cells, which are known to act as second messengers in the degranulation signaling cascade.
Experimental Workflow: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
The rationale for using a β-hexosaminidase release assay is that this enzyme is co-localized with histamine in mast cell granules and is released in stoichiometric amounts upon degranulation. Its enzymatic activity is stable and can be easily quantified using a colorimetric substrate, making it a reliable and high-throughput surrogate for measuring mast cell degranulation.
Caption: Workflow for quantifying mast cell degranulation via β-hexosaminidase assay.
-
Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Sensitization: Cells are seeded in a 96-well plate and sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Treatment: The following day, cells are washed twice with Tyrode's buffer and then pre-incubated with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Stimulation: Degranulation is induced by adding the antigen, DNP-human serum albumin (DNP-HSA), and incubating for 1 hour at 37°C.
-
Quantification:
-
The plate is centrifuged, and the supernatant (containing released β-hexosaminidase) is transferred to a new plate.
-
The remaining cell pellet is lysed with Triton X-100 to measure the total cellular β-hexosaminidase content.
-
Both supernatant and lysate samples are incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG).
-
The reaction is stopped, and the absorbance is read at 405 nm.
-
-
Data Analysis: The percentage of degranulation is calculated as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100. The inhibitory effect of azelastine is then determined relative to the vehicle-treated, stimulated control.
Broad-Spectrum Inhibition of Inflammatory Mediators
Azelastine's influence extends to the newly synthesized lipid mediators and protein messengers that propagate and amplify the inflammatory response.
Attenuation of the Leukotriene Pathway
Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are potent bronchoconstrictors and pro-inflammatory mediators derived from the arachidonic acid cascade. Azelastine has been demonstrated to inhibit the synthesis and release of these critical mediators. Mechanistically, this is thought to occur through the inhibition of the 5-lipoxygenase (5-LO) enzyme pathway, although indirect effects on intracellular signaling cannot be ruled out. By reducing leukotriene production, azelastine directly counteracts key pathophysiological events in asthma and allergic rhinitis.
Modulation of Cytokines and Other Pro-inflammatory Molecules
Beyond lipid mediators, azelastine has been shown to suppress the expression and release of a range of pro-inflammatory cytokines and chemokines from various cell types, including mast cells, eosinophils, and epithelial cells. This includes key players such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). This effect is particularly significant as it demonstrates that azelastine can dampen the chronic inflammatory phase of the allergic response, which is largely driven by these protein mediators. The underlying mechanism likely involves the modulation of transcription factors, such as NF-κB, which are central to the expression of inflammatory genes.
Summary of Inhibitory Activity
The multi-faceted inhibitory profile of azelastine highlights its comprehensive action on the inflammatory cascade.
| Target Mediator/Process | Effect | Typical IC50 / Concentration Range | Cell Type(s) |
| Histamine Release | Inhibition | 10-100 µM | Mast Cells, Basophils |
| Leukotriene (LTC4) Synthesis | Inhibition | 1-50 µM | Eosinophils, Neutrophils |
| Reactive Oxygen Species (ROS) | Reduction | 10-100 µM | Mast Cells, Macrophages |
| TNF-α Release | Inhibition | 1-100 µM | Mast Cells, Monocytes |
| IL-6 Production | Inhibition | 10-100 µM | Epithelial Cells |
| Calcium Influx | Inhibition | 1-30 µM | Mast Cells |
Note: Effective concentrations can vary based on the specific experimental model and cell type used.
Experimental Protocol: Cytokine Quantification using ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying secreted proteins like cytokines due to its high sensitivity and specificity. The choice of a sandwich ELISA format provides a robust and reliable method for measuring cytokine levels in complex biological samples like cell culture supernatants.
Caption: Step-by-step workflow for a typical sandwich ELISA protocol.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).
-
Blocking: After washing, any remaining non-specific binding sites on the plate are blocked using a solution like bovine serum albumin (BSA).
-
Sample Incubation: Cell culture supernatants (from cells previously treated with/without azelastine and a stimulus) and a series of known cytokine standards are added to the wells and incubated. The cytokine present binds to the capture antibody.
-
Detection Antibody: After washing away unbound substances, a biotinylated detection antibody, which recognizes a different epitope on the target cytokine, is added.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) is added, which binds to the biotin on the detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Quantification: The reaction is stopped, and the optical density is measured using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Conclusion: A Paradigm of Multi-Target Pharmacology
This compound serves as a compelling example of a drug whose therapeutic utility is defined by a constellation of molecular actions. While its identity as an H1 antihistamine is well-established, its clinical robustness stems from its ability to function as a broad-spectrum inflammatory modulator. By stabilizing mast cells, inhibiting calcium signaling, suppressing the production of leukotrienes, and downregulating the expression of key pro-inflammatory cytokines, azelastine effectively targets the allergic-inflammatory cascade at multiple critical junctures. This multi-target profile not only explains its potent efficacy but also provides a valuable blueprint for the development of next-generation anti-inflammatory and anti-allergic therapeutics. Future research should continue to dissect these non-H1 pathways to fully leverage their therapeutic potential.
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Azelastine Hydrochloride: A Comprehensive Laboratory Guide to its Chemical and Physical Properties
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine hydrochloride is a second-generation antihistamine and mast cell stabilizer, distinguished by its potent and selective H1 receptor antagonism.[1][2] Clinically, it is formulated for intranasal and ophthalmic administration to treat allergic rhinitis and conjunctivitis.[3][4] This guide serves as a core technical resource for laboratory professionals, providing an in-depth analysis of this compound's fundamental chemical and physical properties, validated analytical methodologies, and critical handling protocols to ensure experimental integrity and safety.
Core Chemical Identity
Azelastine is a phthalazinone derivative, and the commercial product is a racemic mixture.[3][4] Understanding its core structure is fundamental to interpreting its chemical behavior and analytical profile.
Table 2.1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride | [5] |
| CAS Number | 79307-93-0 | [1][4][5] |
| Molecular Formula | C₂₂H₂₄ClN₃O · HCl | [6][7] |
| Molecular Weight | 418.36 g/mol | [5][7] |
Physicochemical Properties: A Quantitative Overview
The behavior of this compound in experimental settings is dictated by its distinct physicochemical properties. These parameters are crucial for method development, formulation, and interpreting biological activity.
Table 3.1: Key Physicochemical Properties of this compound
| Property | Value | Significance in a Laboratory Context | Source(s) |
| Appearance | White or almost white crystalline powder.[8][9][10] | Provides a primary check for material identity and purity. | [8][9][10] |
| Melting Point | 224–229 °C | A key parameter for identity confirmation and purity assessment via thermal analysis. | [3][8][11] |
| pKa | ~9.5 | The high pKa indicates the molecule is predominantly ionized (protonated) at physiological pH, which governs its solubility and membrane permeability. | [3][7][12] |
| UV-Vis λmax | ~210 nm, 289 nm | Critical wavelengths for quantitative analysis by UV-Vis spectrophotometry and HPLC-UV detection. | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol and methylene chloride.[9] Soluble in DMSO (~10 mg/ml) and ethanol (~0.25 mg/ml).[1] | Dictates solvent selection for stock solution preparation, analytical sample diluents, and formulation development. Sparingly soluble in aqueous buffers.[1] | [1][9] |
Spectroscopic Profile for Identification and Quantification
Spectroscopic techniques provide a molecular fingerprint, essential for confirming the identity and structure of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum is used for identity confirmation. Key peaks include the C=O stretch from the phthalazinone ring and the C-Cl stretch of the chlorophenyl group, which are characteristic of the molecule's structure.
-
UV-Vis Spectroscopy : this compound exhibits distinct absorption maxima at approximately 210 nm and 289 nm.[1] This property is the basis for its quantification in solution, most notably as the detection method for HPLC analysis.
-
Mass Spectrometry (MS) : MS is employed to confirm the molecular weight (418.36 g/mol for the hydrochloride salt) and to study its fragmentation patterns.[5][7] This is invaluable for identifying degradation products and metabolites in stability and metabolic studies.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, allowing for unambiguous confirmation of the compound's identity by mapping its proton and carbon framework. A quantitative ¹H-qNMR method has been developed for its determination in formulations, using the doublet signal at 8.292 and 8.310 ppm for quantification.[15]
Chromatographic Analysis: A Validated HPLC Protocol for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity, assay, and stability of this compound. A properly validated, stability-indicating method is crucial for obtaining reliable and reproducible data.
Principle of the Method
A reverse-phase HPLC (RP-HPLC) method is most effective. Azelastine HCl, being a moderately polar molecule with a positive charge at acidic pH, partitions well between a non-polar stationary phase (like C18) and a polar mobile phase. The inclusion of a buffer in the mobile phase is critical to control the ionization state of the molecule, ensuring sharp, symmetrical peaks and consistent retention times.
Experimental Protocol: Assay and Related Substances
The following protocol is based on methodologies described in pharmacopeial monographs and scientific literature, designed to be self-validating through system suitability checks.[6][9][13]
1. Instrumentation:
- HPLC system with a UV detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm packing (or similar).
2. Reagents and Mobile Phase Preparation:
- Mobile Phase : Prepare a filtered and degassed mixture of Acetonitrile and a pH 3.0 Phosphate Buffer (23:77 v/v).[6] The acidic pH ensures the tertiary amine is fully protonated, leading to optimal chromatographic behavior.
- Diluent : A mixture of Acetonitrile and water (45:55 v/v) is recommended for sample and standard preparation.[6]
3. Standard and Sample Preparation:
- Standard Solution : Accurately weigh and dissolve USP this compound Reference Standard (RS) in the Diluent to achieve a known concentration (e.g., 2.5 mg/mL).[6]
- Sample Solution : Prepare the sample to be tested at the same concentration as the Standard Solution using the Diluent.
4. Chromatographic Conditions:
- Flow Rate : 2.0 mL/min.[6][9]
- Injection Volume : 10 µL.[6][9]
- Column Temperature : 30 °C.[6][9]
- Detection Wavelength : 210 nm.[6][9]
- Run Time : At least two times the retention time of the Azelastine peak to ensure elution of any late-running impurities.[9]
5. System Suitability Test (SST) - The Self-Validating Step:
- Before sample analysis, inject the Standard Solution multiple times (n=5 or 6).
- Trustworthiness Check : The system is only considered valid for analysis if the following criteria are met:
- Precision : The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%.
- Peak Shape : The tailing factor for the Azelastine peak should not be more than 2.0.
- Efficiency : The column must exhibit a high number of theoretical plates (e.g., >2000).
- This SST step provides authoritative grounding for the results, confirming the system is performing correctly at the time of analysis.
Visualization of the Analytical Workflow
The following diagram outlines the logical flow of the HPLC analysis process.
Caption: Logical workflow for HPLC analysis of Azelastine HCl.
Stability, Storage, and Handling
Proper handling and storage are paramount to maintaining the integrity of this compound in the laboratory.
-
Stability : Azelastine HCl is susceptible to degradation under various stress conditions, including alkaline hydrolysis, oxidation, and photolysis.[14] Forced degradation studies show that it is relatively stable under thermal and acidic stress but degrades significantly in the presence of alkali and oxidizing agents like H₂O₂.[14][16]
-
Storage : To mitigate degradation, this compound should be stored in well-closed, light-resistant containers at controlled room temperature.[6] Due to its potential hygroscopicity, storage with a desiccant is also recommended to protect from moisture.
-
Safe Handling : this compound is harmful if swallowed.[11][17][18] Standard laboratory precautions should be followed, including using personal protective equipment (gloves, safety glasses) and ensuring adequate ventilation.[11][17][19] Avoid creating dust during handling.[17][19] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[17][20]
Conclusion
This guide provides the essential chemical, physical, and analytical information required for the effective laboratory use of this compound. By understanding its core properties—from solubility and pKa to its chromatographic behavior and stability profile—researchers can design robust experiments, ensure data integrity, and handle the compound safely. The detailed HPLC protocol, grounded in pharmacopeial standards, serves as a reliable starting point for quality control and research applications.
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A Technical Guide to Investigating the Anti-inflammatory Properties of Azelastine Hydrochloride in Early-Phase Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on early-phase investigations into the anti-inflammatory effects of Azelastine Hydrochloride. The methodologies and rationale presented herein are designed to ensure scientific rigor and generate robust, translatable data.
Introduction: Beyond H1-Receptor Antagonism
This compound, a phthalazinone derivative, is well-established as a potent and selective second-generation histamine H1-receptor antagonist.[1][2] Its clinical efficacy in allergic rhinitis and conjunctivitis is primarily attributed to this activity.[2] However, a growing body of evidence reveals a broader pharmacological profile, positioning Azelastine as a compound with significant anti-inflammatory properties that extend beyond simple histamine blockade.[1][2][3][4][5]
The multifaceted mechanism of action includes:
-
Mast Cell Stabilization: Inhibition of histamine and other mediator release from mast cells.[1][4]
-
Inhibition of Inflammatory Mediators: Reduction in the synthesis and/or release of leukotrienes, kinins, platelet-activating factor, and pro-inflammatory cytokines.[1][2][3][5]
-
Downregulation of Adhesion Molecules: Decreased expression of intercellular adhesion molecule-1 (ICAM-1), which is crucial for inflammatory cell migration.[1][6]
These diverse effects underscore the importance of a systematic and multi-pronged approach to characterizing Azelastine's full anti-inflammatory potential in early-phase research.
Mechanistic Deep Dive: Key Signaling Pathways
Azelastine's anti-inflammatory effects are rooted in its ability to modulate key intracellular signaling pathways. A primary focus of investigation should be the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.
Studies have shown that Azelastine can inhibit the activation of NF-κB in human mast cells.[7][8] This inhibition is likely linked to the suppression of intracellular calcium ion influx, another known effect of Azelastine.[7][8] Furthermore, research in microglial cells suggests that Azelastine's anti-inflammatory and anti-migratory effects are mediated through the inhibition of the JNK/NF-κB pathway.[9]
Workflow for the Histamine Release Assay.
Protocol 2: Cytokine Quantification (ELISA & RT-PCR)
These methods assess Azelastine's impact on the production and gene expression of key pro-inflammatory cytokines, which are central to the late-phase inflammatory response.
A. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Cell Culture and Treatment: Culture appropriate cells (e.g., hCBMCs) and pre-treat with Azelastine before stimulating with an inflammatory agent (e.g., anti-IgE, LPS). [7][8]2. Sample Collection: Collect cell culture supernatants at various time points.
-
ELISA Procedure: Utilize commercial sandwich ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-8). [10][11][12][13][14]This involves coating plates with a capture antibody, adding samples, followed by a detection antibody, and a substrate for colorimetric detection.
-
Data Analysis: Generate a standard curve and calculate cytokine concentrations in the samples.
B. Real-Time Quantitative PCR (RT-qPCR):
-
Cell Treatment and RNA Extraction: Treat cells as described for ELISA, then lyse the cells and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform real-time PCR using primers specific for the target cytokine genes (e.g., IL-4, IL-5) and a reference gene. [15][16][17][18][19][20]4. Data Analysis: Quantify the relative gene expression using the ΔΔCt method.
Table 1: Summary of In Vitro Experimental Data
| Parameter Measured | Cell Model | Stimulus | Expected Effect of Azelastine |
| Histamine Release | hCBMC, RPMC | Anti-IgE, Compound 48/80 | Inhibition [21] |
| Tryptase Release | hCBMC | Anti-IgE | Inhibition [22] |
| TNF-α Secretion | hCBMC, BV2, DC | Anti-IgE, LPS | Inhibition [7][8][23] |
| IL-6 Secretion | hCBMC | Anti-IgE | Inhibition [6][7][8] |
| IL-8 Secretion | hCBMC | Anti-IgE | Inhibition [7][8] |
| IL-4 mRNA Expression | Bronchial Mucosa Cells | N/A (in vivo study) | Decrease [20] |
| IL-5 mRNA Expression | Bronchial Mucosa Cells | N/A (in vivo study) | Decrease [20] |
| NF-κB Activation | hCBMC | Anti-IgE | Inhibition [7][8] |
| Intracellular Ca²⁺ | hCBMC | Anti-IgE | Inhibition [7][8] |
In Vivo Models: Assessing Physiological Relevance
Animal models are indispensable for evaluating the therapeutic potential of Azelastine in a complex biological system.
Recommended Models:
-
Ovalbumin-Induced Allergic Rhinitis/Asthma (Mouse/Rat): Classic models for studying allergic inflammation in the respiratory tract. [24][25]* Passive Cutaneous Anaphylaxis (PCA) (Mouse/Rat): A model to assess the inhibition of IgE-mediated mast cell degranulation and subsequent vascular permeability in the skin. [26]* SCID Mouse Model of Allergic Inflammation: Humanized mice reconstituted with peripheral blood mononuclear cells from allergic donors can provide insights into human-specific immune responses. [27] Key In Vivo Endpoints:
-
Inflammatory Cell Infiltration: Quantify eosinophils, neutrophils, and lymphocytes in bronchoalveolar lavage (BAL) fluid or tissue biopsies via histology and flow cytometry. [6]* Mediator Levels in Nasal/Bronchial Lavage: Measure levels of Eosinophil Cationic Protein (ECP), Myeloperoxidase (MPO), and tryptase. [28]* Cytokine Profiling: Analyze cytokine levels in serum or BAL fluid using ELISA or multiplex assays.
-
Airway Hyperresponsiveness: Assess changes in lung function in asthma models.
-
Clinical Symptom Scores: In rhinitis models, score symptoms like sneezing and nasal rubbing.
Concluding Remarks
The anti-inflammatory effects of this compound are a promising area of research. Its pleiotropic actions on mast cells, inflammatory mediators, and key signaling pathways like NF-κB suggest a therapeutic potential that extends beyond its established antihistaminic properties. [1][4][5][29]A rigorous, step-wise investigational approach, beginning with detailed in vitro mechanistic studies and progressing to physiologically relevant in vivo models, is paramount. The protocols and frameworks outlined in this guide provide a robust foundation for researchers to systematically explore and validate the anti-inflammatory profile of Azelastine, paving the way for potential new therapeutic applications.
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A Technical Guide to the Synthesis and Purification of Azelastine Hydrochloride for Research Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
Azelastine Hydrochloride, chemically known as 4-(4-chlorobenzyl)-2-(1-methylperhydroazepin-4-yl)phthalazin-1(2H)-one hydrochloride, is a second-generation H1-receptor antagonist.[1][2] As a phthalazinone derivative, it is widely utilized in therapeutic applications for allergic rhinitis and conjunctivitis due to its potent antihistaminic, mast-cell stabilizing, and anti-inflammatory effects.[1][2][3] For researchers in drug development and medicinal chemistry, access to high-purity Azelastine HCl is paramount for accurate pharmacological studies, formulation development, and analytical method validation. The presence of impurities, arising from either the manufacturing process or degradation, can significantly impact the safety and efficacy of the active pharmaceutical ingredient (API).[4]
This in-depth technical guide provides a comprehensive overview of established and modern synthetic routes to this compound. It further details robust purification methodologies designed to yield material of high purity suitable for demanding research purposes. The narrative emphasizes the chemical rationale behind procedural choices, offering field-proven insights for scientists and drug development professionals.
Synthetic Strategies: A Comparative Overview
The molecular architecture of Azelastine features a central phthalazinone core, substituted with a 4-chlorobenzyl group and an N-methylazepane moiety. The assembly of this structure can be approached through several strategic routes, primarily differing in the order of key bond formations.
Strategy 1: Convergent Synthesis via Pre-formed Phthalazinone Core
This classical approach involves the initial construction of the 4-(p-chlorobenzyl)-1-(2H)-phthalazinone scaffold, which is then coupled with the N-methylazepane side chain. This is a convergent strategy where two key fragments are synthesized separately and joined in a final step.
The core phthalazinone intermediate is typically formed through the cyclization of α-(p-chlorophenyl)acetophenone-o-carboxylic acid with hydrazine sulfate.[5] The resulting phthalazinone (II) is a stable intermediate that can be readily purified. The final step involves the N-alkylation of this core by condensing it with a suitable N-methylazepane derivative, such as 2-(2-chloroethyl)-N-methylpyrrolidine (a precursor that may undergo ring expansion or a direct azepine equivalent), in the presence of a base.[5]
-
Causality & Rationale: This method is logical as it builds the stable, planar phthalazinone ring system first. The subsequent N-alkylation is a well-understood transformation. However, yields in the final condensation step can be variable, and the synthesis of the azepine side-chain reagent can add complexity.
Strategy 2: Linear Synthesis via Acylhydrazone Intermediate
More recent patented methodologies have focused on a linear approach that has been reported to achieve higher overall yields and purity.[6] This strategy begins with the N-methylhexahydroazepin-4-one hydrochloride salt and builds the phthalazinone ring onto it in the final steps.
This pathway involves three key transformations:
-
Acylhydrazone Formation: N-methylhexahydroazepin-4-one hydrochloride reacts with benzoyl hydrazine to form a stable acylhydrazone intermediate.[7]
-
Reduction: The acylhydrazone is then reduced, typically using a hydride reagent like potassium borohydride.[7]
-
Condensation & Cyclization: The final step involves the condensation of the reduced intermediate with 2-(p-chlorophenylacetyl)benzoic acid, which results in the formation of the phthalazinone ring and the complete Azelastine molecule.[6]
-
Causality & Rationale: This approach has been optimized to produce high yields, often exceeding 70-80% overall. The use of potassium borohydride is a selective and efficient method for reducing the acylhydrazone. Patents suggest this route simplifies purification and avoids some of the more challenging intermediates of other methods.[6]
Visualizing the Synthetic Pathways
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An In-Depth Technical Guide to the Pharmacokinetics of Azelastine for In Vivo Studies
Introduction: Unveiling the In Vivo Journey of Azelastine
Azelastine, a second-generation antihistamine, stands as a cornerstone in the management of allergic rhinitis and conjunctivitis.[1][2] Its therapeutic efficacy is rooted in a multifaceted mechanism of action that extends beyond simple histamine H1 receptor antagonism to include anti-inflammatory effects.[1][2] For researchers and drug development professionals, a comprehensive understanding of Azelastine's pharmacokinetic profile is paramount for designing robust in vivo studies that can accurately predict its behavior and efficacy in humans.
This guide provides a detailed exploration of the absorption, distribution, metabolism, and excretion (ADME) of Azelastine, with a specific focus on practical considerations for conducting preclinical pharmacokinetic investigations. We will delve into the causality behind experimental choices, present validated protocols, and offer insights gleaned from extensive field experience to ensure the scientific integrity and translational relevance of your research.
Core Pharmacokinetic Principles of Azelastine: A Mechanistic Overview
Azelastine's therapeutic action is initiated through its interaction with the body, a journey governed by its unique physicochemical properties. Understanding this journey is fundamental to designing effective in vivo experiments.
Mechanism of Action: Beyond H1 Receptor Blockade
Azelastine primarily exerts its effects as a potent and selective antagonist of the histamine H1 receptor.[1] This competitive inhibition prevents histamine from binding to its receptor, thereby mitigating the classic symptoms of allergic reactions such as sneezing, itching, and rhinorrhea.[3][4] However, its pharmacological activity is more complex, contributing to its clinical effectiveness. Azelastine also stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators like leukotrienes and platelet-activating factor.[1][5] This dual action of receptor blockade and mediator release inhibition underscores its potent anti-inflammatory properties.
Diagram: Azelastine's Dual Mechanism of Action
Caption: Azelastine's dual action: stabilizing mast cells and blocking H1 receptors.
Absorption: Routes and Bioavailability
The route of administration significantly influences the absorption and systemic exposure of Azelastine.
-
Intranasal Administration: This is the most common clinical route. Following intranasal administration, Azelastine is rapidly absorbed, with a systemic bioavailability of approximately 40%.[3] Maximum plasma concentrations (Cmax) in humans are typically reached within 2-3 hours.[3]
-
Oral Administration: While less common clinically, oral administration is frequently used in preclinical studies. Oral bioavailability is subject to first-pass metabolism.[6] Studies in guinea pigs have shown an oral availability of 19%, suggesting extensive hepatic first-pass metabolism.[6]
Distribution: Widespread and Preferential
Azelastine exhibits a large apparent volume of distribution, indicating extensive distribution into tissues.[7] Notably, preclinical studies in guinea pigs have demonstrated a preferential uptake of Azelastine and its active metabolite, desmethylazelastine, into the lung tissue.[1] The lung-to-blood concentration ratios were found to be approximately 22 for Azelastine and 146 for desmethylazelastine, suggesting that the target tissue for its anti-asthmatic effects accumulates the drug and its active metabolite.[1][6] In vitro studies show that Azelastine and desmethylazelastine are highly bound to human plasma proteins, at approximately 88% and 97%, respectively.[3]
Metabolism: The Role of Cytochrome P450
Azelastine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[3] The main metabolic pathway is N-demethylation to its primary active metabolite, desmethylazelastine.[3][8] In vitro studies using human liver microsomes have identified CYP3A4, CYP2D6, and to a lesser extent, CYP1A2 as the key enzymes responsible for this conversion.[9] Other metabolites, such as 6-hydroxyazelastine, are also formed.[10]
Diagram: Azelastine Metabolism Pathway
Caption: Hepatic metabolism of Azelastine via CYP enzymes.
Excretion: The Final Step
Following an oral dose of radiolabeled Azelastine, approximately 75% of the dose is excreted in the feces, with less than 10% as the unchanged parent drug.[3] This indicates that biliary excretion of metabolites is a major elimination pathway. The elimination half-life of Azelastine in humans is approximately 22 hours, while its active metabolite, desmethylazelastine, has a longer half-life of about 54 hours.[5]
Designing In Vivo Pharmacokinetic Studies for Azelastine: A Practical Guide
The success of an in vivo pharmacokinetic study hinges on meticulous planning and execution. This section provides a framework for designing and conducting such studies in common preclinical species.
Animal Model Selection: Rationale and Considerations
The choice of animal model is a critical decision that should be guided by the study's objectives and the metabolic profile of the species.
-
Rodents (Rats and Mice): Rats and mice are widely used in early-stage pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. While specific, comprehensive public data on Azelastine's pharmacokinetics in these species is limited, they are known to metabolize the drug.[1][8]
-
Guinea Pigs: This species has been used to investigate the pharmacodynamics and pharmacokinetics of Azelastine, particularly its distribution to the lungs.[1][6]
-
Dogs: The dog is a common non-rodent species used in preclinical toxicology and pharmacokinetic studies.[11]
Expert Insight: When selecting a species, it is crucial to consider the expression and activity of CYP enzymes involved in Azelastine metabolism. While direct comparisons are not always available, understanding the general similarities and differences in drug metabolism between the chosen species and humans is essential for the translational value of the data.
Dose Selection and Administration: A Balancing Act
Dose selection should be based on existing toxicological data and the intended therapeutic range.[12] For exploratory pharmacokinetic studies, a range of doses is often employed to assess dose proportionality.
-
Oral (PO) Gavage: A common method for administering precise oral doses in rodents.
-
Intravenous (IV) Bolus or Infusion: Essential for determining absolute bioavailability and key clearance parameters.
-
Intranasal (IN) Instillation: Crucial for mimicking the clinical route of administration and assessing local versus systemic exposure.
Blood Sampling: Capturing the Pharmacokinetic Profile
The blood sampling schedule is critical for accurately defining the pharmacokinetic profile. A typical schedule for a rodent study might include the following time points post-dose:
-
IV Administration: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Oral or Intranasal Administration: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
Serial bleeding from a single mouse can be performed to obtain a complete pharmacokinetic profile, which reduces animal usage and inter-animal variability.[13]
Sample Processing and Bioanalysis: The Cornerstone of Accurate Data
The accurate quantification of Azelastine and desmethylazelastine in biological matrices is fundamental to any pharmacokinetic study.
Recommended Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs like Azelastine due to its high sensitivity, selectivity, and specificity.[14][15]
Experimental Protocol: LC-MS/MS Quantification of Azelastine and Desmethylazelastine in Rodent Plasma
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rodent plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 500 µL of an organic extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and isopropanol).
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is commonly used.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Azelastine: Monitor a specific precursor ion to product ion transition (e.g., m/z 382.2 → 112.2).[15]
-
Desmethylazelastine: Monitor a specific precursor ion to product ion transition.
-
Internal Standard: Monitor its specific transition.
-
4. Method Validation:
The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.
Diagram: In Vivo Pharmacokinetic Study Workflow
Caption: A streamlined workflow for conducting an in vivo pharmacokinetic study.
Key Pharmacokinetic Parameters and Their Interpretation
The data generated from in vivo studies are used to calculate key pharmacokinetic parameters that describe the drug's behavior in the body.
| Parameter | Description | Importance for In Vivo Studies |
| Cmax | Maximum (peak) plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area Under the plasma concentration-time Curve | Represents the total systemic exposure to the drug. |
| t1/2 | Elimination Half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time. |
| Vd | Volume of Distribution | An apparent volume into which the drug distributes in the body. |
| F% | Absolute Bioavailability | The fraction of the administered dose that reaches the systemic circulation unchanged. |
Table 1: Key Pharmacokinetic Parameters
Translational Considerations: From Preclinical Models to Human Pharmacokinetics
While animal models are indispensable for preclinical drug development, it is crucial to acknowledge the inherent differences between species. Allometric scaling can be a useful tool to extrapolate pharmacokinetic parameters from animals to humans, but it should be used with caution and an understanding of its limitations. A thorough comparison of metabolic pathways between the preclinical species and humans is essential for a more accurate prediction of human pharmacokinetics.
Conclusion: A Roadmap for Successful In Vivo Studies
A deep understanding of Azelastine's pharmacokinetic properties is fundamental for designing and interpreting in vivo studies. By carefully considering the drug's mechanism of action, ADME profile, and the practical aspects of study design and execution outlined in this guide, researchers can generate high-quality, reliable data. This, in turn, will facilitate the successful development of new therapeutic applications and formulations of this important anti-allergic agent. The principles and protocols described herein provide a robust framework for navigating the complexities of preclinical pharmacokinetic research, ultimately contributing to the advancement of drug development and improved patient outcomes.
References
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- Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs. (1999). Drug Metabolism and Disposition, 27(11), 1275-1281.
- Pharmacokinetics of azelastine and its active metabolite, desmethylazelastine, in guinea pigs. (1992). Drug Metabolism and Disposition, 20(4), 530-535.
- Determination of the Bioavailability of 3 Intranasal Formulations of this compound in Healthy Male Volunteers. (2024). The Journal of Clinical Pharmacology.
- Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. (2010). Journal of Cancer Prevention, 15(2), 125-131.
- Unique immunomodulatory effects of azelastine on dendritic cells in vitro. (2014). Naunyn-Schmiedeberg's Archives of Pharmacology, 387(11), 1091-1099.
- Influence of azelastine and some selected drugs on mucociliary clearance. (1992). Lung, 170(4), 201-209.
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- Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. (2010). International Journal of Biomedical Science, 6(2), 120-127.
- V B. Metabolism and Pharmacokinetic Studies. (n.d.). U.S. Food and Drug Administration.
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- Teratology and reproduction studies of azelastine, a novel antiallergic agent, in rats and rabbits. (1981). Arzneimittel-Forschung, 31(8), 1225-1230.
- Anti-allergic drug azelastine suppresses colon tumorigenesis by directly targeting ARF1 to inhibit IQGAP1-ERK-Drp1-mediated mitochondrial fission. (2022). Theranostics, 12(1), 395-412.
- CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 22-134 PHARMACOLOGY REVIEW(S). (n.d.). U.S. Food and Drug Administration.
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Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Azelastine HCl in Pharmaceutical Formulations
Introduction
Azelastine hydrochloride (Azelastine HCl) is a potent, second-generation histamine H1 receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Its therapeutic efficacy is directly linked to its concentration in pharmaceutical formulations such as nasal sprays and eye drops.[3] Therefore, a reliable and accurate analytical method is paramount for quality control, ensuring product safety and efficacy. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Azelastine HCl. The method is designed to separate Azelastine HCl from its potential degradation products and is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]
The causality behind the experimental choices is rooted in the physicochemical properties of Azelastine HCl. As a sparingly soluble salt with a basic pKa of approximately 9.54, the mobile phase pH must be controlled to ensure consistent retention and peak shape.[1][7] The selected method utilizes a C18 column and a buffered mobile phase to achieve optimal separation and is suitable for routine quality control and stability studies.
Chromatographic Principles and Method Rationale
The developed RP-HPLC method leverages the partitioning of Azelastine HCl between a non-polar stationary phase (C18) and a more polar mobile phase. The choice of a C18 column is based on its versatility and proven performance in separating a wide range of pharmaceutical compounds.
The mobile phase composition is a critical factor in achieving the desired separation. A mixture of an aqueous buffer and an organic modifier (acetonitrile) is employed. The buffer, typically a phosphate or acetate buffer, is used to control the pH of the mobile phase. Maintaining a pH below the pKa of Azelastine HCl ensures that the analyte is in its protonated, more polar form, leading to a stable retention time and symmetrical peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
The detection wavelength is selected based on the UV absorbance spectrum of Azelastine HCl, which exhibits maxima that allow for sensitive and specific detection. A wavelength of 210 nm is often utilized as per the United States Pharmacopeia (USP) monograph for related substances, ensuring high sensitivity.[8][9]
Experimental Workflow
The overall workflow for the analysis of Azelastine HCl using this HPLC method is depicted in the following diagram:
Caption: Workflow of Azelastine HCl analysis.
Detailed Protocol
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.04 M Phosphate Buffer (pH 3.5) (32:68, v/v)[10] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[10] |
| Run Time | Approximately 10 minutes |
Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
Prepare a 0.04 M phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC grade water and adjusting the pH to 3.5 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix acetonitrile and the phosphate buffer in a 32:68 (v/v) ratio.
-
Degas the mobile phase by sonication or helium sparging.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Azelastine HCl reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.
-
-
Sample Preparation (from Nasal Spray):
-
Accurately transfer a volume of the nasal spray formulation equivalent to a known amount of Azelastine HCl into a volumetric flask.
-
Dilute to a final concentration within the linear range of the method using the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation
The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[11][12][13] The validation parameters and their acceptance criteria are summarized below.
Caption: Key parameters for HPLC method validation.
Validation Results and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The peak for Azelastine HCl should be pure and well-resolved from any degradation products or excipients. | Peak purity index > 0.999. No interference from placebo or forced degradation samples. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999[14] | R² = 0.9998 over a concentration range of 1-20 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0%[14] | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%[14] | Repeatability: 0.8%Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 7.05 ng/mL[10] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 23.5 ng/mL (calculated based on LOD) |
| Robustness | % RSD of results after minor variations in method parameters should be ≤ 2.0%. | The method was found to be robust with respect to small changes in flow rate, mobile phase pH, and column temperature.[14] |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on Azelastine HCl samples under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[15] The method was able to effectively separate the intact Azelastine HCl peak from the peaks of the degradation products, demonstrating its specificity and stability-indicating capability.
Conclusion
The described RP-HPLC method provides a simple, precise, accurate, and robust solution for the quantitative analysis of Azelastine HCl in pharmaceutical formulations. The method has been successfully validated according to ICH guidelines and is demonstrated to be stability-indicating. Its short run time and use of common reagents make it suitable for routine use in quality control laboratories for both assay and impurity profiling of Azelastine HCl.
References
- El-Zaher, A. A., et al. (2014). Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. Analytical Sciences, 30(6), 691-697. [Link]
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Evaluating Azelastine Hydrochloride in the Conjunctival Allergen Challenge Model
Application Notes & Protocols: A-7845
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Azelastine Hydrochloride within the Conjunctival Allergen Challenge (CAC) model. Azelastine HCl is a potent dual-acting compound, exhibiting both H1 receptor antagonism and mast cell stabilizing properties, making it a cornerstone therapy for allergic conjunctivitis.[1][2][3] The CAC model offers a controlled, reproducible environment to precisely evaluate the efficacy, onset, and duration of action of such anti-allergic agents.[4][5][6] These application notes detail the underlying scientific principles, provide step-by-step experimental protocols, and offer insights into data interpretation, ensuring robust and reliable study outcomes.
Introduction: The Intersection of Azelastine and the CAC Model
Allergic conjunctivitis is a prevalent ocular inflammatory condition affecting over 20% of the population, driven by an IgE-mediated type I hypersensitivity reaction.[4] The cornerstone of this reaction is the degranulation of conjunctival mast cells upon allergen exposure, releasing a cascade of inflammatory mediators, most notably histamine.[1][7] Histamine binding to H1 receptors on nerve tissue and vasculature directly causes the hallmark symptoms of ocular itching (pruritus), redness (hyperemia), and swelling (chemosis and edema).[1]
This compound is a second-generation antihistamine that offers a multi-faceted approach to treatment.[1][3] Its primary mechanism is as a potent and selective competitive antagonist of histamine H1 receptors, providing rapid relief from acute symptoms.[2][8] Crucially, it also functions as a mast cell stabilizer, inhibiting the release of histamine and other pro-inflammatory mediators, thereby addressing both the early and late phases of the allergic response.[1][9][10]
The Conjunctival Allergen Challenge (CAC) model is the gold standard for the clinical evaluation of anti-allergic ophthalmic drugs.[6][11] It allows for the induction of a controlled, quantifiable, and reproducible allergic reaction by instilling a known allergen into the eyes of sensitized individuals.[12][13][14] This eliminates the variability of environmental studies (e.g., fluctuating pollen counts) and enables precise measurement of a drug's performance, making it an indispensable tool in ophthalmic drug development.[5][6]
Scientific Principle: Azelastine's Dual Mechanism of Action
Understanding the molecular pathways targeted by Azelastine is critical to designing and interpreting CAC studies. The drug's efficacy stems from its ability to intervene at two key points in the allergic cascade.
-
H1 Receptor Antagonism: As a competitive antagonist, Azelastine binds to H1 receptors on conjunctival nerve endings and blood vessels. This directly blocks histamine from binding, preventing the downstream signaling that leads to itching and vasodilation-induced redness.[1][2] This action is responsible for its rapid onset of effect, often within minutes.[1]
-
Mast Cell Stabilization: Upon allergen cross-linking of IgE antibodies on the mast cell surface, an intracellular signaling cascade is initiated, leading to an influx of calcium ions (Ca2+) and activation of Nuclear Factor-kappaB (NF-κB).[15] This culminates in the degranulation and release of pre-formed mediators (e.g., histamine) and the synthesis of late-phase inflammatory cytokines (e.g., IL-6, TNF-α, IL-8).[1][15] Azelastine has been shown to inhibit this process, reducing the release of these mediators, which contributes to its sustained therapeutic effect and ability to mitigate the late-phase reaction.[10][15][16]
Caption: Azelastine's dual mechanism of action in the allergic cascade.
The Conjunctival Allergen Challenge (CAC) Workflow
The CAC protocol is a multi-visit process designed to first identify and qualify suitable subjects and then to evaluate the efficacy of the investigational product.
Caption: Standardized workflow for a Conjunctival Allergen Challenge study.
Detailed Experimental Protocol
This protocol outlines the key steps for evaluating Azelastine HCl 0.05% ophthalmic solution.
4.1. Subject Selection & Screening (Visit 1)
-
Inclusion Criteria:
-
Adults (≥18 years) with a positive clinical history of allergic conjunctivitis for at least two years.[17]
-
Positive skin test result (within 24 months) to a relevant perennial or seasonal allergen (e.g., cat dander, grass pollen).[18]
-
Best-corrected visual acuity of 0.7 or better in each eye.
-
Willingness to discontinue all anti-allergic medications for a specified washout period.[13][19]
-
-
Exclusion Criteria:
4.2. Allergen Titration and Confirmation (Visits 2 & 3)
The goal of these visits is to determine the lowest concentration of an allergen solution that elicits a qualifying allergic reaction and to confirm that this reaction is reproducible.
-
Baseline Assessment: Before any instillation, assess and record baseline ocular signs (redness, chemosis) and symptoms (itching). Scores should be zero.
-
Titration (Visit 2): Instill one drop of the lowest allergen concentration in both eyes. Assess signs and symptoms at 3, 5, and 10 minutes post-instillation.[20]
-
Dose Escalation: If a positive reaction is not achieved, instill the next highest concentration after a 10-minute interval. Repeat until a positive reaction is elicited.[4]
-
Confirmation (Visit 3): At a separate visit, challenge the subject with the confirmed dose from Visit 2 to ensure a reproducible response.[4] A subject is qualified if they meet the pre-defined reaction criteria.
4.3. Treatment and Efficacy Evaluation (Visit 4)
-
Baseline Assessment: Confirm that all signs and symptoms have returned to zero.
-
Drug Administration: Randomize subjects in a double-masked fashion to receive one drop of Azelastine HCl 0.05% or Vehicle Placebo in each eye.
-
Onset of Action Period: Wait for a pre-specified time to evaluate the drug's onset of action (e.g., 15 minutes).
-
Allergen Challenge: Instill the qualifying allergen dose determined during titration.
-
Post-Challenge Assessments: Evaluate ocular itching and redness at multiple time points post-challenge (e.g., 3, 5, and 7 minutes).[20] These are the primary efficacy endpoints.
Data Collection: Standardized Scoring Systems
Quantitative and reproducible assessment is paramount. Standardized 0-4 point scales are used for the primary signs and symptoms.
| Parameter | Score | Description | Assessed By |
| Ocular Itching | 0 | None. | Subject |
| 1 | Mild, intermittent tickling sensation.[11] | Subject | |
| 2 | Moderate, continual awareness without the desire to rub.[11] | Subject | |
| 3 | Severe, continual awareness with the desire to rub.[11] | Subject | |
| 4 | Incapacitating itch with an irresistible urge to rub.[5][11][20] | Subject | |
| Conjunctival Redness | 0 | None. | Investigator |
| 1 | Mildly dilated vessels, slight redness. | Investigator | |
| 2 | More numerous, moderately dilated vessels. | Investigator | |
| 3 | Numerous, markedly dilated vessels. | Investigator | |
| 4 | Fiery red, extremely severe with deep vessel dilation.[5] | Investigator |
Note: Redness can be assessed as a composite score of conjunctival, ciliary, and episcleral vessels.[4][20]
Expected Outcomes & Data Interpretation
In a typical CAC study, Azelastine HCl is expected to demonstrate statistically significant superiority over placebo in reducing the primary endpoints of ocular itching and conjunctival redness.
-
Primary Efficacy: The primary variable is typically the mean change from baseline in the ocular itching score at the pre-specified post-challenge time points. A significant reduction in this score in the Azelastine group compared to the placebo group indicates efficacy.[8][21]
-
Onset of Action: The rapid H1-antagonist effect of Azelastine should be evident in the earliest post-challenge assessments (e.g., 3 minutes).[1]
-
Duration of Action: To assess duration, the challenge can be performed at later time points after drug administration (e.g., 8-10 hours).[1]
| Endpoint | Placebo Group (Typical Result) | Azelastine HCl 0.05% Group (Typical Result) | Statistical Significance |
| Mean Itching Score (0-4) | 2.5 - 3.5 | 0.5 - 1.5 | p < 0.001[8][21] |
| Mean Redness Score (0-4) | 2.0 - 3.0 | 1.0 - 2.0 | p < 0.01 |
| % Responders (≥2-unit itch reduction) | ~15% | ~55-85%[21] | p < 0.001 |
Troubleshooting and Field-Proven Insights
-
Causality Behind Washout Periods: A sufficient washout period for prior anti-allergic medications is critical.[13][19] The half-life of these drugs necessitates a clean baseline to avoid confounding the results. Failure to do so can mask the true effect of the investigational product.
-
Managing the Placebo Effect: While the CAC model minimizes the placebo effect compared to environmental studies, it is not eliminated.[5] Rigorous double-masking and standardized, objective instructions to subjects are essential for maintaining study integrity.
-
Allergen Potency: Allergen extracts can vary in potency between lots. It is crucial to use a single, well-characterized lot for the duration of a study to ensure consistency. If lots must be changed, a bridging study may be necessary.
-
Adverse Events: The most common adverse events associated with topical Azelastine are a transient bitter taste (due to nasolacrimal drainage) and brief stinging upon instillation.[8][21][22] These should be recorded but are generally mild and well-tolerated.
Conclusion
The Conjunctival Allergen Challenge model provides a powerful and precise platform for substantiating the clinical efficacy of this compound. By leveraging Azelastine's dual-action pharmacology—rapid H1 receptor antagonism and sustained mast cell stabilization—researchers can effectively demonstrate its utility in providing comprehensive relief from allergic conjunctivitis. Adherence to the standardized protocols and scoring systems outlined in these notes will ensure the generation of high-quality, reliable data suitable for regulatory submission and scientific publication.
References
- Williams, G. et al. (2009). This compound, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis. PMC.
- Canonica, G. W. et al. (2003). Topical azelastine in perennial allergic conjunctivitis. PubMed.
- Ciprandi, G. et al. (2003). Azelastine eye drops in the treatment of perennial allergic conjunctivitis. PubMed.
- Canonica, G. W. et al. (2003). Topical azelastine in perennial allergic conjunctivitis. Current Medical Research and Opinion.
- Fauquert, J. L. (2017). Conjunctival allergen provocation test: guidelines for daily practice. AllergoLyon.
- Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse.
- Fauquert, J. L. et al. (2017). Conjunctival allergen provocation test: guidelines for daily practice. PubMed.
- Patsnap Synapse. (2024). What is this compound used for? Patsnap Synapse.
- Fauquert, J. L. et al. (2016). Conjunctival allergen provocation test: guidelines for daily practice. UCL Discovery.
- Fauquert, J. L. (2017). Conjunctival allergen provocation test: guidelines for daily practice. SciSpace.
- Williams, G. et al. (2009). (PDF) this compound, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis. ResearchGate.
- Mayo Clinic. (2023). Azelastine (Ophthalmic Route). Mayo Clinic.
- Lambiase, A. et al. (2009). Multiple pathways are responsible for the antiallergic effects of azelastine. ResearchGate.
- Dr.Oracle. (2023). What is the mechanism of action for azelastine? Dr.Oracle.
- MedlinePlus. (2023). Azelastine Ophthalmic. MedlinePlus.
- Dr.Oracle. (2023). What is the mechanism of action (MOA) of this compound? Dr.Oracle.
- Fauquert, J. L. et al. (2017). (PDF) Conjunctival Allergen Provocation Test in daily practice. Guidelines from the Task Force Report of the EAACI Ocular Allergy Interest Group. ResearchGate.
- ClinicalTrials.gov. (2012). Efficacy and Safety of an Ophthalmic Solution in Patients With Allergic Conjunctivitis. ClinicalTrials.gov.
- Płonek, M. et al. (2021). (PDF) Diagnostic approach and grading scheme for canine allergic conjunctivitis. ResearchGate.
- Abelson, M. B. (2008). Ocular itching, redness key to diagnosing allergic conjunctivitis. Healio.
- D'Arienzo, P. (2005). CAC test compares allergic conjunctivitis medications. Ophthalmology Times.
- Proudhon, H. et al. (2021). Birch allergen challenges in allergic conjunctivitis using standard conjunctival allergen challenge and environmental exposure chamber. National Institutes of Health.
- Kempuraj, D. et al. (2003). Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells. PubMed.
- Clark, K. et al. (2022). A Randomized, Multicenter Phase 3 Clinical Trial Evaluating Intracanalicular Dexamethasone Insert for the Treatment of Allergic Conjunctivitis. National Institutes of Health.
- Ora, Inc. Areas of Expertise. Ora Clinical.
- Marple, B. et al. (2003). Effects of intranasal azelastine on the response to nasal allergen challenge. PubMed.
- Płonek, M. et al. (2023). Diagnostic approach and grading scheme for canine allergic conjunctivitis. ULisboa Repository.
- Shoji, J. et al. (2009). Evaluation of novel scoring system named 5-5-5 exacerbation grading scale for allergic conjunctivitis disease. PubMed.
- Ora, Inc. (2022). Azelastine Allergen Chamber - Onset of Action Study. ClinicalTrials.gov.
- Secchi, A. G. et al. (2000). Comparison of the efficacy and tolerability of topically administered azelastine, sodium cromoglycate and placebo in the treatment of seasonal allergic conjunctivitis and rhino-conjunctivitis. PubMed.
- Duarte, C. et al. (2001). Treatment of severe seasonal rhinoconjunctivitis by a combination of azelastine nasal spray and eye drops: a double-blind, double-placebo study. PubMed.
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Application Notes & Protocols: Utilizing Azelastine for In Vitro Viral Replication Studies
Introduction: Repurposing Azelastine as a Tool for Antiviral Research
Azelastine, a second-generation histamine H1 receptor antagonist, has long been clinically utilized for the management of allergic rhinitis and asthma. However, recent compelling in vitro evidence has illuminated its potential as a broad-spectrum antiviral agent, capable of inhibiting the replication of diverse viruses, including SARS-CoV-2, Influenza A virus (IAV), Zika virus (ZIKV), and Dengue virus (DENV). This discovery positions azelastine not only as a potential therapeutic but also as a valuable research tool for dissecting the molecular mechanisms of viral entry and replication.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of azelastine to study viral replication in vitro. We will delve into the mechanistic underpinnings of its antiviral activity, provide detailed protocols for its application, and explain the causality behind key experimental choices to ensure robust and reproducible results.
Mechanism of Action: A Multi-Faceted Approach to Viral Inhibition
The antiviral properties of azelastine are not attributed to a single mode of action. Instead, it appears to disrupt viral replication through a combination of mechanisms, primarily by interfering with viral entry into host cells.
1. Disruption of the Endo-Lysosomal Pathway: Many enveloped viruses, including SARS-CoV-2 and flaviviruses like ZIKV and DENV, rely on the host cell's endo-lysosomal pathway for entry. After binding to cell surface receptors, the virus is internalized into an endosome. For the viral and endosomal membranes to fuse and release the viral genome into the cytoplasm, the endosome must acidify. Azelastine has been shown to be a weak base that can accumulate in acidic organelles like endosomes and lysosomes, increasing their internal pH. This process, known as lysosomotropic activity, prevents the necessary pH-dependent conformational changes in viral glycoproteins, thereby inhibiting membrane fusion and trapping the virus within the endosome.
2. Interference with Viral Entry and Fusion: Studies on ZIKV and DENV have demonstrated that azelastine effectively inhibits the early stages of the viral life cycle, including attachment and entry. Time-of-addition assays, where the drug is added at different points relative to infection, confirm that its primary efficacy is seen when introduced before or during the initial viral inoculation phase. This suggests a direct interference with the virus's ability to penetrate the host cell membrane. For SARS-CoV-2, evidence points towards azelastine inhibiting the spike (S) protein-mediated membrane fusion, a critical step for viral entry.
Below is a conceptual diagram illustrating the proposed mechanism of azelastine in disrupting viral entry.
Caption: Proposed mechanism of azelastine inhibiting viral entry by disrupting endosomal acidification.
Quantitative Antiviral Activity of Azelastine
The efficacy of azelastine has been quantified across different viruses and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the drug required to inhibit viral replication by 50%.
| Virus | Cell Line | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| SARS-CoV-2 | Vero E6 | Plaque Reduction Assay | 1.35 | >50 | >37 | |
| SARS-CoV-2 | Calu-3 | Viral RNA Yield Reduction | 5.8 | >50 | >8.6 | |
| Influenza A (H1N1) | A549 | Plaque Reduction Assay | 8.8 | >100 | >11.4 | |
| Zika Virus (ZIKV) | Huh7 | Plaque Reduction Assay | 4.49 | 33.01 | 7.35 | |
| Dengue Virus (DENV) | Huh7 | Plaque Reduction Assay | 4.67 | 33.01 | 7.07 |
Expert Insight: The choice of cell line is critical. Vero E6 cells are highly permissive to many viruses, including SARS-CoV-2, but lack a robust interferon response. Calu-3 and A549 cells are human lung epithelial lines that provide a more physiologically relevant model for respiratory viruses and have intact innate immune signaling pathways. The observed differences in IC50 values between cell lines can reflect variations in drug metabolism, receptor expression, or entry pathways.
Experimental Protocols
The following protocols provide a framework for assessing the antiviral activity of azelastine. It is imperative to include proper controls, such as vehicle-only (e.g., DMSO) and positive control (e.g., a known antiviral like remdesivir for SARS-CoV-2) treatments.
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the inhibition of infectious virus particles.
Objective: To determine the IC50 of azelastine by measuring the reduction in viral plaque formation.
Materials:
-
Azelastine hydrochloride (soluble in water or DMSO)
-
Permissive cell line (e.g., Vero E6 for SARS-CoV-2, A549 for IAV)
-
Virus stock of known titer (PFU/mL)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Low-melting-point agarose or methylcellulose for overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed the chosen cell line in 12-well or 24-well plates. Incubate until cells form a confluent monolayer (typically 24-48 hours).
-
Drug Dilution: Prepare a series of 2-fold serial dilutions of azelastine in serum-free medium.
-
Virus-Drug Incubation: In a separate plate, mix a standardized amount of virus (e.g., 100 Plaque Forming Units - PFU) with each azelastine dilution. Incubate this mixture at 37°C for 1 hour to allow the drug to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and wash once with PBS. Inoculate the cells with the virus-azelastine mixtures.
-
Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the inoculum.
-
Overlay Application: Remove the inoculum and overlay the cells with medium containing 0.5% low-melting-point agarose or methylcellulose and the corresponding concentration of azelastine. The overlay restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C for 48-72 hours (virus-dependent) until visible plaques are formed.
-
Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each azelastine concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Protocol 2: Viral RNA Yield Reduction Assay by RT-qPCR
This assay measures the effect of the drug on the accumulation of viral genetic material.
Objective: To quantify the reduction in viral RNA in the supernatant or cell lysate following azelastine treatment.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate. Once confluent, pre-treat the cells with serial dilutions of azelastine for 1-2 hours.
-
Infection: Infect the cells with the virus at a defined Multiplicity of Infection (MOI), for example, MOI = 0.1.
-
Incubation: Incubate for a period corresponding to one replication cycle (e.g., 24 hours for SARS-CoV-2).
-
RNA Extraction: Harvest the cell supernatant or lyse the cells. Extract total RNA using a commercial kit.
-
RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) using primers and probes specific to a viral gene (e.g., SARS-CoV-2 N gene or E gene). Use a standard curve of a known quantity of viral RNA to quantify the results.
-
Analysis: Normalize the viral RNA levels to a housekeeping gene (if using cell lysate) and calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value.
Trustworthiness Insight: Running a parallel cytotoxicity assay (e.g., MTS or LDH assay) is crucial. This ensures that the observed reduction in viral replication is a direct antiviral effect of azelastine and not merely a consequence of the drug killing the host cells. The Selectivity Index (SI), calculated as CC50/IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound; a higher SI value is desirable.
Conclusion and Future Directions
Azelastine presents a compelling case as a tool for in vitro virology research. Its well-characterized safety profile and multi-modal mechanism of action against different viruses make it an excellent probe for studying the intricacies of viral entry via the endo-lysosomal pathway. The protocols outlined here provide a robust starting point for researchers to quantify its antiviral efficacy and explore its mechanism further. Future studies could involve using azelastine in combination with other antivirals to probe for synergistic effects or using resistant-mutant selection studies to identify its precise molecular targets. By leveraging this repurposed drug, the scientific community can gain deeper insights into host-pathogen interactions and accelerate the discovery of new antiviral strategies.
References
- Braga, L. et al. (2021). Azelastine inhibits SARS-CoV-2 replication in vitro. Allergy.
- Patel, P. et al. (2022). Repurposing Azelastine for COVID-19: A Possible New Strategy for the Treatment of Allergic Patients. Journal of Personalized Medicine.
- Wu, Y. et al. (2022). Azelastine and its analogues as broad-spectrum inhibitors of H1N1 influenza A virus and SARS-CoV-2. European Journal of Medicinal Chemistry.
- Xu, S. et al. (2021). This compound inhibits the entry of ZIKV and DENV into host cells and viral replication. Virology Journal.
Application Notes & Protocols: Evaluating the Efficacy of Azelastine Hydrochloride in Preclinical Animal Models
Authored by: Gemini, Senior Application Scientist
Abstract
Azelastine hydrochloride is a potent, second-generation antihistamine and mast cell stabilizer with a multi-faceted mechanism of action, making it a cornerstone therapy for allergic rhinitis and allergic conjunctivitis. Its efficacy stems from its ability to act as a potent H1 receptor antagonist, inhibit the synthesis and release of leukotrienes, and reduce inflammatory cell influx. To rigorously evaluate novel formulations, delivery systems, or combination therapies involving azelastine, researchers must employ robust and reproducible in vivo animal models that accurately recapitulate the pathophysiology of allergic inflammation. This document provides a comprehensive guide to the selection, implementation, and evaluation of appropriate animal models for assessing the preclinical efficacy of this compound.
Introduction: The Multifunctional Pharmacology of Azelastine
This compound's therapeutic efficacy is not solely dependent on its H1 receptor antagonism. Its clinical success is also attributed to its broad anti-inflammatory properties. Understanding this complex mechanism is critical for designing preclinical studies that can capture the full spectrum of its activity.
Key Mechanisms of Action:
-
H1 Receptor Inverse Agonism: Azelastine potently blocks the action of histamine on H1 receptors, a key driver of acute allergic symptoms like sneezing, itching, and rhinorrhea.
-
Mast Cell Stabilization: It inhibits the release of histamine and other pro-inflammatory mediators from mast cells upon allergen exposure.
-
Inhibition of Inflammatory Mediators: Azelastine has been shown to inhibit the synthesis and release of leukotrienes, which are potent bronchoconstrictors and chemoattractants.
-
Modulation of Inflammatory Cells: It can reduce the migration and activation of eosinophils, neutrophils, and other leukocytes to the site of allergic inflammation.
This multi-modal action necessitates the use of animal models that do not just measure acute histamine-mediated responses but also allow for the assessment of downstream inflammatory cascades.
Selecting the Appropriate Animal Model
The choice of animal model is contingent upon the specific indication being studied. The most common preclinical applications for azelastine focus on allergic rhinitis and asthma.
| Indication | Recommended Model | Key Features & Rationale | Endpoints |
| Allergic Rhinitis | Ovalbumin (OVA)-Sensitized Guinea Pig or Mouse | Mimics the biphasic allergic response: an early phase driven by histamine and a late phase characterized by cellular inflammation. Guinea pigs are particularly sensitive to histamine. | Nasal symptom scoring (sneezing, scratching), nasal airway resistance, inflammatory cell infiltration (histology), cytokine levels in nasal lavage fluid (e.g., IL-4, IL-5). |
| Asthma / Allergic Airway Disease | Ovalbumin (OVA) or House Dust Mite (HDM)-Sensitized Mouse | Well-established models that develop key features of asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion. | Airway hyperresponsiveness (methacholine challenge), inflammatory cell counts in bronchoalveolar lavage (BAL) fluid, lung histology (inflammation, mucus), Th2 cytokine levels (IL-4, IL-5, IL-13). |
| Allergic Conjunctivitis | Short-Ragweed Pollen or OVA-Sensitized Guinea Pig | The guinea pig conjunctival response to allergens is well-characterized and clinically relevant. | Clinical scoring of conjunctival redness, chemosis (swelling), and discharge. Histological evaluation of mast cell degranulation and eosinophil infiltration. |
Detailed Protocols & Experimental Workflows
Model for Allergic Rhinitis: Ovalbumin-Sensitized Guinea Pig
This model is highly effective for evaluating therapies targeting both early and late-phase allergic nasal responses.
Protocol Workflow Diagram
Caption: Workflow for OVA-induced allergic rhinitis model in guinea pigs.
Step-by-Step Protocol:
-
Animal Selection: Use male Hartley guinea pigs (300-350g). Allow at least one week of acclimatization.
-
Sensitization:
-
On Day 0, administer an intraperitoneal (i.p.) injection of 100 µg of ovalbumin (OVA, Grade V) emulsified in 10 mg of aluminum hydroxide (Al(OH)₃) in a total volume of 1 mL saline.
-
On Day 7, provide a booster i.p. injection of 50 µg of OVA with 10 mg of Al(OH)₃.
-
-
Maturation Period: Allow 14 days for the development of a robust IgE-mediated immune response.
-
Treatment and Challenge (Day 21):
-
Randomly assign animals to treatment groups (e.g., Vehicle, Azelastine HCl 0.1%).
-
Administer the treatment via the intended clinical route (e.g., intranasal spray, 50 µL per nostril) 30 minutes prior to the allergen challenge.
-
Challenge the animals by intranasal instillation of 1% OVA solution in saline (100 µL total volume).
-
-
Endpoint Analysis:
-
Early Phase (0-1 hour): Immediately after the challenge, record the number of sneezes and nasal scratching movements over a 15-minute period.
-
Late Phase (24 hours):
-
Perform nasal lavage with saline to collect fluid for cytokine analysis (ELISA for IL-4, IL-5).
-
Euthanize the animals and collect nasal tissues for histological processing (H&E staining for inflammatory infiltrate, toluidine blue for mast cells).
-
-
Data Interpretation: A significant reduction in sneeze counts and scratching behavior in the azelastine-treated group compared to the vehicle group indicates efficacy against the early-phase response. A reduction in eosinophil and neutrophil counts in nasal tissue and lavage fluid at 24 hours demonstrates efficacy against the late-phase inflammatory response.
Model for Allergic Airway Disease: Ovalbumin-Induced Asthma in BALB/c Mice
This is the gold-standard model for investigating therapies aimed at treating allergic asthma, as it captures the cardinal features of the human disease.
Protocol Workflow Diagram
Caption: Workflow for OVA-induced allergic airway disease model in mice.
Step-by-Step Protocol:
-
Animal Selection: Use female BALB/c mice, 6-8 weeks old. This strain is a high Th2 responder.
-
Sensitization:
-
On Day 0 and Day 14, administer an i.p. injection of 20 µg of OVA emulsified with 2 mg of Al(OH)₃ in 200 µL of saline.
-
-
Challenge and Treatment (Days 21-23):
-
On three consecutive days, expose mice to an aerosol of 1% OVA in saline for 30 minutes in a whole-body exposure chamber.
-
Administer azelastine or vehicle control (e.g., via i.p. injection or intranasal instillation) 30 minutes before each aerosol challenge.
-
-
Endpoint Analysis (Day 25):
-
Airway Hyperresponsiveness (AHR):
-
Anesthetize the mice and perform a tracheostomy.
-
Mechanically ventilate the animals using a flexiVent system or similar plethysmograph.
-
Measure baseline lung resistance (Rrs) and compliance (Crs).
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record changes in Rrs and Crs.
-
-
Bronchoalveolar Lavage (BAL):
-
Immediately following AHR measurement, lavage the lungs with ice-cold PBS.
-
Determine the total cell count and prepare cytospin slides for differential cell counting (e.g., eosinophils, neutrophils, macrophages, lymphocytes).
-
-
Lung Histology:
-
Perfuse the lungs and fix them in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for peribronchial inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
-
Data Interpretation: Efficacy is demonstrated by a significant attenuation of methacholine-induced airway hyperresponsiveness in the azelastine group compared to the vehicle group. This should be corroborated by a significant reduction in the number of eosinophils in the BAL fluid and lower inflammation and mucus scores in the histological analysis.
Trustworthiness and Self-Validation of Protocols
To ensure the integrity and reproducibility of these models, every study should incorporate the following control groups:
-
Naive/Saline Control: Animals that receive saline instead of OVA for both sensitization and challenge. This group establishes the baseline physiological and cellular state.
-
Vehicle Control (OVA-Sensitized/Challenged): Animals that are sensitized and challenged with OVA but receive the vehicle (without azelastine). This group represents the full disease state and is the primary comparator for the treatment group.
-
Positive Control (Optional but Recommended): A group treated with a compound of known efficacy (e.g., dexamethasone). This validates the model's responsiveness to therapeutic intervention.
Successful model induction is confirmed when the Vehicle Control group shows statistically significant increases in all disease-relevant endpoints (e.g., nasal symptoms, AHR, inflammatory cell counts) compared to the Naive/Saline Control group.
Conclusion
The selection of an appropriate in vivo animal model is paramount for the preclinical evaluation of this compound. The ovalbumin-sensitized guinea pig and mouse models for allergic rhinitis and asthma, respectively, provide robust and clinically relevant platforms. By carefully following these detailed protocols and incorporating proper controls, researchers can generate reliable and translatable data to support the development of next-generation therapies based on this important multi-functional molecule.
References
- Horak, F., & Stübner, U. P. (2006). Azelastine nasal spray: A review of its efficacy and safety in the management of allergic rhinitis. Drugs of Today, 42(6), 377.
Application Note: Protocols for Assessing Azelastine's Effect on Cytokine Release in Mast Cells
Abstract
Azelastine, a potent H1-receptor antagonist, is recognized for its multifaceted anti-allergic and anti-inflammatory properties that extend beyond simple histamine blockade.[1][2] A key aspect of its therapeutic efficacy lies in its ability to modulate the release of pro-inflammatory mediators, including cytokines, from immune cells such as mast cells.[2][3] This application note provides a comprehensive guide with detailed, field-proven protocols for assessing the inhibitory effects of Azelastine hydrochloride on cytokine release from a cultured mast cell model. We present step-by-step methodologies for cell culture, stimulation of cytokine secretion, quantification of key cytokines (TNF-α and IL-6) via ELISA, and subsequent data analysis to determine inhibitory potency (IC50). These protocols are designed to offer a robust and reproducible framework for researchers investigating the immunomodulatory effects of Azelastine and other novel compounds.
Scientific Background & Rationale
Mast cells are central players in allergic inflammation. Upon activation, typically through the cross-linking of IgE receptors (FcεRI), they undergo degranulation and release a host of pre-formed mediators like histamine.[4][5] Concurrently, this activation initiates the de novo synthesis and secretion of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] These cytokines perpetuate the late-phase allergic reaction, promoting inflammatory cell infiltration and amplifying the immune response.
Azelastine's therapeutic value is enhanced by its ability to stabilize mast cells and inhibit the release of these newly synthesized mediators.[2][4][8] Studies have shown that Azelastine can suppress the secretion of IL-6, TNF-α, and IL-8 from human mast cells.[6][7] The proposed mechanism involves the inhibition of intracellular calcium ion (Ca2+) mobilization and the downstream activation of the critical transcription factor, Nuclear Factor-kappaB (NF-κB), which is essential for the expression of many pro-inflammatory cytokine genes.[6][7]
Investigating this activity is crucial for drug development as it provides a quantitative measure of a compound's anti-inflammatory potential beyond its antihistaminic effects. The following protocols utilize the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely accepted and robust model for studying IgE-mediated mast cell degranulation and cytokine release.[9][10][11][12]
}
Materials and Reagents
-
Cell Line: RBL-2H3 (ATCC® CRL-2256™)[11]
-
Reagents:
-
This compound (e.g., Cayman Chemical, Selleck Chemicals)[13][14]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA solution (0.25%)
-
Anti-DNP IgE, mouse monoclonal (e.g., Sigma-Aldrich, clone SPE-7)
-
DNP-BSA (Dinitrophenyl-Bovine Serum Albumin)
-
Tyrode's Buffer (or similar balanced salt solution)
-
Triton™ X-100
-
Human TNF-α ELISA Kit (e.g., Sigma-Aldrich, Thermo Fisher Scientific)[15][16]
-
Human IL-6 ELISA Kit (e.g., Thermo Fisher Scientific)[17]
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
Centrifuge
-
Multi-well plates (24-well and 96-well, sterile, tissue culture-treated)
-
Microplate reader with 450 nm wavelength capability
-
Standard laboratory pipettes and consumables
-
Experimental Workflow Overview
The overall process involves sensitizing mast cells with antigen-specific IgE, pre-treating them with various concentrations of Azelastine, stimulating them with the corresponding antigen to induce cytokine release, and finally, quantifying the secreted cytokines in the cell supernatant.
}
Detailed Protocols
Protocol 1: RBL-2H3 Cell Culture and Seeding
-
Rationale: Proper cell maintenance is critical for ensuring consistent and reproducible responses to stimuli. Cells should be used at a low passage number and maintained in a sub-confluent state to ensure optimal health and receptor expression.
-
Culture Maintenance: Culture RBL-2H3 cells in EMEM supplemented with 15% heat-inactivated FBS and 1% Penicillin-Streptomycin. Maintain cultures in a 37°C, 5% CO₂ incubator.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. To detach, rinse with PBS, add Trypsin-EDTA, and incubate for 5-10 minutes.[11] Neutralize trypsin with complete medium and re-seed at a ratio of 1:4 to 1:8.
-
Seeding for Assay: One day before the experiment, seed 1 x 10⁵ cells per well into a 24-well tissue culture plate with 500 µL of complete medium.
-
Sensitization: Add anti-DNP IgE to each well to a final concentration of 0.5-1.0 µg/mL. Incubate overnight at 37°C. This step allows the IgE to bind to the FcεRI receptors on the cell surface.
Protocol 2: Preparation of this compound Solutions
-
Rationale: Azelastine HCl is sparingly soluble in aqueous buffers but soluble in DMSO.[13] A stock solution in DMSO is prepared and then serially diluted. It is critical to ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤0.1%).
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of Azelastine HCl in sterile DMSO. For a molecular weight of 418.36 g/mol , dissolve 4.18 mg in 1 mL of DMSO. Aliquot and store at -20°C.
-
Serial Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in a suitable buffer (e.g., Tyrode's Buffer or serum-free medium) to create a concentration range for testing. A common range to test is 0.1 µM to 100 µM.[6][7]
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest Azelastine concentration test well.
Protocol 3: Cell Treatment and Cytokine Release Stimulation
-
Rationale: This protocol simulates an allergic response. A pre-incubation step with Azelastine allows the compound to exert its effects before the cells are challenged with the antigen. The antigen (DNP-BSA) cross-links the IgE bound to the cell receptors, triggering the signaling cascade for cytokine production.
-
Washing: Gently wash the IgE-sensitized cells twice with 500 µL of warm Tyrode's Buffer to remove unbound IgE.
-
Pre-treatment: Add 450 µL of Tyrode's Buffer to each well. Then, add 50 µL of the appropriate Azelastine dilution or vehicle control to the corresponding wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Stimulation: Add 50 µL of DNP-BSA (final concentration of 10-100 ng/mL) to all wells except the negative control (unstimulated) wells.
-
Cytokine Production: Incubate the plate for 6 to 24 hours at 37°C. The optimal time may vary and should be determined empirically; 6 hours is often sufficient for TNF-α, while IL-6 may require longer.[6]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell monolayer. Store supernatants at -80°C until analysis.
Protocol 4: Quantification of Cytokines by ELISA
-
Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of a specific protein (cytokine) in a complex mixture like cell culture supernatant.[18][19]
-
Kit Preparation: Prepare all reagents (wash buffer, standards, detection antibody) according to the manufacturer's protocol for the specific TNF-α or IL-6 ELISA kit.[15][17]
-
Standard Curve: Create a standard curve by performing serial dilutions of the recombinant cytokine standard provided in the kit. This is essential for converting absorbance readings into cytokine concentrations (pg/mL).
-
Assay Procedure: a. Add standards, controls, and collected cell culture supernatants to the appropriate wells of the antibody-coated 96-well plate. b. Incubate as per the kit's instructions (typically 1-2 hours). c. Wash the plate multiple times to remove unbound substances. d. Add the enzyme-linked detection antibody and incubate. e. Wash the plate again. f. Add the substrate solution, which will react with the enzyme to produce a color change.[15] g. Stop the reaction with the provided stop solution.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
-
Standard Curve: Plot the OD values of the standards versus their known concentrations. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Calculate Cytokine Concentration: Use the standard curve equation to interpolate the concentration of TNF-α and IL-6 (in pg/mL) in each experimental sample from their OD values.
-
Calculate Percent Inhibition: Determine the percentage inhibition of cytokine release for each Azelastine concentration using the following formula:
% Inhibition = (1 - [ (Sample Cytokine - Negative Control) / (Stimulated Control - Negative Control) ]) * 100
-
Sample Cytokine: Concentration from Azelastine-treated, stimulated wells.
-
Negative Control: Concentration from untreated, unstimulated wells.
-
Stimulated Control: Concentration from vehicle-treated, stimulated wells.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the Azelastine concentration. Use non-linear regression (log(inhibitor) vs. normalized response) to fit the data and calculate the IC50 value, which is the concentration of Azelastine that causes 50% inhibition of cytokine release.[20][21][22][23]
Sample Data Presentation
Table 1: Sample Results for Azelastine Inhibition of TNF-α Release
| Azelastine [µM] | Mean TNF-α [pg/mL] | Std. Deviation | % Inhibition |
| 0 (Unstimulated) | 55.2 | 8.1 | - |
| 0 (Stimulated) | 850.4 | 45.3 | 0% |
| 0.1 | 795.1 | 38.9 | 6.9% |
| 1 | 580.6 | 29.5 | 33.9% |
| 10 | 245.3 | 18.2 | 76.1% |
| 50 | 98.7 | 11.4 | 94.5% |
| Calculated IC50 | ~2.5 µM |
Conclusion
The protocols detailed in this application note provide a validated and comprehensive workflow to quantitatively assess the inhibitory effect of Azelastine on mast cell cytokine release. By employing the RBL-2H3 cell model and standard ELISA techniques, researchers can reliably determine the immunomodulatory potency of Azelastine and other test compounds. This methodology is fundamental for pre-clinical research and drug development in the fields of allergy and inflammation, enabling a deeper understanding of a compound's mechanism of action beyond primary receptor antagonism.
References
- Dr.Oracle. (2025, September 7). What is the mechanism of action for azelastine?
- Dr.Oracle. (2025, May 7). What is the mechanism of action (MOA) of this compound?
- ResearchGate. (2025, August 6). Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells.
- PubMed Central. This compound, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis.
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
- PubMed. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells.
- PubMed. Measuring histamine and cytokine release from basophils and mast cells.
- Springer Protocols. (2014). Measuring Histamine and Cytokine Release from Basophils and Mast Cells.
- Bio-protocol. Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10).
- PubMed Central. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
- PubMed. Multiple action agents and the eye: do they really stabilize mast cells?
- National Institutes of Health. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent.
- Protocols.io. (2025, March 4). Analyzing degranulation in HMC1.2 and RBL-2H3 cells.
- PubMed. Measuring Histamine and Cytokine Release from Basophils and Mast Cells.
- ResearchGate. (2025, August 6). Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Request PDF.
- Platypus Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- ResearchGate. Schematic comparison of the protocols used to measure RBL cell degranulation.
- Springer Nature Experiments. Mast Cell Histamine and Cytokine Assays.
- National Center for Biotechnology Information. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
- ResearchGate. IRAK4 IC 50 calculation and in vitro effect on cytokine secretion by...
- ATCC. RBL-2H3 - CRL-2256.
- Sigma-Aldrich. Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
- Wikipedia. IC50.
- PubMed. (2013, November 1). A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent.
- Science Gateway. How to calculate IC50.
- Cayman Chemical. PRODUCT INFORMATION - Azelastine (hydrochloride).
- Selleck Chemicals. (2024, May 22). Azelastine HCl Histamine Receptor antagonist.
- IBL International. TNF-α (free) ELISA.
- Thermo Fisher Scientific. Hu IL-6 Chemiluminescence ELISA Kit.
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- 5. Measuring histamine and cytokine release from basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple action agents and the eye: do they really stabilize mast cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Overcoming solubility issues of Azelastine Hydrochloride in aqueous solutions
A Guide to Overcoming Aqueous Solubility Challenges for Researchers
Welcome to the technical support guide for Azelastine Hydrochloride (Azelastine HCl). As Senior Application Scientists, we understand that navigating the physicochemical properties of active pharmaceutical ingredients is crucial for experimental success. This center is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to address the common solubility challenges associated with Azelastine HCl in aqueous solutions.
Part 1: Understanding the Core Problem: The Physicochemistry of Azelastine HCl
Question: Why is this compound considered sparingly soluble in water despite being a salt?
Answer: This is a foundational question that stems from the molecule's inherent structure. Azelastine HCl is a phthalazinone derivative, and while its hydrochloride salt form is intended to improve aqueous solubility, the parent molecule has significant lipophilic characteristics.[1][2]
-
Molecular Structure: The molecule possesses a large, complex structure featuring a 4-chlorobenzyl group and a phthalazinone core, which are hydrophobic (water-repelling).[1] These regions dominate its character, leading to poor interaction with polar water molecules.
-
Physicochemical Properties: It is classified as a white, crystalline powder.[3][4] Crystalline solids require additional energy to break their lattice structure before they can dissolve, which can hinder the process. While soluble in organic solvents like DMSO and ethanol[5][6], its solubility in water is officially described as "sparingly soluble"[1][3][7][8][9] with a reported value as low as 35 mg/L.[10]
-
BCS Classification: Azelastine HCl is considered a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability, posing significant challenges for formulation.
Key Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | ~418.37 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [4][8] |
| Melting Point | ~225°C | [1][3][9] |
| pKa | ~9.5 | [4][11] |
| Aqueous Solubility | Sparingly soluble; 35 mg/L | [3][10] |
| Solubility in DMSO | ~10-50 mg/mL | [5][6][12] |
| Solubility in Ethanol | Soluble; ~42 mg/mL | [6][13] |
Part 2: Troubleshooting & Strategic Solutions
This section provides direct answers and protocols for common issues encountered during the preparation of Azelastine HCl solutions.
Scenario 1: Basic Dissolution in Aqueous Buffers
Question: I'm trying to dissolve Azelastine HCl directly in Phosphate-Buffered Saline (PBS) at pH 7.2, but it won't dissolve completely or precipitates over time. What's wrong?
Answer: This is a common experience. The limited intrinsic solubility of Azelastine HCl is the primary cause. At a neutral pH of 7.2, a significant portion of the molecule may not be in its ionized (protonated) state, which reduces its solubility. The pKa of Azelastine is approximately 9.5, meaning it is a weak base.[4][11] Its solubility is highly pH-dependent. Commercial nasal spray formulations are often buffered to a pH of 6.4-6.8 to balance solubility and physiological tolerability.[3][8][14]
Solution Workflow: pH Adjustment
The diagram below outlines the logical relationship between pH and the solubility of a weak base like Azelastine.
Caption: pH-dependent ionization and solubility of Azelastine.
Actionable Advice:
-
Lower the pH: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 5.0-6.5). The pH of a saturated solution of Azelastine HCl is naturally between 5.0 and 5.4.[3][8]
-
Use Citrate Buffer: Consider using a citrate buffer, as it is effective in this pH range and is used in commercial formulations.[3][8]
-
Verify Final pH: After dissolution, check the pH and adjust if necessary for your specific experimental requirements.
See for a detailed methodology.
Scenario 2: Need for Higher Concentration Stock Solutions
Question: My experiment requires a higher concentration of Azelastine HCl than I can achieve in a purely aqueous buffer. How can I prepare a concentrated stock solution?
Answer: For concentrations that exceed the aqueous solubility limit, using a co-solvent system is the standard and most effective approach. Organic solvents in which Azelastine HCl is highly soluble are used to create a concentrated stock, which can then be diluted into your aqueous experimental medium.
Key Co-Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common choice. Azelastine HCl has a high solubility in DMSO, reported to be between 10 mg/mL and 50 mg/mL.[5][6][12]
-
Ethanol: Also a viable option, with a reported solubility of around 42 mg/mL.[6]
Causality: Co-solvents work by reducing the polarity of the overall solvent system, making it more favorable for the lipophilic parts of the Azelastine molecule to interact with, thereby increasing solubility.
Critical Insight: When diluting the organic stock into an aqueous buffer, do so slowly while vortexing. This helps prevent the drug from "crashing out" or precipitating due to the sudden change in solvent polarity. The final concentration of the organic solvent in your working solution should be minimized and tested for compatibility with your experimental system (e.g., cell culture).
See for a detailed methodology.
Scenario 3: Avoiding Organic Solvents in the Final Formulation
Question: My experimental system is sensitive to organic solvents like DMSO. Is there a way to enhance aqueous solubility without them?
Answer: Yes. A highly effective method is to use cyclodextrins. These are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) inner cavity.[15][16]
Mechanism of Action: The hydrophobic portion of the Azelastine molecule can become encapsulated within the cyclodextrin's cavity, forming an "inclusion complex."[15][17] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the drug. This technique is widely used to enhance the solubility, stability, and bioavailability of poorly soluble drugs.[18][19] A study developing a nanosuspension of Azelastine utilized β-cyclodextrin as part of its formulation.[20]
Sources
- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Identifying and Characterizing Azelastine Hydrochloride Impurities
Welcome to the technical support center dedicated to the analytical challenges surrounding Azelastine Hydrochloride. As researchers and drug development professionals, we understand that ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to navigate the complexities of impurity profiling with confidence. We will delve into common questions, detailed experimental workflows, and practical troubleshooting advice, all grounded in established scientific literature and regulatory expectations.
Section 1: Frequently Asked Questions (FAQs) on Azelastine Impurity Profiling
This section addresses the foundational questions researchers encounter when beginning work with this compound.
Q1: What are the primary impurities associated with this compound?
Azelastine impurities can originate from two main sources: the synthetic process (process-related impurities) and degradation of the drug substance over time (degradation products).[1] The European Pharmacopoeia (EP) lists several known impurities.[2][3] It is critical to monitor for both, as they can impact the safety and efficacy of the final drug product.
Table 1: Common this compound Impurities
| Impurity Name | Type | Pharmacopoeial Reference | Notes |
|---|---|---|---|
| Azelastine Impurity A | Process-Related | European Pharmacopoeia | A synthetic intermediate. |
| Azelastine Impurity B | Process-Related | European Pharmacopoeia | A synthetic intermediate.[4] |
| Azelastine Impurity C | Process-Related | European Pharmacopoeia | A synthetic intermediate.[5] |
| Azelastine Impurity D | Process-Related | European Pharmacopoeia | A synthetic intermediate.[3][5] |
| Azelastine Impurity E | Process-Related | European Pharmacopoeia | A synthetic intermediate.[3][4] |
| Azelastine N-Oxide | Degradation | Not in EP | A common oxidative degradation product.[4][5] |
| Desmethyl Azelastine | Process/Degradation | Not in EP | Can be a metabolite or arise from synthesis.[5] |
This table is not exhaustive. Novel impurities can arise from new synthetic routes or specific formulation stresses.
Q2: What causes the degradation of this compound?
The chemical structure of Azelastine, featuring a phthalazinone ring and a tertiary amine, makes it susceptible to specific environmental stresses. Forced degradation studies, which are mandated by ICH guidelines (Q1A R2), help elucidate these pathways.[6]
-
Hydrolytic Degradation: Azelastine shows significant degradation in basic (alkaline) conditions and to a lesser extent in acidic conditions.[7][8][9] This is a crucial factor for liquid formulations.
-
Oxidative Degradation: The tertiary amine group is prone to oxidation, often forming the N-oxide derivative.[10]
-
Photolytic Degradation: Exposure to light, particularly UV, can also lead to the formation of degradation products.[1][10]
The diagram below illustrates the common degradation pathways initiated by these stress factors.
Caption: Key degradation pathways for this compound.
Q3: Which analytical techniques are most effective for identifying and quantifying Azelastine impurities?
A multi-technique approach is essential for robust impurity profiling.
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse for separation and quantification. A stability-indicating HPLC method is one that can separate the API from all potential impurities and degradation products.[7][11] UV/Photodiode Array (PDA) detectors are commonly used.[10][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identification. Techniques like Time-of-Flight (TOF) or Quadrupole-TOF (Q-TOF) provide high-resolution mass data, enabling the determination of elemental composition and structural elucidation of unknown impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) & Fourier-Transform Infrared Spectroscopy (FTIR): For definitive structural confirmation, especially for novel impurities that have been isolated, NMR and FTIR provide detailed information about the molecule's atomic structure and functional groups.[5][10]
Section 2: Analytical Workflow and Experimental Protocols
A systematic workflow ensures that all potential impurities are detected, identified, and controlled.
Caption: A comprehensive workflow for impurity profiling.
Protocol 1: Stability-Indicating HPLC Method for Azelastine HCl
This protocol is a representative example based on published methods.[7][10][13] Scientist's Note: The choice of column and mobile phase pH is critical. A pH of ~3.0-3.5 ensures that Azelastine (a weak base) is protonated, leading to better peak shape on silica-based columns. A phenyl-hexyl or nitrile column can offer alternative selectivity to a standard C18 column for resolving closely eluting impurities.[2][7]
Table 2: Example HPLC Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Phenyl Hexyl or C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention and resolution. Phenyl Hexyl offers alternative selectivity through π-π interactions.[7] |
| Mobile Phase A | Buffer: e.g., Sodium Octanesulfonate and Trifluoroacetic Acid in Water | The ion-pairing agent (octanesulfonate) improves retention and peak shape of the basic analyte.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Elution Mode | Gradient | Allows for the effective separation of impurities with a wide range of polarities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times.[13] |
| Detection | UV at 239 nm | A wavelength where Azelastine and its related substances show good absorbance.[7] |
| Injection Vol. | 10-20 µL | Standard volume to avoid column overloading. |
Step-by-Step Procedure:
-
Preparation: Prepare mobile phases, filter through a 0.45 µm filter, and degas thoroughly.
-
System Suitability: Before sample analysis, inject a system suitability solution containing Azelastine HCl and key impurities (e.g., Impurities B, D, E).[2] The system is ready when parameters like resolution (>2.0 between critical pairs), tailing factor (<1.5), and theoretical plates are met. This step is a self-validation of the system's performance for that run.
-
Sample Preparation: Accurately weigh and dissolve the Azelastine HCl sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Analysis: Inject the blank, standard solutions, and sample solutions into the HPLC system.
-
Data Processing: Integrate the peaks and calculate the percentage of each impurity relative to the main Azelastine peak, applying correction factors if necessary.[2]
Protocol 2: Conducting a Forced Degradation Study
The goal is to achieve 5-20% degradation of the API to ensure that the analytical method is truly stability-indicating.[14]
-
Acid Hydrolysis: Dissolve Azelastine HCl in 0.1 N HCl and heat (e.g., at 70°C for 30 minutes).[15] Neutralize the sample with an equivalent amount of base before injection.
-
Base Hydrolysis: Dissolve Azelastine HCl in 0.1 N NaOH and heat. Azelastine degrades more rapidly in basic conditions, so milder conditions may be needed.[7][15] Neutralize with an equivalent amount of acid before injection.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[9]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light as specified in ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC method. The peak purity of the Azelastine peak in each chromatogram should be assessed using a PDA detector to confirm that no impurities are co-eluting.
Section 3: Troubleshooting Guide for HPLC Analysis
Even with a validated method, issues can arise. This guide provides a logical approach to problem-solving.
Q1: My peak shapes are poor (fronting or tailing). What should I do?
-
Causality: Poor peak shape is often related to secondary interactions between the analyte and the column stationary phase, or issues with the mobile phase.
-
Solutions:
-
Check Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of Azelastine to ensure it is fully protonated and minimize interactions with residual silanols on the column.
-
Column Health: The column may be contaminated or voided. Try flushing with a strong solvent or reversing the column (if permissible by the manufacturer) to wash it. If the problem persists, the column may need replacement.
-
Sample Overload: Injecting too concentrated a sample can cause fronting. Try diluting your sample.[16]
-
Q2: Retention times are drifting between injections. Why?
-
Causality: Drifting retention times point to a lack of equilibrium in the system or changes in the mobile phase composition or flow rate.[17]
-
Solutions:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For gradient methods, this means running the initial conditions for at least 10-15 column volumes.
-
Mobile Phase Preparation: If you are mixing mobile phase components online, check the pump's proportioning valves. For pre-mixed mobile phases, ensure they are homogenous and have not evaporated.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature. Room temperature variations can cause drift.[16]
-
Caption: Troubleshooting decision tree for poor peak resolution.
References
- Musmade, B., Korhale, R., Sable, M., Lokhande, S., Padmanabhan, S., & Bhope, S. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for this compound and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector.
- Patel, H., Sharma, A., & Singh, R. (2023). Multistep Synthesis of Novel Impurities of this compound.
- Musmade, B. S., Korhale, R. R., Sable, M. G., Lokhande, S. V., Padmanabhan, S., & Bhope, S. R. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for this compound and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. PubMed. [Link]
- Chindhe, S., Pote, S., Gawad, J., Tarke, S., & Dhokchawle, B. (2024). Method validation and characterization of stress degradation products of this compound using LC-UV/PDA and LC-Q/TOF-MS studies. PubMed. [Link]
- Nivekar, V. V., et al. (2020). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION HPLC METHOD FOR NASAL SPRAY FORMULATION OF this compound. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
- SynThink Research Chemicals. (n.d.).
- Musmade, B., Korhale, R., Sable, M., Lokhande, S., Padmanabhan, S., & Bhope, S. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for this compound and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector.
- Patel, K. G., et al. (2020). Development and Validation of HPTLC Method along with Forced Degradation Study for the Simultaneous Estimation of this compound and Fluticasone Propionate.
- Musmade, B., et al. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for this compound and Fluticasone Propio. SAVA Healthcare. [Link]
- Musmade, B., et al. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for this compound and Fluticasone Propio. Oxford Academic. [Link]
- Walash, M. I., et al. (2018). Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products.
- Patel, H., Sharma, A., & Singh, R. (2023). This compound mass spectroscopy results.
- Chindhe, S., et al. (2024). Method validation and characterization of stress degradation products of this compound using LC‐UV/PDA and LC‐Q/TOF‐MS studies.
- Chindhe, S., et al. (2024). Postulated mechanism for degradation of azelastine to degradation...
- Axios Research. (n.d.). Azelastine Impurity 1 HCl. Axios Research. [Link]
- Walash, M. I., et al. (2018).
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). This compound. EDQM. [Link]
- Pharmaffiliates. (n.d.). Azelastine-Impurities.
- Gowrisankar, D., et al. (2010). RP-HPLC determination of azelastine in pure and in ophthalmic formulation.
- Patel, S., & Ty, P. (2018). A study of method development and validation for estimation of this compound in nasal spray formulations by RP-HPLC method.
Sources
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Stability testing of Azelastine HCl under different stress conditions
Welcome to the technical support center for the stability testing of Azelastine Hydrochloride (Azelastine HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forced degradation studies. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format, moving beyond rote protocols to explain the "why" behind experimental choices. Our aim is to provide you with a self-validating framework for your stability testing protocols, grounded in authoritative guidelines and scientific first principles.
Section 1: Hydrolytic Stability
Hydrolytic degradation is a critical stress condition to evaluate, as it simulates the potential degradation of Azelastine HCl in aqueous environments at different pH values.
Frequently Asked Questions & Troubleshooting
Q1: I'm observing minimal degradation of Azelastine HCl under acidic conditions, even at elevated temperatures. Is this expected?
A1: Yes, this is a plausible outcome. Some studies indicate that Azelastine HCl is relatively stable under acidic conditions.[1][2] However, "minimal" degradation should be quantified. According to the International Council for Harmonisation (ICH) Q1A(R2) guideline, the goal of forced degradation is to achieve 5-20% degradation of the drug substance.[3][4][5][6][7] If you are seeing less than 5% degradation, you may need to employ more stringent conditions.
-
Troubleshooting Steps:
-
Increase Acid Concentration: If you are using a low concentration of acid (e.g., 0.1 M HCl), consider increasing it to 1 M or even 5 M HCl.
-
Increase Temperature: If your initial experiments were at 60°C, you could cautiously increase the temperature to 80°C.
-
Extend Exposure Time: Prolong the duration of the stress testing.
-
Q2: My chromatogram shows a significant number of small, poorly resolved peaks after alkaline hydrolysis. How can I improve the separation?
A2: This is a common challenge, especially with extensive degradation. The appearance of multiple small peaks suggests the formation of several degradation products. To improve chromatographic resolution, consider the following:
-
Gradient Elution: If you are using an isocratic HPLC method, switching to a gradient elution will likely provide better separation of polar and non-polar degradation products.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with different pH values for your mobile phase buffer. A study by El-Shaheny et al. utilized a mobile phase with a pH of 3.5 for good separation.[8]
-
Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity.[1]
-
Method Validation: Ensure your analytical method is properly validated for specificity, linearity, accuracy, and precision to confidently quantify the degradation products.[1][2]
Q3: What are the expected degradation products of Azelastine HCl under hydrolytic stress?
A3: Under alkaline conditions, one of the primary degradation pathways is the hydrolysis of the amide bond in the phthalazinone ring.[9] This can lead to the formation of multiple degradation products. One study identified six degradation products under various stress conditions, including alkaline hydrolysis.[10]
Section 2: Oxidative Stability
Oxidative degradation is another crucial aspect of stability testing, as it can be initiated by atmospheric oxygen, trace metals, or peroxides.
Frequently Asked Questions & Troubleshooting
Q1: I've observed the formation of a major degradation product during oxidative stress testing with hydrogen peroxide. What is its likely identity?
A1: A common oxidative degradation product of Azelastine HCl is Azelastine N-oxide.[11] This occurs through the oxidation of the tertiary amine in the azepane ring. This N-oxide is a known metabolite and impurity of Azelastine.[11]
-
Confirmatory Analysis: To confirm the identity of this peak, liquid chromatography-mass spectrometry (LC-MS) is the ideal technique. The mass-to-charge ratio (m/z) of the N-oxide will be higher than that of the parent Azelastine molecule due to the addition of an oxygen atom.
Q2: The extent of oxidative degradation is inconsistent between experiments. What could be the cause?
A2: Inconsistent results in oxidative stress studies can stem from several factors:
-
Purity of Hydrogen Peroxide: The concentration and stability of your hydrogen peroxide solution can vary. Always use a fresh, properly stored solution.
-
Presence of Metal Ions: Trace metal ions in your sample or glassware can catalyze oxidative reactions, leading to variability. Using high-purity water and thoroughly cleaned glassware is essential.
-
Light Exposure: Some oxidative reactions are photocatalyzed. Ensure your experiments are conducted in a controlled light environment or in amber glassware.
Q3: My stability-indicating method shows a loss of the parent drug, but I don't see a corresponding increase in any single degradation peak. Why?
A3: This can happen for a few reasons:
-
Multiple Minor Degradants: The degradation might be producing a wide array of minor products that are below the limit of detection or are not well-resolved from the baseline.
-
Non-UV Absorbing Products: Some degradation products may lack a chromophore and will not be detected by a UV detector. If you suspect this, using a universal detector like a mass spectrometer or a charged aerosol detector (CAD) can be beneficial.
-
Precipitation: A degradation product might be insoluble in your sample diluent and precipitate out of the solution, leading to an apparent loss of mass balance.
Section 3: Photostability
Photostability testing is essential to determine if light exposure leads to unacceptable changes in the drug substance. The guiding document for this is the ICH Q1B guideline.[12][13][14][15][16]
Frequently Asked Questions & Troubleshooting
Q1: What are the standard light sources and exposure levels for photostability testing according to ICH Q1B?
A1: The ICH Q1B guideline specifies two options for light sources:
-
Option 1: A light source that produces a combined visible and UV output, such as an artificial daylight fluorescent lamp or a xenon lamp.
-
Option 2: Exposure to both a cool white fluorescent lamp and a near-UV lamp.
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[13]
Q2: I'm seeing significant degradation of Azelastine HCl in solution during photostability testing. Is this expected, and what are the likely degradation products?
A2: Yes, Azelastine HCl has been shown to be labile under photolytic conditions, particularly in neutral and alkaline solutions.[9][10][17] The degradation can be extensive, with one study reporting over 90% degradation in alkaline conditions under UV/VIS irradiation.[17]
-
Degradation Pathway: The photodegradation of Azelastine can be complex, potentially involving cleavage of the ether bond and other transformations.[17] One study identified at least four photodegradation products.[17]
Q3: How do I differentiate between degradation caused by light and degradation caused by heat from the light source?
A3: This is a critical consideration in photostability testing. The ICH Q1B guideline recommends the use of a dark control.[13]
-
Experimental Control: A control sample, wrapped in aluminum foil to protect it from light, should be placed in the same environmental conditions (temperature and humidity) as the sample being exposed to light. By comparing the degradation in the light-exposed sample to the dark control, you can isolate the effect of light.
Section 4: Thermal Stability
Thermal stability studies are conducted to evaluate the effect of temperature on the drug substance.
Frequently Asked Questions & Troubleshooting
Q1: What are the recommended conditions for thermal stress testing?
A1: The conditions for thermal stress testing should be more aggressive than the recommended accelerated stability conditions (e.g., 40°C/75% RH). Typically, temperatures of 50°C, 60°C, or even higher are used. The duration of the study can range from a few days to several weeks, depending on the stability of the molecule.
Q2: Azelastine HCl appears to be quite stable under thermal stress in the solid state. Is this consistent with published data?
A2: Yes, some studies have reported that Azelastine HCl is relatively stable to dry heat.[2] However, it's important to test for degradation under both dry and humid heat conditions, as moisture can significantly impact thermal degradation pathways.
Q3: How can I determine the kinetic parameters of thermal degradation?
A3: To determine the kinetics of degradation (e.g., reaction order, rate constant, and activation energy), you can perform thermal degradation studies at several different temperatures. By plotting the natural logarithm of the remaining drug concentration versus time, you can determine the rate constant at each temperature. An Arrhenius plot (a plot of the natural logarithm of the rate constant versus the inverse of the absolute temperature) can then be used to calculate the activation energy.[8]
Experimental Protocols & Data
Protocol: Forced Degradation of Azelastine HCl
This protocol provides a general framework. Specific concentrations and durations may need to be adjusted based on your preliminary findings to achieve the target 5-20% degradation.
-
Preparation of Stock Solution: Prepare a stock solution of Azelastine HCl in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Place a known amount of solid Azelastine HCl in an oven at 80°C for 48 hours.
-
Photodegradation (Solution): Expose a solution of Azelastine HCl (e.g., 0.1 mg/mL in water) to a light source according to ICH Q1B guidelines, alongside a dark control.
-
-
Sample Neutralization (for hydrolytic samples): After the stress period, cool the acidic and alkaline samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.
-
Dilution and Analysis: Dilute all samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.
Table 1: Summary of Stress Conditions and Potential Observations
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation | Key Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl at 60°C | 24 hours | Low to Moderate | Hydrolysis products |
| Alkaline Hydrolysis | 1 M NaOH at 60°C | 8 hours | Moderate to High | Amide bond hydrolysis products |
| Oxidation | 30% H₂O₂ at RT | 24 hours | Moderate to High | Azelastine N-oxide |
| Thermal (Solid) | 80°C | 48 hours | Low | Minimal degradation |
| Photolysis | ICH Q1B exposure | As per guideline | Moderate to High | Multiple photodegradants |
Visualizing Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Simplified degradation pathways of Azelastine HCl under different stress conditions.
References
- El-Shaheny, R. N., & Yamada, K. (2014). Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. Analytical Sciences, 30(6), 691-697. [Link]
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
- U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
- ICH. (2000). Q1A(R2) Guideline. [Link]
- Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
- U.S. Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
- ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
- Semantic Scholar.
- PubMed. (2024). Method validation and characterization of stress degradation products of this compound using LC-UV/PDA and LC-Q/TOF-MS studies. [Link]
- ResearchGate. (2025).
- IJCRT.org. A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. [Link]
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION HPLC METHOD FOR NASAL SPRAY FORMULATION OF this compound. [Link]
- PMC - NIH. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. [Link]
- ResearchGate. Method validation and characterization of stress degradation products of this compound using LC‐UV/PDA and LC‐Q/TOF‐MS studies. [Link]
- PMC - NIH. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. [Link]
- SAVA Healthcare. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for this compound and Fluticasone Propio. [Link]
- ResearchGate. (2025). Stability-indicating high-performance liquid chromatography method for determination of antihistamine drug azelastine. [Link]
- Semantic Scholar. STABILITY-INDICATING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR DETERMINATION OF ANTIHISTAMINE DRUG AZELASTINE. [Link]
- MDPI. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. [Link]
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- ResearchGate. Peak purity of Azelastine HCl. | Download Scientific Diagram. [Link]
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- 13. ema.europa.eu [ema.europa.eu]
- 14. jordilabs.com [jordilabs.com]
- 15. database.ich.org [database.ich.org]
- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Azelastine's Complex Pharmacology: A Guide to Minimizing Off-Target Effects in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Azelastine in experimental settings. Our goal is to equip you with the knowledge and tools necessary to ensure the specificity and validity of your research findings.
Introduction: The Dual Nature of Azelastine
Azelastine is a second-generation antihistamine widely recognized for its potent antagonism of the histamine H1 receptor.[1][2] However, its pharmacological profile is more complex, extending beyond H1 receptor blockade to encompass a range of anti-inflammatory and immunomodulatory activities.[1][3] These multifaceted properties, while therapeutically beneficial, can introduce confounding variables in experimental models if not properly controlled. This guide will delve into the known on-target and off-target activities of Azelastine, providing practical troubleshooting strategies and detailed protocols to help you isolate the specific effects relevant to your research questions.
Understanding Azelastine's Signaling and Off-Target Interactions
Azelastine's primary mechanism of action is as an inverse agonist at the H1 receptor, stabilizing its inactive state and thereby blocking histamine-induced signaling.[3] However, at concentrations often used in preclinical research, it can engage other molecular targets.
Diagram: Azelastine's Known On-Target and Off-Target Pathways
Caption: On-target vs. potential off-target pathways of Azelastine.
Troubleshooting Guide: Isolating Azelastine's Effects
This section addresses common issues encountered when using Azelastine in experimental models and provides step-by-step guidance for troubleshooting.
Issue 1: Observed cellular effect does not align with known H1 receptor signaling.
-
Potential Cause: The observed phenotype may be due to one of Azelastine's off-target activities, such as inhibition of leukotriene synthesis or NF-κB signaling.[4][5] This is more likely if high concentrations of Azelastine are being used.
-
Troubleshooting Protocol: Differentiating On-Target vs. Off-Target Effects
-
Dose-Response Analysis:
-
Perform a comprehensive dose-response curve for Azelastine in your experimental model.
-
Compare the effective concentration in your assay with the known affinity of Azelastine for the H1 receptor (Ki ≈ 3.98 nM) and its IC50 values for off-targets (see table below). Effects observed at concentrations significantly higher than the H1 receptor affinity may indicate off-target activity.
-
-
Use of a Highly Selective H1 Antagonist:
-
Include a control group treated with a second-generation antihistamine known for its high selectivity for the H1 receptor and minimal off-target effects (e.g., Fexofenadine or Levocetirizine).[6]
-
If the effect observed with Azelastine is not replicated by the highly selective antagonist, it is likely an off-target effect.
-
-
H1 Receptor Knockdown/Knockout Models:
-
If available, utilize cell lines or animal models with genetic knockout or knockdown of the H1 receptor.
-
An effect of Azelastine that persists in the absence of the H1 receptor is definitively an off-target effect.
-
-
Rescue Experiments:
-
If the off-target is known (e.g., leukotriene pathway), attempt to "rescue" the phenotype by adding back the downstream product that is being inhibited.
-
-
Diagram: Experimental Workflow for Off-Target Validation
Sources
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azelastine--a novel in vivo inhibitor of leukotriene biosynthesis: a possible mechanism of action: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression by azelastine hydrochloride of NF-kappa B activation involved in generation of cytokines and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Bitter Taste in Clinical Study Formulations
Welcome to the technical support center for taste-masking and palatability optimization of clinical study formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with bitter active pharmaceutical ingredients (APIs). Patient adherence is a critical factor in clinical trial success, and unpleasant taste is a primary barrier, especially in pediatric and geriatric populations.[1][2][3][4][5] This resource provides a structured, question-and-answer-based approach to troubleshoot and resolve bitterness issues in your formulations.
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of bitterness in my API?
A1: The bitter taste of many APIs is an inherent property of their molecular structure. Many pharmaceutical compounds, particularly those derived from plants, possess chemical motifs that activate specialized G-protein coupled receptors on the tongue called Taste 2 Receptors (TAS2Rs).[6][7][8] Activation of these receptors initiates a signaling cascade that the brain perceives as bitterness.[6][8] This is an evolutionary defense mechanism to signal the presence of potentially toxic substances.[1] The intensity of the bitter taste can vary significantly depending on the specific drug, its concentration, and even individual genetic differences in taste receptors.
Q2: I've added a sweetener and a flavor to my liquid formulation, but the bitterness is still overwhelming. What am I doing wrong?
A2: While sweeteners and flavors are a common first-line approach, they are often insufficient for masking intensely bitter APIs.[9][10] This strategy primarily relies on overpowering the bitter taste with a more pleasant one. However, for highly bitter compounds, this can be ineffective. You may need to consider more advanced taste-masking technologies that create a physical barrier between the API and the taste receptors or alter the drug's solubility in saliva.[5][9][11]
Q3: My coated tablet still has a bitter taste. What are the possible reasons?
A3: A bitter taste in a coated tablet can arise from several factors:
-
Inadequate Coating Thickness: The polymer film may be too thin to prevent the diffusion of the bitter API.
-
Coating Imperfections: Cracks, chipping, or uneven coating can expose the drug substance.
-
Solubility of the API: If the API is highly soluble, it may dissolve in saliva and be tasted before the tablet is swallowed.
-
Inappropriate Polymer Selection: The chosen polymer may not be suitable for the specific API or the intended release profile.[11][12]
Q4: Can the chosen excipients in my formulation contribute to a bitter taste?
A4: Yes, while excipients are generally chosen for their inertness, some can have their own taste profiles or interact with the API to produce a bitter taste. It is crucial to evaluate the taste of the placebo formulation (containing all excipients without the API) to establish a baseline.[2]
In-Depth Troubleshooting Guides
Issue 1: Persistent Bitterness in Liquid Formulations
If simple flavoring and sweetening are not effective for your liquid formulation, a more robust taste-masking strategy is required. The following troubleshooting guide will help you navigate more advanced techniques.
Troubleshooting Workflow for Liquid Formulations
Caption: Troubleshooting workflow for bitter liquid formulations.
Step-by-Step Guidance:
-
Assess API Solubility: The solubility of your API in the formulation vehicle is a critical factor in choosing the right taste-masking strategy.[9]
-
For Soluble APIs:
-
Complexation: This technique involves entrapping the API molecule within a larger molecule, preventing it from interacting with taste receptors.[13][14]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with bitter drug molecules, effectively masking their taste.[15][16]
-
Ion-Exchange Resins (IERs): For ionizable drugs, IERs can form a drug-resin complex that is tasteless. The drug is then released in the acidic environment of the stomach.[5][14]
-
-
Viscosity Modification: Increasing the viscosity of the formulation can reduce the diffusion of the bitter API to the taste buds.[9] Common viscosity modifiers include hydroxypropyl methylcellulose (HPMC) and xanthan gum.
-
-
For Insoluble APIs (Suspensions):
-
Microencapsulation: Coating the suspended API particles with a polymer creates a physical barrier.[9][14] This can be achieved through techniques like spray drying or coacervation.[14]
-
Multiple Emulsions: For some APIs, formulating as a water-in-oil-in-water (W/O/W) emulsion can effectively sequester the drug in the internal oil phase.
-
-
-
Evaluate the Formulation: After applying a taste-masking technique, it is essential to evaluate its effectiveness through both sensory and analytical methods.[2][17][18]
Issue 2: Failure of Taste-Masking Coatings on Solid Dosage Forms
When a polymer coating on a tablet or multiparticulate system fails to adequately mask a bitter taste, a systematic investigation is necessary.
Troubleshooting Workflow for Coated Solid Formulations
Caption: Troubleshooting workflow for coated solid dosage forms.
Step-by-Step Guidance:
-
Assess Coating Quality:
-
Visual Inspection and Microscopy: Use techniques like Scanning Electron Microscopy (SEM) to examine the surface of the coated dosage form for any imperfections such as cracks, pitting, or orange peel texture.
-
Optimize Coating Process: If defects are found, re-evaluate and optimize the coating process parameters, including spray rate, atomization pressure, pan speed, and drying temperature.
-
-
Evaluate Coating Thickness:
-
Increase Coating Level: If the coating is intact but bitterness persists, the polymer layer may be too thin. A stepwise increase in the coating level, followed by sensory evaluation at each step, can determine the optimal thickness.
-
-
Re-evaluate Polymer Selection:
-
Consider pH-Dependent Polymers: For drugs intended for release in the stomach or intestines, using a polymer that is insoluble at the pH of saliva (around 6.8) but soluble at the target site can be highly effective.[12] Examples include certain grades of Eudragit®.
-
Assess Polymer-API Interactions: Ensure there are no unfavorable interactions between the API and the chosen polymer that could compromise the coating's integrity or taste-masking ability.
-
-
Conduct Dissolution Testing: Perform dissolution testing to ensure that the taste-masking coating does not negatively impact the drug's release profile at the intended site of absorption.[19][20]
Experimental Protocols
Protocol 1: Human Sensory Panel Evaluation
Human sensory panels are the gold standard for assessing the palatability of pharmaceutical formulations.[3][21][22][23]
Objective: To quantify the bitterness intensity of a formulation.
Materials:
-
Test formulations
-
Placebo formulation
-
Reference standard for bitterness (e.g., quinine hydrochloride solutions of varying concentrations)
-
Water for rinsing
-
Unsalted crackers for palate cleansing
Procedure:
-
Panelist Training and Selection: Recruit and train a panel of healthy adult volunteers. Ensure they can reliably identify and rate the intensity of different tastes.
-
Scale and Reference: Use a validated intensity scale, such as the Labeled Magnitude Scale (LMS) or a category scale (e.g., 0 = not bitter, 5 = extremely bitter). Provide panelists with reference standards for different bitterness levels.
-
Blinding and Randomization: The study should be double-blinded, and the order of sample presentation should be randomized to avoid bias.
-
Sample Administration: Provide a standardized amount of the formulation to each panelist.
-
Evaluation: Panelists will rate the bitterness of the sample at specified time points (e.g., immediately, 30 seconds, 1 minute) to assess both initial taste and aftertaste.
-
Rinsing: Instruct panelists to rinse their mouths thoroughly with water and eat a small piece of an unsalted cracker between samples.
-
Data Analysis: Analyze the collected data statistically to determine the mean bitterness score for each formulation and compare it to the control and placebo.
Protocol 2: In Vitro Taste Assessment Using an Electronic Tongue
Electronic tongues (e-tongues) are analytical instruments that can provide an objective measure of taste.[17][21][24][25] They are particularly useful for screening formulations before human trials.[21][22][23]
Objective: To differentiate the taste profiles of different formulations and quantify the effectiveness of taste-masking.
Procedure:
-
Instrument Setup and Calibration: Prepare the e-tongue sensors according to the manufacturer's instructions. Calibrate the instrument using standard solutions.
-
Sample Preparation: For liquid formulations, the sample can often be analyzed directly. For solid dosage forms, a dissolution study must be performed first to obtain a solution of the released API and excipients.[26]
-
Measurement: Immerse the sensor array into the sample solution and record the potentiometric response of each sensor.
-
Data Analysis: The output from the sensor array creates a unique "fingerprint" for each sample. Use multivariate statistical analysis (e.g., Principal Component Analysis - PCA) to compare the taste profiles of different formulations. The distance between the data points for the unmasked API and the taste-masked formulation on the PCA plot can be used to quantify the degree of taste-masking.
| Parameter | Human Sensory Panel | Electronic Tongue |
| Principle | Subjective perception by trained individuals | Objective measurement of electrochemical properties |
| Throughput | Low to medium | High |
| Cost | High (recruitment, training, compensation) | High initial investment, lower per-sample cost |
| Regulatory Acceptance | Gold standard, high acceptance[18] | Supportive data, gaining acceptance[21] |
| Use Case | Final formulation selection, confirmation of palatability | High-throughput screening, formulation optimization |
References
- Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC. (n.d.).
- Taste Masking Excipients - American Pharmaceutical Review. (n.d.).
- Best Practices in Sensory Analysis of Pharmaceutical Formulations - The Science Support. (n.d.).
- Taste-Masking Excipients | CDMO - PharmaCompass.com. (n.d.).
- Bitter Receptors: Functions & Mechanism | StudySmarter. (2024, September 5).
- Why Do Pills Taste So Bad And Bitter? - IFLScience. (2023, October 18).
- The Role of Excipients in Taste Masking: Enhancing Patient Compliance and Acceptance. (2024, July 15).
- A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations - PMC - NIH. (n.d.).
- Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Publishing. (2024, December 18).
- An update of taste masking methods and evaluation techniques. - SciSpace. (n.d.).
- Bitter taste receptors: Genes, evolution and health - PMC - PubMed Central. (n.d.).
- Unraveling The Mystery: Why Medicine Tastes Bitter - Abraham Entertainment. (2025, November 17).
- Bitter taste receptors | Chemical Senses - Oxford Academic. (2025, December 15).
- Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes - PMC - NIH. (n.d.).
- Non -human tools for the evaluation of bitter taste in the design and development of medicines - CORE. (n.d.).
- Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PubMed. (2025, March 3).
- A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. (2023, September 18).
- Non-human tools for the evaluation of bitter taste in the design and development of medicines: a systematic review - PubMed. (2016, May 27).
- Taste Masking Techniques for Bitter Drugs: A Comprehensive Review. (2024, October 16).
- One of the major challenges of masking the bitter taste in medications: an overview of quantitative methods for bitterness - PubMed Central. (2024, August 14).
- Methods of Analysis Used in Taste Masking - Pharma Excipients. (n.d.).
- Taste Masking for Bitter Drugs: Practical Approach | ZIM Labs. (n.d.).
- Taste Masking Techniques for Bitter drugs. A Review - IJNRD. (2024, June 6).
- An in-vitro-in-vivo taste assessment of bitter drug: comparative electronic tongues study. (n.d.).
- Sensory evaluation and formulation - Techniques de l'Ingénieur. (2014, December 10).
- Non-human tools for the evaluation of bitter taste in the design and development of medicines: A systematic review - ResearchGate. (2025, July 17).
- The Bad Taste of Medicines: Overview of Basic Research on Bitter Taste - PMC. (n.d.).
- A bitter pill to swallow – medicines that can cause taste disturbances - Medsafe. (2021, December 2).
- Bitter to Better: Formulation Strategies for Effective Taste Masking. (2018, April 12).
- Paediatric Formulation Development and Overcoming Taste-Masking Challenges. (2023, August 24).
- Taste Masking Techniques in the Pharmaceutical Industry. (2014, June 17).
- Evolving Approaches to Taste Masking | Pharmaceutical Technology. (2025, February 7).
- Guideline on the demonstration of palatability of veterinary medicinal products | EMA. (2021, July 23).
- FDA Issues Draft Guidance on Critical Quality Attributes for Chewable Tablets | RAPS. (2016, June 16).
- Quality Attribute Considerations for Chewable Tablets - Guidance for Industry | FDA. (n.d.).
- Guideline on the demonstration of palatability of veterinary medicinal products | EMA. (2012, November 8).
- Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators - PMC - PubMed Central. (n.d.).
Sources
- 1. iflscience.com [iflscience.com]
- 2. A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. ijnrd.org [ijnrd.org]
- 5. tabletscapsules.com [tabletscapsules.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Bitter taste receptors: Genes, evolution and health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Taste Masking Technology | Taste-Masking Excipients | CDMO [pharmacompass.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. chemintel360.com [chemintel360.com]
- 14. Taste Masking Techniques for Bitter Drugs: A Comprehensive Review [wisdomlib.org]
- 15. Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Taste Masking for Bitter Drugs: Practical Approach | ZIM Labs [zimlab.in]
- 17. thesciencesupport.com [thesciencesupport.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. FDA Issues Draft Guidance on Critical Quality Attributes for Chewable Tablets | RAPS [raps.org]
- 20. fda.gov [fda.gov]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. Non-human tools for the evaluation of bitter taste in the design and development of medicines: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. One of the major challenges of masking the bitter taste in medications: an overview of quantitative methods for bitterness - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An in-vitro-in-vivo taste assessment of bitter drug: comparative electronic tongues study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Method Validation for Quantifying Azelastine in Biological Samples
Welcome to the technical support center for the bioanalytical quantification of Azelastine. This guide is designed for researchers, scientists, and drug development professionals who are developing and validating methods for measuring Azelastine and its metabolites in biological matrices. Here, we move beyond simple protocols to address the specific challenges and nuances of this analysis, providing expert insights in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have when first establishing an Azelastine bioanalytical workflow.
Q1: What is the most suitable analytical technique for quantifying Azelastine in biological samples like plasma, and why?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry-standard and most recommended technique. The reason lies in its superior sensitivity and selectivity. Azelastine is typically present at very low concentrations (pg/mL to ng/mL) in plasma after therapeutic administration.[1][2] LC-MS/MS provides the low limit of quantification (LLOQ) necessary to accurately define the pharmacokinetic (PK) profile.[3] Furthermore, its selectivity, achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), allows for precise quantification even in the presence of complex biological matrix components and potential metabolites.[1][2]
Q2: Which regulatory guidelines are considered the gold standard for this type of bioanalytical method validation?
A: You should adhere to the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation.[4][5] This guideline represents a harmonized consensus from major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and has largely superseded their previous individual guidances.[6] Following the ICH M10 framework ensures that your data will be considered reliable and acceptable for regulatory submissions.[5]
Q3: How do I choose an appropriate internal standard (IS) for Azelastine quantification?
A: The choice of internal standard is critical for achieving accuracy and precision. The ideal choice is a stable isotope-labeled (SIL) version of the analyte, such as Azelastine-¹³C,d₃.[7] A SIL-IS is chemically identical to the analyte and will co-elute chromatographically, meaning it experiences and compensates for variations in sample extraction, matrix effects, and ionization more effectively than any other option.[8][9]
If a SIL-IS is not available, a structural analog can be used, but with caution. For example, clomipramine has been successfully used in some validated methods.[1][3] However, you must rigorously demonstrate that it behaves similarly to Azelastine during extraction and ionization and that it is chromatographically resolved from any potential interferences.[9]
Q4: What are the primary validation parameters I need to evaluate according to ICH M10?
A: A full validation for a bioanalytical method must comprehensively characterize its performance.[5][10] The key parameters are summarized in the table below.
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
| Selectivity & Specificity | To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other interferences.[10] | No significant interfering peaks at the retention time of the analyte and IS in at least six unique sources of blank matrix. |
| Calibration Curve & LLOQ | To demonstrate the relationship between instrument response and analyte concentration and to define the lowest concentration that can be measured with acceptable accuracy and precision.[1][11] | At least 6 non-zero points; LLOQ precision ≤20% CV, accuracy ±20%; Other points precision ≤15% CV, accuracy ±15%. |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).[11] | For QC samples (Low, Mid, High), intra- and inter-run precision (CV) should be ≤15% and accuracy should be within ±15% of nominal.[10] |
| Matrix Effect | To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.[12][13] | The CV of the matrix factor across at least six lots of matrix should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | While no strict criteria are set, recovery should be consistent, precise, and optimized to ensure sufficient sensitivity. |
| Stability | To ensure the analyte is stable throughout the entire process: sample collection, storage (short-term, long-term, freeze-thaw), and processing.[14][15] | Mean concentration of stability samples should be within ±15% of nominal concentration. |
| Dilution Integrity | To verify that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and analyzed accurately.[10] | Accuracy and precision of diluted QCs must be within ±15%. |
| Carry-over | To ensure that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample.[10] | Response in a blank sample following the ULOQ should be ≤20% of the LLOQ response and ≤5% for the IS. |
Part 2: Troubleshooting Guides
This section uses a problem-and-solution format to address specific experimental issues.
Sample Preparation & Extraction
Q: My recovery for Azelastine is consistently low (<50%) using liquid-liquid extraction (LLE). What factors should I investigate?
A: Low LLE recovery for a basic compound like Azelastine is often related to pH control and solvent choice. Here’s a troubleshooting workflow:
-
Check the pH of the Aqueous Phase: Azelastine is a basic compound. To ensure it is in its neutral, non-ionized state for efficient partitioning into an organic solvent, the pH of the biological sample (e.g., plasma) must be raised. Ensure you are adding a sufficient amount of a basic buffer (e.g., sodium carbonate or ammonium hydroxide) to bring the sample pH to >9.
-
Re-evaluate Your Extraction Solvent: A single solvent may not be optimal. Consider a mixture to increase polarity and improve partitioning. A common and effective combination used for Azelastine is n-hexane with a small percentage of a more polar solvent like isopropanol (e.g., 97:3 v/v).[1][3] Other options include methyl tert-butyl ether (MTBE) or diethyl ether.
-
Optimize Mixing: Insufficient vortexing time or intensity can lead to incomplete extraction. Ensure at least 5-10 minutes of vigorous mixing. However, overly aggressive mixing can lead to the next problem.
-
Manage Emulsions: The formation of an emulsion layer between the aqueous and organic phases is a common issue that traps the analyte and reduces recovery. To break an emulsion, try adding a small amount of salt (e.g., sodium chloride), centrifuging at a higher speed or for a longer duration, or flash-freezing the aqueous layer in a dry ice/acetone bath.
Q: I'm observing significant ion suppression in some plasma lots but not others. How do I diagnose and mitigate this matrix effect?
A: Variable matrix effects are a significant threat to data integrity.[13][16] The cause is typically co-eluting endogenous compounds like phospholipids that interfere with the ionization process in the MS source.[17]
Diagnosis: The standard method is a post-extraction spike experiment.[13]
-
Extract blank plasma from at least six different sources (lots).
-
Spike the extracted blank matrix with the analyte at a known concentration (e.g., Low QC).
-
Prepare a parallel set of standards in the final reconstitution solvent at the same concentration.
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Post-Spiked Extract) / (Peak Area in Solvent Standard).
-
An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement. The coefficient of variation (CV) of the MF across all lots should be ≤15% to be acceptable.[10]
Mitigation Strategies:
-
Improve Sample Cleanup: If you are using protein precipitation (PPT), switch to a more selective technique like LLE or, preferably, solid-phase extraction (SPE). An Oasis HLB SPE cartridge, for example, has been used effectively for Azelastine.[2]
-
Optimize Chromatography: Adjust your LC gradient to better separate Azelastine from the region where phospholipids typically elute (early in the run). A longer run time or a shallower gradient can resolve the analyte from interferences.
-
Use a Stable Isotope-Labeled IS: This is the most effective solution. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, thereby correcting for the variability and ensuring accurate quantification.[7]
Liquid Chromatography (LC)
Q: My Azelastine chromatographic peak is tailing badly. What is the cause and how can I improve the peak shape?
A: Peak tailing for Azelastine, a basic amine-containing compound, is almost always due to secondary ionic interactions with acidic silanol groups on the surface of the silica-based LC column.[12]
Solutions:
-
Mobile Phase pH: Ensure the pH of your aqueous mobile phase is well below the pKa of the silanols (~pH 3.5-4.5) or well above it. For reversed-phase ESI+ analysis, an acidic mobile phase is preferred. Using a buffer like ammonium acetate or ammonium formate at a concentration of 5-10 mM and a pH between 3 and 5 is a good starting point.[1][3]
-
Use a High-Purity, End-Capped Column: Modern columns (e.g., C8 or C18) with high-purity silica and thorough end-capping have fewer free silanol groups, which minimizes these secondary interactions.
-
Consider a Different Stationary Phase: If tailing persists, a column with an embedded polar group or a phenyl-hexyl phase can offer alternative selectivity and reduce tailing for basic compounds.
Q: I'm trying to simultaneously analyze Azelastine and its main active metabolite, desmethylazelastine. I'm having trouble resolving them. Any suggestions?
A: Desmethylazelastine is more polar than the parent drug.[18] Achieving baseline separation is key for accurate, independent quantification.
-
Adjust Mobile Phase Strength: Start with a lower percentage of organic solvent (e.g., acetonitrile or methanol) in your initial gradient conditions. This will increase the retention of the more polar desmethylazelastine.
-
Employ a Shallow Gradient: After the elution of desmethylazelastine, use a slow, shallow gradient to elute Azelastine. This will maximize the separation between the two peaks.
-
Optimize Column Chemistry: A C18 column will generally provide more retention for both compounds than a C8. Experimenting with different column chemistries might be necessary to achieve optimal resolution. A method has been reported using a C18 column to successfully separate both.[7]
Mass Spectrometry (MS)
Q: I am struggling to get a stable and intense signal for Azelastine in ESI positive mode. What parameters should I focus on optimizing?
A: A weak or unstable signal can often be traced back to suboptimal ion source conditions or mobile phase incompatibility.[19]
-
Source Parameter Optimization: Infuse a standard solution of Azelastine directly into the mass spectrometer and systematically optimize key parameters:
-
Capillary/Spray Voltage: For ESI+, this is typically in the range of 3000-5500 V.[1]
-
Source Temperature: A typical starting point is 400-500°C.[1]
-
Nebulizer and Heater Gas Flows: These nitrogen gas flows are critical for efficient desolvation. Optimize them to achieve the most stable and intense signal.
-
-
Mobile Phase Additives: Ensure your mobile phase contains a proton source to facilitate ionization. An acidic additive like formic acid (0.1%) or a buffer like ammonium acetate is essential for robust protonation ([M+H]⁺).[1][3]
-
MRM Transition Selection: Confirm you are using the most sensitive and specific precursor-to-product ion transition. For Azelastine, a common transition is m/z 382.2 → 112.2.[3] Use the instrument software to perform a product ion scan and optimize the collision energy to maximize the intensity of your chosen fragment ion.
Q: In a published method, the authors mentioned an "abnormal signal loss issue for desmethylazelastine."[7] What could cause this and how would I troubleshoot it?
A: This is an excellent example of a non-obvious experimental challenge. Signal loss for a specific analyte, especially a metabolite, can be due to several factors:
-
In-Source Instability: The metabolite may be less stable than the parent drug and could be fragmenting or degrading within the hot, high-voltage environment of the ion source. Try reducing the source temperature or altering other source parameters to see if the signal returns.
-
Adsorption: The metabolite may be adsorbing to surfaces in the LC flow path or autosampler. This can be addressed by priming the system with several injections of a high-concentration standard or by adding a small amount of an "adsorption blocker" like triethylamine to the sample diluent (if compatible with your method).
-
Metabolite-Specific Matrix Effects: It's possible that an endogenous component co-elutes perfectly with the metabolite but not the parent drug, causing severe and specific ion suppression. This would require chromatographic optimization to resolve the metabolite from the interference.
-
pH-Dependent Instability: The metabolite might be unstable at the pH of the final reconstitution solvent. Analyze a freshly prepared standard immediately and compare its response to one that has been sitting in the autosampler for several hours to assess short-term stability.
Part 3: Protocols & Visualizations
Example Protocol: Liquid-Liquid Extraction of Azelastine from Human Plasma
This protocol is a representative example based on methodologies found in the literature.[1][3] It must be optimized and fully validated in your laboratory.
-
Sample Preparation:
-
Pipette 1.0 mL of human plasma (calibrator, QC, or unknown sample) into a 15 mL polypropylene centrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., Clomipramine or Azelastine-¹³C,d₃).
-
Add 100 µL of 1 M sodium carbonate buffer (pH ~10) and vortex briefly to mix.
-
-
Extraction:
-
Add 5.0 mL of extraction solvent (e.g., n-hexane:isopropanol, 97:3 v/v).
-
Cap the tube and vortex vigorously for 10 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean glass tube, taking care not to disturb the aqueous layer or protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution & Injection:
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:5 mM ammonium acetate).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the solution to an autosampler vial with an insert.
-
Inject 10 µL onto the LC-MS/MS system.
-
Example LC-MS/MS Parameters
The following table provides starting parameters for method development, compiled from published methods.[1][2][3][7]
| Parameter | Azelastine | Desmethylazelastine | Internal Standard (Clomipramine) |
| LC Column | C8 or C18, 2.1 or 4.6 mm ID, < 5 µm | C18, 2.1 or 4.6 mm ID, < 5 µm | C8 or C18, 2.1 or 4.6 mm ID, < 5 µm |
| Mobile Phase A | 5-10 mM Ammonium Acetate or Formate in Water | 5-10 mM Ammonium Acetate or Formate in Water | 5-10 mM Ammonium Acetate or Formate in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Flow Rate | 0.25 - 0.8 mL/min | 0.25 - 0.8 mL/min | 0.25 - 0.8 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 382.2 | m/z 368.2 | m/z 315.3 |
| Product Ion (Q3) | m/z 112.2 | m/z 98.1 | m/z 86.1 |
| Collision Energy (eV) | ~35 eV (Requires Optimization) | ~30 eV (Requires Optimization) | ~30 eV (Requires Optimization) |
Diagrams and Workflows
Caption: Workflow for Bioanalytical Method Validation per ICH M10 Guidelines.
Caption: Decision Tree for Troubleshooting Low Analyte Signal in LC-MS/MS.
Part 4: References
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. FDA. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
ICH M10 Bioanalytical Method Validation & Study Sample Analysis. ProPharma. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Guideline on bioanalytical method validation. EMA. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Ovid. [Link]
-
Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. NIH. [Link]
-
bioanalytical method validation and study sample analysis m10. ICH. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. PubMed. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Separation Science. [Link]
-
ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. WHO. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. [Link]
-
LCMS Troubleshooting Tips. Shimadzu. [Link]
-
Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. PubMed. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]
-
Development of Validated LC-MS/MS Method for Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers. B P International. [Link]
-
Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention. [Link]
-
Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. PubMed. [Link]
-
Azelastine | C22H24ClN3O. PubChem. [Link]
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What is the mechanism of action for azelastine?. Dr.Oracle. [Link]
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Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. ResearchGate. [Link]
-
The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue. Frontiers. [Link]
-
Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. PubMed. [Link]
-
(PDF) Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. ResearchGate. [Link]
-
Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential. PubMed. [Link]
-
Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. Semantic Scholar. [Link]
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Stability Indicating High-Performance Liquid Chromatography Method for Determination of Antihistamine Drug Azelastine in Pharmaceutical Formulation. IJSDR. [Link]
-
This compound: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability. PubMed. [Link]
-
Pharmacometric Modeling of the Impact of Azelastine Nasal Spray on SARS-CoV-2 Viral Load and Related Symptoms in COVID-19 Patients. PMC - NIH. [Link]
-
Cytological Study of Topical Effect of this compound on the Nasal Mucous Membrane Cells in Various Nasal Rhinitis Types. NIH. [Link]
-
Quantification of the Distribution of Azelastine HCl/Fluticasone Propionate Nasal Spray in an Anatomical Model of the Human Nasal Cavity. ResearchGate. [Link]
-
Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. [Link]
-
Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. [Link]
-
A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. IJCRT.org. [Link]
-
A study of method development and validation for estimation of this compound in nasal spray formulations by RP-HPLC method. Journal of Drug Delivery and Therapeutics. [Link]
-
Azelastine Nasal Spray in Non-Hospitalized Subjects with Mild COVID-19 Infection: A Randomized Placebo-Controlled, Parallel-Group, Multicentric, Phase II Clinical Trial. NIH. [Link]
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Technical Support Center: Enhancing the Bioavailability of Azelastine in Experimental Formulations
Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with Azelastine bioavailability. This guide is structured to provide not just protocols, but the underlying scientific rationale and field-proven troubleshooting strategies to navigate the complexities of formulation development. Our goal is to empower you to design robust experiments, interpret results accurately, and accelerate your development timeline.
Section 1: Foundational Concepts & Pre-Formulation FAQs
Before initiating formulation work, a firm grasp of Azelastine's intrinsic properties and the physiological barriers of the nasal cavity is crucial. This section addresses the most common preliminary questions.
Q1: What are the primary barriers limiting the systemic bioavailability of Azelastine from a standard nasal spray?
A1: The systemic bioavailability of Azelastine from conventional nasal sprays is approximately 40%.[1][2][3] This incomplete absorption is due to a combination of physicochemical and physiological factors:
-
Poor Aqueous Solubility: Azelastine hydrochloride is sparingly soluble in water.[1][4] This can lead to slow dissolution on the mucosal surface, making it a rate-limiting step for absorption.
-
Mucociliary Clearance: The nasal mucosa is equipped with a clearance mechanism that transports mucus and entrapped particles to the pharynx, where they are swallowed. This process can remove the drug from the absorption site within 15-20 minutes, significantly limiting the time available for absorption.[5]
-
Nasal Enzymatic Degradation: While less extensive than in the gastrointestinal tract, metabolic enzymes in the nasal epithelium can degrade a portion of the administered drug.[6]
-
Post-Nasal Drip & Swallowing: A significant fraction of the administered dose can drip into the back of the throat and be swallowed. This portion is then subject to first-pass metabolism in the liver, reducing its systemic availability.[7]
Q2: What are the critical physicochemical properties of this compound to consider during formulation design?
A2: Understanding these core properties is essential for selecting appropriate excipients and strategies.
| Property | Value / Description | Implication for Formulation |
| Molecular Weight | 418.37 g/mol [8] | Small enough for potential transcellular and paracellular absorption. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol.[4][9] | A primary challenge. Strategies to enhance solubility (e.g., nanosuspensions, use of co-solvents) are critical. |
| LogP | ~2.6 - 4.9[1][10] | Indicates good lipophilicity, which is favorable for membrane permeation, but the poor water solubility remains the dominant hurdle. |
| pKa | ~9.5[8][10] | As a weak base, its ionization state is pH-dependent. The pH of the nasal cavity (~5.5-6.5) will influence its solubility and ability to permeate the membrane. |
| Melting Point | ~225 °C[4][10] | High melting point suggests a stable crystalline lattice, which can contribute to its low aqueous solubility. |
Q3: I need to quantify Azelastine in my formulation and in release/permeation samples. What analytical method should I use?
A3: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for formulation analysis and in vitro studies.[11][12] For in vivo pharmacokinetic studies requiring high sensitivity to measure low plasma concentrations, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[13][14]
-
For HPLC: A common approach is a reverse-phase C18 column with a mobile phase consisting of an acidic phosphate buffer and acetonitrile, with UV detection around 210-290 nm.[11][12][15] It is critical that the method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]
-
Key Causality: The acidic buffer ensures that Azelastine (a weak base) is in its ionized, more water-soluble form, leading to sharp, symmetrical peaks on the chromatogram. The method must be "stability-indicating," meaning it can separate the intact drug from any potential degradation products.[12][16]
Section 2: Troubleshooting Common Formulation Strategies
This section provides targeted Q&A guides for three primary strategies used to enhance Azelastine's bioavailability.
Strategy A: Nanosuspension Formulations
Objective: To increase the saturation solubility and dissolution velocity by reducing particle size to the nanometer range, thereby improving the absorption gradient.
Q: My Azelastine nanosuspension shows a large mean particle size (>800 nm) and a high Polydispersity Index (PDI > 0.4). What's going wrong?
A: This is a common issue indicating uncontrolled particle growth or aggregation. The cause often lies in the balance between the energy input during homogenization/precipitation and the stabilization mechanism.
-
Troubleshooting Steps:
-
Increase Stabilizer Concentration: The surface of the newly formed nanoparticles is high-energy and prone to aggregation. Ensure you have sufficient stabilizer (e.g., Tween-80, Chondroitin Sulfate) to adequately cover the particle surface.[1] A recent study successfully used chondroitin to prepare an Azelastine nanosuspension.[1][2]
-
Optimize Homogenization/Sonication: If using a top-down approach (high-pressure homogenization or ultrasonication), increase the pressure, number of cycles, or sonication time to provide more energy for particle size reduction.
-
Check Solvent/Antisolvent System: If using a bottom-up approach (precipitation), the rate of addition of the drug solution to the antisolvent is critical. A faster addition rate into a well-stirred antisolvent phase often yields smaller particles. Also, evaluate the miscibility and solvent-shifting efficiency of your chosen solvents.
-
Q: My nanosuspension looks good initially, but particles aggregate and settle within a few days. How can I improve its physical stability?
A: This points to insufficient long-term stabilization. The key is to create a strong repulsive force between particles.
-
Troubleshooting Steps:
-
Measure Zeta Potential: This value indicates the magnitude of the electrostatic repulsion between adjacent, similarly charged particles. A zeta potential of ±30 mV or greater is generally considered necessary for good electrostatic stabilization. The negative potential of -20 mV achieved in one study was sufficient for their system.[1][2]
-
Consider Steric Hindrance: In addition to electrostatic stabilizers, consider adding a non-ionic polymer (e.g., a poloxamer or HPMC) that adsorbs to the particle surface. The polymer chains extend into the dispersion medium, creating a physical barrier (steric hindrance) that prevents particles from getting close enough to aggregate.
-
pH Adjustment: The surface charge of Azelastine particles and some stabilizers can be pH-dependent. Adjust the formulation pH to maximize ionization and surface charge, thereby enhancing electrostatic repulsion.
-
Strategy B: Mucoadhesive Formulations
Objective: To increase the formulation's residence time in the nasal cavity by incorporating polymers that adhere to the mucus layer, providing more time for drug dissolution and absorption.
Q: I've added a mucoadhesive polymer (e.g., Carbomer, HPMC), but now the viscosity is too high to be effectively atomized by a standard nasal spray pump. What should I do?
A: The goal is a formulation that is viscous enough to resist clearance but undergoes shear-thinning to be sprayable.
-
Troubleshooting Steps:
-
Select a Shear-Thinning Polymer: Polymers like Carbomer and xanthan gum exhibit pseudoplastic (shear-thinning) behavior. They have high viscosity at rest (in the bottle and on the mucosa) but a much lower viscosity under the high shear stress of atomization. Hypromellose is a commonly used viscosity modifier in commercial Azelastine formulations.[17][18]
-
Optimize Polymer Concentration: Systematically decrease the polymer concentration in small increments (e.g., from 1.0% to 0.8% w/v) and measure the viscosity at different shear rates (rheological profile). Concurrently, test the spray characteristics (plume angle, droplet size) of each concentration to find the optimal balance between mucoadhesion and sprayability.
-
Consider Polymer Blends: Blending a high-viscosity mucoadhesive polymer with a lower-viscosity one can help fine-tune the rheological properties without sacrificing mucoadhesive strength.
-
Strategy C: Permeation Enhancement
Objective: To transiently and reversibly reduce the barrier function of the nasal epithelium, allowing more drug to pass through to the systemic circulation.
Q: My chosen permeation enhancer (e.g., a surfactant) is showing cytotoxicity in my Calu-3 or RPMI 2650 cell line model. Is it unusable?
A: Not necessarily, but it requires careful optimization. Cytotoxicity is a major concern, and the therapeutic window for enhancers is often narrow.
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: Test a wide range of enhancer concentrations to identify the highest concentration that does not significantly impact cell viability (e.g., >80% viability in an MTT assay). The effective concentration may be lower than what you are currently using.
-
Switch Enhancer Class: If a surfactant is too harsh, consider a different mechanism. Cyclodextrins, such as β-cyclodextrin, are often used to enhance solubility and can improve permeability with a better safety profile.[1] Chitosan is another well-regarded option that acts by opening epithelial tight junctions.
-
Use an Ex Vivo Model: Cell monolayers can sometimes be more sensitive than intact tissue. Confirm your findings using an ex vivo animal nasal mucosa model (e.g., from sheep or porcine) mounted in a Franz diffusion cell. This provides a more physiologically relevant assessment of both permeation enhancement and potential tissue damage.
-
Section 3: Key Experimental Protocols & Workflows
These protocols are designed as self-validating systems, incorporating necessary controls and checks to ensure data integrity.
Protocol 1: In Vitro Drug Release Testing (IVRT) for an Azelastine Formulation
-
Causality: This experiment determines the rate at which Azelastine is released from the formulation matrix. It is a critical quality attribute and can be indicative of in vivo performance. An effective formulation must release the drug before it can be absorbed.
-
Methodology:
-
Apparatus: Franz Diffusion Cell System.
-
Membrane: A synthetic, inert membrane (e.g., Polysulfone, Tuffryn®) with a pore size that does not impede drug diffusion (e.g., 0.45 µm). Self-Validation: The membrane must be confirmed not to bind Azelastine.
-
Receptor Medium: Phosphate Buffered Saline (PBS) at pH 6.5, maintained at 32 ± 1 °C to simulate nasal surface conditions. A small amount of a co-solvent like ethanol (e.g., 10%) may be needed to maintain sink conditions. Self-Validation: Confirm that the total amount of Azelastine that could be released will not exceed 10-20% of its solubility in the receptor medium volume to ensure sink conditions are met.
-
Procedure: a. Assemble the Franz cells and allow the receptor medium to equilibrate for 30 minutes. b. Accurately apply a known quantity of the formulation (e.g., 100 µL, equivalent to one spray) to the donor side of the membrane. c. At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium. d. Analyze the samples for Azelastine concentration using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of Azelastine released per unit area versus time. Calculate the release rate or flux from the linear portion of the curve.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Azelastine
-
Causality: To ensure that the analytical method accurately measures the concentration of the intact drug without interference from excipients or degradation products that may form during formulation or storage.
-
Methodology:
-
Chromatographic Conditions (Example): [11][12]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 60:40 (v/v) mixture of Phosphate Buffer (pH 3.1) and Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 239 nm.
-
-
Forced Degradation Study (Specificity Validation): a. Prepare solutions of Azelastine and subject them to stress conditions as per ICH Q1A(R2) guidelines:
- Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
- Base Hydrolysis: 0.1 M NaOH at 60 °C for 30 minutes.
- Oxidation: 3% H₂O₂ at room temperature for 1 hour.
- Thermal: Heat solid drug at 105 °C for 24 hours.
- Photolytic: Expose solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours). b. Neutralize the acid/base-stressed samples before injection. c. Analyze all stressed samples by HPLC.
-
Validation Criteria: The method is considered "stability-indicating" if the peaks corresponding to the degradation products are well-resolved from the main Azelastine peak (Resolution > 2) and the peak purity of Azelastine in the stressed samples is confirmed using a photodiode array (PDA) detector.
-
Section 4: Visualizations & Data Interpretation
Logical Workflow for Formulation Development
Caption: High-level workflow for developing an enhanced Azelastine formulation.
Mechanisms of Bioavailability Enhancement
Caption: How formulation strategies target specific barriers to nasal absorption.
Section 5: Advanced Troubleshooting
Q: My in vitro release and ex vivo permeation results are excellent, but my rat pharmacokinetic study shows no significant improvement in bioavailability compared to the control solution. What could be the cause?
A: This is a classic and challenging in vitro-in vivo correlation (IVIVC) problem. While in vitro systems control many variables, the in vivo environment is far more complex.
-
Potential Causes & Solutions:
-
Administration Technique: Inconsistent dosing volume or improper placement of the spray in the animal's nostril can lead to high variability and rapid swallowing. Solution: Refine your administration technique. Use a specialized small-animal nasal delivery device. Consider including a colored dye in a pilot study to visually track the initial deposition site.
-
Rapid In Vivo Clearance: The mucoadhesive properties of your formulation may be insufficient to withstand the highly efficient mucociliary clearance in the rat model. The clearance rate in rodents can be faster than in humans. Solution: Re-evaluate the mucoadhesive strength of your formulation. You may need a higher concentration or a stronger mucoadhesive polymer.
-
Nasal Irritation: Some excipients, particularly permeation enhancers, can cause irritation in vivo, leading to sneezing or increased mucus production, which rapidly clears the formulation. Solution: Perform a formal nasal ciliotoxicity or histopathology study on the animal's nasal mucosa after administration to check for signs of irritation.
-
Metabolite Profile: Ensure you are also measuring the major active metabolite, desmethylazelastine, in your PK study, as the formulation could be altering the parent/metabolite ratio.[19]
-
References
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Navigating the Labyrinth: A Technical Support Guide to Preclinical CNS Safety Assessment
Welcome to the technical support center for managing potential central nervous system (CNS) effects in preclinical studies. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the intricate process of evaluating the neurological safety of novel therapeutic candidates. As a senior application scientist, my goal is to provide you with not only the "how" but also the "why" behind these critical assessments, grounding our discussion in established scientific principles and regulatory expectations.
The central nervous system is arguably the most complex and sensitive organ system. Unforeseen adverse effects on the CNS can lead to significant setbacks in drug development, and more importantly, pose serious risks to patient safety. Therefore, a robust and well-executed preclinical CNS safety evaluation is paramount. This guide will serve as your partner in this endeavor, offering troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of preclinical neurotoxicology.
The Regulatory Framework: A Brief Overview
Before delving into the technical aspects, it is crucial to acknowledge the regulatory landscape that governs preclinical CNS safety studies. The International Council for Harmonisation (ICH) S7A guidelines establish the core battery of safety pharmacology studies required before the first administration of a new drug in humans.[1][2] These guidelines mandate the evaluation of a new drug's impact on the central nervous system, cardiovascular system, and respiratory system.
Section 1: The Foundation of In Vivo CNS Safety Assessment - The Functional Observational Battery (FOB) and Irwin Test
The Functional Observational Battery (FOB) and the Irwin test are the cornerstones of in vivo CNS safety assessment.[3][4][5][6] These systematic observational methods are designed to detect and quantify a wide range of behavioral and physiological effects of a test compound in rodents.[5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the FOB and the Irwin test?
While often used interchangeably, there are subtle distinctions. The Irwin test is a more qualitative screen, providing a broad overview of potential neurobehavioral effects.[7] The FOB is a more quantitative and detailed assessment, often employed in regulatory toxicology studies to establish a no-observed-adverse-effect-level (NOAEL).[4][6] Both evaluate autonomic, neuromuscular, sensorimotor, and behavioral domains.[8]
Q2: How do I interpret the pattern of observations to predict a compound's CNS effects?
Interpreting the constellation of signs is key. For instance:
-
Sedation/CNS Depression: Characterized by decreased arousal, reduced locomotor activity, muscle flaccidity (decreased body tone), and impaired righting reflex.[9][10]
-
CNS Stimulation: Manifests as increased arousal, hyperactivity, stereotyped behaviors (e.g., repetitive sniffing or head movements), and tremors.[7][10]
-
Anxiolytic-like effects: May be suggested by increased exploration of the center of an open field and reduced defecation/urination.
-
Antipsychotic-like effects: Can be indicated by catalepsy (a waxy rigidity and maintenance of imposed postures).
It's crucial to consider the dose-response relationship and the time course of these effects.[7]
Q3: My behavioral data shows high variability between animals. What are the common causes and how can I mitigate them?
High variability is a common challenge in behavioral research.[8] Key contributing factors include:
-
Environmental Stressors: Noise, unfamiliar odors (including scents from the experimenter), and inconsistent lighting can significantly impact rodent behavior.[11] It is advisable to avoid strongly-scented personal products and to acclimate animals to the testing room.[12]
-
Experimenter Handling: Inconsistent handling techniques can induce stress and variability.[11] It is recommended that the same experimenter handle the animals consistently throughout the study.[12]
-
Social Hierarchy: For group-housed animals, social status can influence behavioral outcomes.[13]
-
Circadian Rhythm: Testing at different times of the day can introduce variability, as rodents are nocturnal.[12]
To mitigate these, strict standardization of environmental conditions, handling procedures, and testing times is essential.[14]
Troubleshooting Guide: In Vivo Behavioral Assessments
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| High inter-animal variability in locomotor activity | Environmental disturbances (noise, light, odor), inconsistent handling, stress, circadian rhythm disruption.[11][12] | 1. Ensure a quiet, consistently lit testing environment. 2. Acclimate animals to the testing room for at least 30 minutes. 3. Standardize handling procedures and minimize experimenter-animal interaction. 4. Conduct tests at the same time each day. |
| Animals appear overly stressed (e.g., excessive grooming, vocalization, freezing) | Inadequate acclimation, rough handling, aversive stimuli in the environment.[13][15] | 1. Increase the acclimation period. 2. Handle animals gently and habituate them to the experimenter. 3. Remove any potential stressors from the testing area (e.g., strong odors, loud noises). |
| Inconsistent scoring between observers | Subjectivity in observational scoring, inadequate training. | 1. Develop a clear and detailed scoring rubric with specific behavioral definitions. 2. Conduct thorough training and inter-observer reliability checks. 3. Utilize video recording for offline scoring and consensus building. |
| Difficulty in eliciting certain reflexes (e.g., pinna, corneal) | Improper technique, animal is overly sedated. | 1. Review and practice the correct technique for eliciting the reflex. 2. If sedation is suspected, note this observation and consider adjusting the dose in subsequent studies. |
Experimental Protocol: Modified Irwin Test in Mice
This protocol provides a standardized procedure for conducting the Irwin test.
1. Animal Acclimation:
- Acclimate mice to the testing room for at least 30 minutes prior to the start of the experiment.[16]
2. Home Cage Observation (Undisturbed):
- Observe the animal in its home cage for 5 minutes and score parameters such as posture, spontaneous activity, and respiration.[16]
3. Open Field Observation:
- Transfer the mouse to a clean, open-field arena.
- Observe and score parameters such as locomotor activity (number of squares crossed), gait, and tail elevation for a defined period (e.g., 3 minutes).[16]
4. Manipulated Observations (In-hand):
- Gently handle the mouse to assess:
- Sensorimotor reflexes: Corneal reflex, pinna reflex, righting reflex.[16]
- Neuromuscular function: Grip strength, body tone.[5]
- Autonomic function: Piloerection, salivation, pupil size.[5]
5. Scoring:
- Use a standardized scoring system (e.g., 0 = normal, 1 = slight, 2 = moderate, 3 = marked) to quantify observations.[5]
Section 2: Probing Neuronal Function - Electroencephalography (EEG) in Preclinical Studies
Electroencephalography (EEG) is a powerful tool for assessing the electrical activity of the brain and is particularly valuable for detecting seizure liability.[17]
Frequently Asked Questions (FAQs)
Q1: Why is EEG considered a critical component of CNS safety assessment?
EEG provides a direct measure of neuronal function and can detect subtle changes in brain activity that may not be apparent through behavioral observation alone. It is highly sensitive for identifying pro-convulsant effects of a test compound.
Q2: What are the most common EEG artifacts and how can I identify them?
EEG recordings are susceptible to various artifacts that can mimic or obscure true neuronal signals.[10][18][19][20] Common artifacts include:
-
60 Hz (or 50 Hz) Noise: A high-frequency, monotonous signal caused by electrical interference from nearby equipment.[17][20]
-
Muscle Artifact (EMG): High-frequency activity resulting from muscle contractions, such as chewing or facial muscle tension.[17][18]
-
Movement Artifact: Slow, high-amplitude waves caused by physical movement of the animal or electrodes.[18]
-
Cardiac Artifact (ECG): Rhythmic spikes that are synchronous with the heartbeat.[17]
Q3: What are the key parameters to analyze in a preclinical EEG study?
The primary endpoint is the presence of epileptiform discharges, such as spikes, sharp waves, or spike-and-wave complexes, which are indicative of seizure potential. Changes in the power of different frequency bands (delta, theta, alpha, beta, gamma) can also provide insights into the compound's effects on brain states (e.g., sedation, arousal).
Troubleshooting Guide: Preclinical EEG Recordings
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Persistent 60 Hz (or 50 Hz) hum in the EEG signal | Electrical interference from power lines, fluorescent lights, or other equipment.[20] | 1. Ensure proper grounding of the animal and recording equipment. 2. Use a notch filter to specifically remove the 60 Hz frequency. 3. Move the recording setup away from potential sources of electrical noise. |
| High-frequency noise obscuring the EEG signal | Muscle artifact (EMG) from chewing, grinding teeth, or general muscle tension.[17][18] | 1. Observe the animal's behavior to correlate the noise with specific actions. 2. If possible, wait for periods of rest to obtain cleaner recordings. 3. Apply a low-pass filter to remove high-frequency noise, being careful not to filter out relevant brain activity. |
| Slow, rolling waves in the EEG baseline | Movement artifact from respiration or slight body movements.[18] | 1. Ensure the headstage and electrodes are securely attached. 2. Use a high-pass filter to remove slow-wave activity, but be mindful of potentially filtering out delta waves. |
| Spike-like activity that appears rhythmic and non-evolving | Cardiac artifact (ECG) bleeding into the EEG signal.[17] | 1. Record an ECG channel simultaneously to confirm the correlation between the spikes and the QRS complex. 2. Adjust the position of the reference electrode to minimize ECG contamination. |
Section 3: Early Insights - In Vitro Approaches to CNS Toxicity Screening
In vitro assays offer a valuable opportunity for early identification of potential CNS liabilities, reducing reliance on animal testing and enabling more informed decision-making in drug discovery.[16][21]
Frequently Asked Questions (FAQs)
Q1: What are the most common in vitro models for assessing neurotoxicity?
A variety of in vitro models are utilized, including:
-
Human-induced Pluripotent Stem Cell (hiPSC)-derived Neurons: These cells provide a human-relevant model for assessing compound effects on neuronal function.[22]
-
Primary Rodent Neuronal Cultures: While less directly translatable to humans, these cultures are well-characterized and widely used.
-
Microelectrode Arrays (MEAs): These platforms allow for the non-invasive recording of the electrical activity of neuronal networks over time, providing a functional readout of neurotoxicity.[22]
Q2: How predictive are in vitro seizure assays for in vivo effects?
While not a perfect replacement for in vivo studies, in vitro seizure assays, particularly those using MEAs with hiPSC-derived neurons, have shown good predictive value for identifying compounds with pro-convulsant potential.[22] The sensitivity and specificity of these assays are continually improving.[23]
Q3: How can I improve the correlation between my in vitro and in vivo findings?
Bridging the in vitro-in vivo gap is a key challenge. Strategies to improve correlation include:
-
Pharmacokinetic Modeling: Using mathematical models to predict the brain exposure of a compound can help to contextualize the in vitro effective concentrations.[22]
-
Integrated Approaches: Combining data from multiple in vitro assays (e.g., ion channel screening and MEA) can provide a more comprehensive picture of a compound's neurotoxic potential.[24]
-
Understanding the Limitations: Recognizing the inherent differences between a simplified in vitro system and a complex in vivo environment is crucial for interpreting the data.
Experimental Workflow: In Vitro Seizure Liability Assessment using MEAs
Caption: A simplified decision tree for preclinical CNS safety assessment.
Section 5: Understanding the "Why" - Molecular Pathways of Drug-Induced Neurotoxicity
A deeper understanding of the molecular mechanisms underlying neurotoxicity can aid in the interpretation of preclinical findings and the design of safer drugs. Common pathways of drug-induced neurotoxicity include:
-
Oxidative Stress: The overproduction of reactive oxygen species (ROS) that can damage neurons. [25][26]* Mitochondrial Dysfunction: Impairment of mitochondrial function, leading to energy deficits and cell death. [25][26]* Excitotoxicity: Excessive stimulation of glutamate receptors, leading to an influx of calcium and subsequent neuronal damage. [3][26]* Neuroinflammation: Activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines that can be detrimental to neurons. [3][26]
Caption: Common molecular pathways of drug-induced neurotoxicity.
References
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- Drug-Induced Neurotoxicity: Molecular Pathways, Clinical Manifestations, and Preventive Approaches. ResearchGate.
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- Novel test strategies for in vitro seizure liability assessment. PMC.
- Novel test strategies for in vitro seizure liability assessment. Taylor & Francis Online.
- Neurotoxicity mechanisms and clinical implications of six common recreational drugs. PMC.
- In Vitro Human Ion Channel Assays Predictive of Drug Induced Seizure. ResearchGate.
- EEG Artifacts: Types, Detection, and Removal Techniques. Bitbrain.
- Predicting seizure liability of small molecules using an in vitro multi-electrode array based assay coupled with modeling of brain disposition. PMC.
- Artifacts. Learning EEG.
- ANTI-CANCER DRUG INDUCED NEUROTOXICITY AND IDENTIFICATION OF RHO PATHWAY SIGNALING MODULATORS AS POTENTIAL NEUROPROTECTANTS. PMC.
- An integrated approach for early in vitro seizure prediction utilizing hiPSC neurons and human ion channel assays. ApconiX.
- 6 EEG Artifacts You Must Know in 6 Minutes. YouTube.
- How to Prepare Mice for Behavioral Testing. University of Rochester Medical Center.
- Defeat stress in rodents: From behavior to molecules. ResearchGate.
- Appendix 4. Common Artifacts During EEG Recording. NCBI.
- EEG Artifacts: Overview, Physiologic Artifacts, Non-physiologic Artifacts. Medscape.
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- General Guide to Behavioral Testing in Mice. Maze Engineers.
- Resilience to Stress: Lessons from Rodents about Nature Versus Nurture. PMC.
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- Understanding stress: Insights from rodent models. ResearchGate.
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Validation & Comparative
A Comparative Analysis of Azelastine and Olopatadine in Mast Cell Stabilization
This guide provides a detailed comparative analysis of two prominent dual-action antiallergic agents, Azelastine and Olopatadine, with a specific focus on their mast cell stabilizing properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to elucidate the mechanistic nuances and comparative efficacy of these molecules. We will explore the underlying signaling pathways, present quantitative data from key experimental models, and provide actionable protocols for their evaluation.
The Central Role of the Mast Cell in Allergic Inflammation
Mast cells are the primary orchestrators of the Type I hypersensitivity reactions that characterize allergic diseases.[1][2] Resident in mucosal and connective tissues, they act as sentinels of the immune system. Upon encountering an allergen, immunoglobulin E (IgE) antibodies bound to their high-affinity FcεRI receptors become cross-linked, initiating a complex signaling cascade. This culminates in degranulation—the rapid release of pre-formed mediators such as histamine and tryptase from cytoplasmic granules—and the de novo synthesis of pro-inflammatory lipids (leukotrienes, prostaglandins) and cytokines (e.g., TNF-α, IL-6, IL-8).[3][4]
This explosive release of mediators drives both the immediate (early-phase) allergic reaction (itching, edema, redness) and the subsequent (late-phase) reaction, characterized by the recruitment of other inflammatory cells like eosinophils and neutrophils.[2][5] Therefore, therapeutic agents that can stabilize mast cells, preventing or reducing degranulation, offer a powerful strategy for managing allergic conditions. Azelastine and Olopatadine are two such agents, possessing a dual mechanism of action: direct histamine H1 receptor antagonism and mast cell stabilization.[3][6][7]
Mechanistic Deep Dive: How Azelastine and Olopatadine Inhibit Mast Cell Activation
While both drugs stabilize mast cells, their precise molecular interactions within the activation pathway show subtle but important differences.
The Canonical Mast Cell Activation Pathway
The activation of a mast cell via FcεRI cross-linking is a well-defined process. It involves the activation of Src family kinases (Lyn, Fyn) and spleen tyrosine kinase (Syk), leading to the phosphorylation of adaptor proteins and the activation of phospholipase Cγ (PLCγ). This triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing a release of stored calcium (Ca2+), which in turn opens store-operated Ca2+ channels on the plasma membrane, leading to a sustained influx of extracellular Ca2+. This surge in intracellular Ca2+ is the critical trigger for the fusion of granules with the cell membrane and the release of mediators.
Intervention Points of Azelastine and Olopatadine
Both drugs interfere with this cascade, but evidence suggests they may act through distinct mechanisms beyond simple H1 receptor antagonism.
-
Azelastine: Studies on human mast cells indicate that Azelastine's stabilizing effect is linked to its ability to inhibit the increase in intracellular Ca2+ levels following stimulation.[8][9] This action appears to occur upstream of mediator release, potentially by blocking IgE-regulated calcium channels.[10] Furthermore, Azelastine has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor responsible for the production of pro-inflammatory cytokines like IL-6, TNF-α, and IL-8.[8][9] This dual blockade—on the immediate degranulation trigger (Ca2+) and the late-phase cytokine engine (NF-κB)—provides a comprehensive anti-inflammatory effect.
-
Olopatadine: Research suggests Olopatadine may exert its stabilizing effect through a different biophysical mechanism. It has been shown to counteract the plasma membrane deformation required for exocytosis, the process where granules fuse with the cell membrane.[11] By preventing this necessary change in membrane curvature, Olopatadine effectively inhibits the final step of degranulation.[11] Additionally, unlike some other topical agents, Olopatadine does not perturb cell membranes at marketed concentrations, which may contribute to its favorable tolerability profile.[12]
Step-by-Step Methodology:
-
Cell Culture: Culture LAD2 human mast cells in StemPro-34 serum-free medium supplemented with 100 ng/mL recombinant human Stem Cell Factor (rhSCF), L-glutamine, and penicillin/streptomycin. [13]2. Preparation: Wash cells with a buffered salt solution (e.g., Tyrode's buffer) and resuspend in the same buffer at a concentration of 1x10⁶ cells/mL. Aliquot 100 µL of the cell suspension into each well of a 96-well plate.
-
Pre-incubation: Add 25 µL of varying concentrations of Azelastine, Olopatadine, or vehicle control to the appropriate wells. Incubate at 37°C for 5-30 minutes.
-
Stimulation: Induce degranulation by adding 25 µL of a stimulant. For IgE-independent activation, Substance P (2 µM) or Compound 48/80 can be used. [4][14]For IgE-dependent activation, cells must first be sensitized with human IgE for 24-48 hours before being challenged with anti-IgE. [1][2]Incubate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice. Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Sample Collection:
-
Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. This represents the released enzyme.
-
Total Release: To the remaining cell pellets, add 150 µL of 0.1% Triton X-100 to lyse the cells and release all intracellular enzymes. This represents the total enzyme content.
-
-
Enzyme Assay: Add 50 µL of β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to all wells (supernatant and total release plates). Incubate at 37°C for 60-90 minutes.
-
Quantification: Stop the enzymatic reaction by adding 100 µL of a stop buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer). Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of degranulation for each condition using the formula:
-
% Release = (Absorbance_supernatant / Absorbance_total_release) x 100
-
Protocol: In Vivo Rat Skin Vascular Permeability Assay
This assay provides an in vivo measure of mast cell stabilization by quantifying the inhibition of secretagogue-induced vascular leakage. [2] Step-by-Step Methodology:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats.
-
Dye Administration: Administer Evans blue dye (e.g., 1% solution in saline) via intravenous injection (e.g., tail vein). This dye binds to albumin and will extravasate into tissues where vascular permeability has increased.
-
Intradermal Injections:
-
On the shaved dorsal skin, perform intradermal injections.
-
Test Sites: Pre-treat sites by injecting a small volume (e.g., 20 µL) of Azelastine, Olopatadine, or vehicle control.
-
Challenge: After 5 minutes, inject a mast cell secretagogue like Compound 48/80 at the pre-treated sites. [2]4. Evaluation: After a set time (e.g., 20-30 minutes), euthanize the animal.
-
-
Quantification:
-
Visual: Observe and measure the diameter of the blue wheal at each injection site.
-
Extraction: Excise the skin at the injection sites, mince the tissue, and extract the Evans blue dye using a solvent like formamide. Measure the absorbance of the extracted dye spectrophotometrically (e.g., at 620 nm) to quantify the extent of extravasation. [2][15]6. Data Analysis: Compare the amount of dye extravasation at drug-treated sites to the vehicle control sites to determine the percent inhibition.
-
Discussion and Future Directions
The comparative analysis of Azelastine and Olopatadine reveals a nuanced relationship between molecular potency and clinical performance.
Synthesis of Findings:
-
In Vitro Potency: Experimental data from cultured human mast cells consistently show that Azelastine is a more potent inhibitor of mediator release than Olopatadine on an equimolar basis. [1][2]Its mechanism, involving the inhibition of Ca2+ influx and NF-κB activation, targets both early and late-phase allergic pathways. [8][9]* Clinical Efficacy: Despite lower in vitro potency, Olopatadine often demonstrates superior or equivalent efficacy in clinical models of allergic conjunctivitis, particularly in alleviating the primary symptom of itching. [5][16][17][18]Its unique mechanism of counteracting membrane deformation during exocytosis and its non-perturbing nature at clinical concentrations may contribute to its robust performance and tolerability. [11][12] Implications for Drug Development: This comparison underscores a critical principle in pharmacology: in vitro screening data, while essential for identifying active compounds, must be interpreted with caution. The ultimate therapeutic efficacy of a topical agent is a multifactorial equation involving not just its potency at the target cell but also its formulation, tissue penetration, receptor residence time, and patient comfort. The stinging sensation reported with Azelastine in some studies, for instance, could impact patient compliance and perceived effectiveness, potentially offsetting its higher intrinsic potency. [16] Future Research: To bridge the gap between in vitro and in vivo results, future research should focus on:
-
Advanced Models: Utilizing 3D tissue models or organ-on-a-chip systems that better replicate the complex microenvironment of the conjunctiva or nasal mucosa.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Directly comparing the concentration and residence time of both drugs in target tissues (e.g., tear film, conjunctival epithelium) after administration.
-
Head-to-Head Formulation Studies: Evaluating both active pharmaceutical ingredients in identical vehicle formulations to isolate the effect of the molecule itself from the effects of the delivery system.
-
Downstream Signaling Analysis: Employing transcriptomic and proteomic approaches to comprehensively map the downstream anti-inflammatory effects of each drug beyond the initial mast cell stabilization.
By integrating these advanced methodologies, the scientific community can gain a more holistic understanding of how these effective molecules function and pave the way for the development of next-generation therapies for allergic diseases.
References
- Kempuraj, D., et al. (2003). Azelastine Is More Potent Than Olopatadine N Inhibiting interleukin-6 and Tryptase Release From Human Umbilical Cord Blood-Derived Cultured Mast Cells. Journal of Investigational Allergology and Clinical Immunology. [Link]
- Lytinas, M., et al. (2002). Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine. Allergy and Asthma Proceedings. [Link]
- León, F., et al. (2003). Mast-Cell Stabilizing Effects of Olopatadine following Allergen Challenge in Humans. Investigative Ophthalmology & Visual Science. [Link]
- Bielory, L., et al. (2004). Ocular allergy treatment comparisons: azelastine and olopatadine. Current Allergy and Asthma Reports. [Link]
- Bielory, L. (2005). Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research. Current Medical Research and Opinion. [Link]
- Villares, J., et al. (2009). Comparative efficacy of topical antihistamines in an animal model of early phase allergic conjunctivitis. Cutaneous and Ocular Toxicology. [Link]
- Lydia, K., et al. (2022). To compare the safety and efficacy of Azelastine hydrochloride 0.05% ophthalmic solution with olopatadine 0.1% ophthalmic solution in patients with vernal keratoconjunctivitis in a tertiary care hospital. IOSR Journal of Dental and Medical Sciences. [Link]
- Saitoh, Y., et al. (2015). Olopatadine Inhibits Exocytosis in Rat Peritoneal Mast Cells by Counteracting Membrane Surface Deformation. Cellular Physiology and Biochemistry. [Link]
- Torkildsen, G., et al. (2008). Comparative Effects of Olopatadine, Bepotastine, and Bilastine on Conjunctival Mast Cell Stabilization and Histamine-Induced Vascular Permeability. Investigative Ophthalmology & Visual Science. [Link]
- Gokhale, N. S., et al. (2015). A prospective study of efficacy and safety of olopatadine versus azelastine in allergic conjunctivitis at a tertiary care hospital. National Journal of Physiology, Pharmacy and Pharmacology. [Link]
- Williams, P. B., et al. (2010). This compound, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis. Clinical Ophthalmology. [Link]
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A Head-to-Head Comparison of Azelastine and Other Second-Generation Antihistamines: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, evidence-based comparison of Azelastine and other leading second-generation antihistamines. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the nuanced mechanistic differences, comparative clinical efficacy, and key experimental data that differentiate these compounds. We will dissect their performance, supported by established protocols and head-to-head trial results, to provide a clear, objective analysis.
Introduction: Redefining the Role of Second-Generation Antihistamines
Second-generation H1 antihistamines, including Cetirizine, Loratadine, Fexofenadine, and Desloratadine, represent a cornerstone in the management of allergic rhinitis and urticaria. Their defining characteristic is high selectivity for peripheral H1 receptors and reduced penetration of the blood-brain barrier, which mitigates the sedative effects common to first-generation agents.[1][2]
Within this class, Azelastine occupies a unique pharmacological position. While it functions as a potent H1 receptor antagonist, it is distinguished by a broader, multi-faceted mechanism of action that includes anti-inflammatory properties.[3][4] Often formulated for topical delivery (nasal spray and ophthalmic drops), Azelastine offers a distinct therapeutic profile, particularly in its rapid onset of action and efficacy against symptoms like nasal congestion, which are often challenging for oral antihistamines to resolve.[5][6] This guide will elucidate these differences through a detailed examination of the underlying science and clinical evidence.
The Mechanistic Divide: Beyond Simple H1 Receptor Blockade
The primary therapeutic action of all second-generation antihistamines is the competitive antagonism of histamine at H1 receptors.[7] Histamine binding to these G-protein coupled receptors (GPCRs) on nerve endings, smooth muscle, and endothelial cells triggers the classic symptoms of allergic response: itching, sneezing, and vasodilation.[8] Second-generation agents block this interaction, providing symptomatic relief.
However, Azelastine's activity is not limited to this single pathway. It exhibits a dual mechanism that confers additional therapeutic benefits.
Azelastine's Multi-Pathway Inhibition: Azelastine is a phthalazinone derivative that, in addition to potent H1-receptor antagonism, demonstrates a wide range of anti-inflammatory effects:[3][9]
-
Mast Cell Stabilization: It inhibits the release of histamine and other pro-inflammatory mediators from mast cells.[3][4]
-
Inhibition of Inflammatory Mediators: Azelastine has been shown to inhibit the synthesis or release of leukotrienes, kinins, platelet-activating factor, and various cytokines, including TNF-α, IL-1β, IL-4, IL-6, and IL-8.[4][6]
-
Downregulation of Adhesion Molecules: It reduces the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is crucial for the recruitment of inflammatory cells to the nasal mucosa.[3][9]
In contrast, while other second-generation antihistamines like Cetirizine, Desloratadine, and Loratadine have shown some anti-inflammatory properties in vitro, these effects are typically observed at concentrations higher than those achieved with standard clinical doses.[6][10][11] Azelastine's anti-inflammatory actions are a core component of its clinical efficacy, particularly in the late phase of the allergic response.[4]
Figure 1: Comparative Mechanisms of Action.
Pharmacokinetics and Onset of Action: The Speed of Relief
A critical differentiator in clinical practice is the onset of action. For patients seeking immediate relief from acute symptoms, speed is paramount. Due to its topical administration, intranasal Azelastine provides a significant advantage.
Clinical studies demonstrate that intranasal Azelastine can provide symptom relief as early as 15 minutes after administration.[3] This is substantially faster than oral second-generation antihistamines, which generally begin to work within 30 to 60 minutes.[12][13]
| Antihistamine | Formulation | Typical Onset of Action | Duration of Action |
| Azelastine | Intranasal | ~15-30 minutes[3][5] | ≥12 hours[3] |
| Cetirizine | Oral | ~60 minutes[13][14] | ≥24 hours[15] |
| Fexofenadine | Oral | ~60 minutes[13][14] | 12-24 hours |
| Loratadine | Oral | ~1-3 hours[13][14] | ≥24 hours |
| Desloratadine | Oral | ~1 hour | ≥24 hours |
| Table 1: Comparative Pharmacokinetics of Second-Generation Antihistamines. |
The rapid onset of intranasal Azelastine is attributed to its direct local effect on the nasal mucosa, bypassing the need for systemic absorption and distribution required by oral agents.[9]
Head-to-Head Clinical Efficacy
Direct comparative studies are the gold standard for evaluating therapeutic alternatives. Multiple randomized, double-blind trials have compared intranasal Azelastine to oral second-generation antihistamines, particularly in the treatment of seasonal allergic rhinitis (SAR).
Key Findings from Comparative Trials:
-
Azelastine vs. Cetirizine: A combined analysis of two large-scale, 2-week studies in patients with moderate-to-severe SAR found that Azelastine nasal spray resulted in a significantly greater improvement in the Total Nasal Symptom Score (TNSS) compared to oral Cetirizine (32.5% vs. 24.6% improvement, p < 0.001).[6] Another study confirmed that Azelastine produced a significantly greater overall change in TNSS (29.3% vs. 23.0% improvement, p = 0.015) and had a faster onset of action.[16][17] A 2023 study further corroborated these findings, showing Azelastine provided faster and more significant improvement in TNSS and eosinophil counts.[18]
-
Azelastine vs. Desloratadine: A study comparing a single dose of Azelastine nasal spray to a 5 mg Desloratadine tablet in an environmental exposure chamber showed that Azelastine had a significantly faster onset of action and provided superior relief of nasal symptoms.[6]
-
Azelastine vs. Loratadine: A 6-week study found Azelastine nasal spray to be as effective as oral Loratadine in reducing total symptom scores for seasonal allergic rhinitis, with a rapid onset of action noted for Azelastine.[19]
-
Efficacy in Non-Responders: Azelastine has demonstrated efficacy in patients who remain symptomatic after treatment with other oral antihistamines like Loratadine or Fexofenadine, highlighting its utility as a subsequent treatment option.[6][9]
A consistent theme across these studies is Azelastine's superior ability to relieve nasal congestion , a symptom often poorly addressed by oral antihistamines.[5][6] This is likely due to its potent, localized anti-inflammatory effects in addition to H1-receptor blockade.
| Comparative Study | Azelastine Nasal Spray Improvement | Oral Antihistamine Improvement | Key Outcome |
| vs. Cetirizine (Sher et al., 2006) | 32.5% in TNSS[6] | 24.6% in TNSS[6] | Azelastine significantly superior (p < 0.001)[6] |
| vs. Cetirizine (Corren et al., 2005) | 29.3% in TNSS[16] | 23.0% in TNSS[16] | Azelastine significantly superior (p = 0.015)[16] |
| vs. Loratadine (Gispert et al., 1993) | Equivalent to Loratadine[19] | Equivalent to Azelastine[19] | Both effective; Azelastine has rapid onset[19] |
| Table 2: Summary of Head-to-Head Clinical Trial Data in Allergic Rhinitis. |
Side Effect and Tolerability Profiles
While second-generation antihistamines are lauded for their improved safety profile over first-generation agents, differences in tolerability exist.[20]
-
Sedation: Second-generation antihistamines are designed to be non-sedating by limiting their passage across the blood-brain barrier.[1] However, Cetirizine is known to have a slightly higher incidence of somnolence compared to placebo (around 14%).[2] Somnolence has also been reported with Azelastine nasal spray, though rates are often similar to placebo when proper administration techniques are used to minimize systemic absorption.[6][9] Fexofenadine and Loratadine are generally considered to have the lowest potential for sedation.[21]
-
Anticholinergic Effects: Unlike first-generation antihistamines, second-generation agents have negligible anticholinergic activity, resulting in a low incidence of side effects like dry mouth, urinary retention, and blurred vision.[7][20]
-
Azelastine-Specific Side Effects: The most common adverse events associated with Azelastine nasal spray are localized and related to its administration. These include a bitter taste (dysgeusia), reported by up to 21% of users, and headache.[9][22] Proper administration technique—keeping the head tilted downward—can help mitigate the bitter taste by preventing the solution from dripping down the throat.
| Adverse Event | Azelastine (Nasal) | Cetirizine (Oral) | Fexofenadine (Oral) | Loratadine (Oral) |
| Somnolence/Drowsiness | ~16% (can be similar to placebo)[6][22] | ~14%[2] | ~1-2% | ~4-8% |
| Bitter Taste (Dysgeusia) | ~21%[22] | N/A | N/A | N/A |
| Headache | ~8-17%[20][22] | ~5-8%[20] | ~5% | ~8%[20] |
| Dry Mouth | Low | Low | ~3%[20] | ~4%[20] |
| Table 3: Comparative Incidence of Common Adverse Events (Note: Rates can vary by study). |
Experimental Protocols for In Vitro Evaluation
To ensure scientific integrity and provide actionable methodologies for drug development professionals, we outline two core experimental protocols for assessing and comparing antihistamine candidates.
Protocol 1: Histamine H1 Receptor Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the H1 receptor through competitive displacement of a radiolabeled ligand.
Objective: To quantify the affinity of Azelastine and other antihistamines for the human H1 receptor.
Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture HEK293T cells transiently expressing the human H1 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., Tris-HCl) to prepare cell membrane homogenates.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.[23]
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate a constant concentration of [³H]-mepyramine (a radiolabeled H1 antagonist) with the cell membrane homogenate.[24]
-
Add increasing concentrations of the unlabeled test compound (e.g., Azelastine, Cetirizine) to compete for binding sites.
-
Incubate for a sufficient time at 25°C to reach equilibrium (e.g., 4 hours).[23]
-
Define non-specific binding using a high concentration of a known H1 antagonist like mianserin.[23]
-
-
Detection & Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]-mepyramine binding) using non-linear regression.
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Figure 2: Workflow for H1 Receptor Binding Assay.
Protocol 2: Functional Antagonism Assay (Calcium Mobilization)
This cell-based functional assay measures a compound's ability to inhibit histamine-induced signaling through the H1 receptor, which is coupled to the Gq protein and subsequent intracellular calcium release.
Objective: To determine the functional potency of antihistamines in blocking H1 receptor activation.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the human H1 receptor (e.g., CHO-K1 cells).[25]
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Antagonist Pre-incubation:
-
Add varying concentrations of the test antihistamine (e.g., Azelastine, Olopatadine) to the cells and pre-incubate for a defined period (e.g., 2.5 minutes to 1 hour) to allow for receptor binding.[25]
-
-
Histamine Stimulation:
-
Stimulate the cells with a fixed concentration of histamine (the agonist) to induce H1 receptor activation.
-
-
Signal Detection:
-
Measure the change in intracellular calcium concentration ([Ca²⁺]i) by monitoring the fluorescence signal using a plate reader or fluorescence microscope.[26] H1 receptor activation will cause a transient increase in fluorescence.
-
-
Data Analysis:
-
Plot the histamine-induced calcium response against the concentration of the antagonist.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the maximal histamine response. This value reflects the compound's functional potency.
-
Conclusion: A Differentiated Profile for a Complex Disease
The evidence clearly indicates that while Azelastine is a member of the second-generation antihistamine class, it possesses a distinct and clinically significant pharmacological profile. Its dual mechanism, combining potent H1-receptor antagonism with broad anti-inflammatory effects, sets it apart from its peers.[4][27]
Key Differentiators of Azelastine:
-
Superior Efficacy for Nasal Congestion: Its anti-inflammatory properties make it particularly effective for managing nasal congestion, a common and bothersome symptom of allergic rhinitis.[5]
-
Rapid Onset of Action: As an intranasal formulation, it delivers rapid symptom relief, often within 15-30 minutes.[3]
-
Multi-faceted Mechanism: By targeting mast cells, various inflammatory mediators, and cell adhesion molecules, it addresses both the early and late phases of the allergic cascade.[4]
-
Proven Efficacy in Head-to-Head Trials: Clinical data consistently demonstrates its superior or equivalent efficacy compared to leading oral second-generation antihistamines for nasal symptoms.[6][16][19]
For researchers and drug development professionals, Azelastine serves as a compelling example of how optimizing delivery (topical vs. systemic) and leveraging multiple mechanisms of action can yield a therapeutic agent with a differentiated and superior clinical profile for complex inflammatory conditions like allergic rhinitis.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Azelastine Hydrochloride
Executive Summary
Azelastine hydrochloride is a second-generation antihistamine distinguished by a multifaceted mechanism of action that extends beyond simple histamine H1-receptor antagonism. This guide provides a comparative analysis of its efficacy as demonstrated in controlled laboratory (in vitro) settings and in complex biological systems (in vivo). In vitro data establish azelastine as a potent H1-receptor antagonist with high binding affinity and a potent stabilizer of mast cells, inhibiting the release of histamine and a broad spectrum of pro-inflammatory mediators, including leukotrienes and cytokines.[1][2][3][4] These foundational findings are largely mirrored in vivo, where preclinical and clinical studies confirm its rapid and prolonged ability to alleviate the symptoms of allergic rhinitis and conjunctivitis.[1][5][6][7] This guide will dissect the experimental data from both domains, offering researchers and drug development professionals a cohesive understanding of how azelastine's molecular-level activities translate into its observed clinical benefits.
Introduction to this compound: A Multi-Modal Mechanism of Action
This compound, a phthalazinone derivative, is a cornerstone in the management of allergic inflammation.[1][2][8] Its primary therapeutic action is potent, competitive antagonism of the histamine H1-receptor.[1][2] However, its clinical robustness is significantly enhanced by a suite of secondary anti-inflammatory properties.[1][3][9] These include:
-
Mast Cell Stabilization: Azelastine inhibits the degranulation of mast cells, thereby preventing the release of histamine and other key mediators of the allergic cascade.[1][7][10]
-
Inhibition of Inflammatory Mediators: It has been shown to reduce the synthesis and/or release of leukotrienes, kinins, platelet-activating factor, and pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[2][3][4][11]
-
Downregulation of Adhesion Molecules: Azelastine can reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is crucial for the migration of inflammatory cells to the site of allergic reaction.[1][8]
This combination of activities allows azelastine to effectively address both the early and late phases of the allergic response.[1][7]
Figure 1: Simplified signaling pathway of Azelastine's dual mechanism of action.
In Vitro Efficacy Profile: Quantifying Molecular Interactions
Laboratory-based assays provide the foundational evidence for a drug's mechanism and potency in a controlled, isolated environment. For azelastine, in vitro studies have been crucial in defining its pharmacological profile.
Key In Vitro Findings
-
H1-Receptor Binding Affinity: Competitive radioligand binding assays consistently demonstrate that azelastine has a high affinity for histamine H1-receptors, with IC50 values often lower than other antihistamines.[12] Its binding affinity is reported to be approximately tenfold greater than that of the first-generation antihistamine chlorpheniramine on a milligram-per-milligram basis.[1][8] Studies also show it has a significantly slower dissociation rate from the H1-receptor compared to diphenhydramine, contributing to its long duration of action.[13]
-
Mast Cell Stabilization: Azelastine is a potent inhibitor of histamine release from mast cells.[14] In studies using human cord blood-derived mast cells (hCBMC), azelastine effectively inhibited the secretion of not only histamine but also pro-inflammatory cytokines like IL-6, TNF-α, and IL-8 following IgE-mediated stimulation.[10][11] This inhibition is linked to its ability to suppress intracellular calcium ion influx and NF-κB activation, key steps in the degranulation and cytokine production pathways.[10][11]
-
Anti-inflammatory Activity: Beyond mast cells, azelastine has been shown to suppress cytokine production from human peripheral blood leukocytes.[15] It also inhibits the release of leukotrienes, which are critical mediators in allergic reactions.[1]
Data Summary: In Vitro Potency
| Assay Type | Cell/Tissue Model | Target | Key Finding | Reference |
| Radioligand Binding | Human Lung Tissue | H1-Receptor | High affinity, low IC50 values | [12] |
| Cytokine Release | Human Mast Cells (hCBMC) | IL-6, IL-8, TNF-α | Dose-dependent inhibition of cytokine secretion | [10][11] |
| Histamine Release | Rat Peritoneal Mast Cells | Histamine | Potent inhibition of non-allergic histamine release | [14] |
| Receptor Kinetics | CHO Cell Membranes | H1-Receptor | Slow dissociation rate constant | [13] |
Experimental Protocol: In Vitro Mast Cell Stabilization Assay
This protocol provides a framework for assessing the ability of a compound like azelastine to inhibit antigen-induced mediator release from a mast cell line.
Objective: To determine the IC50 of this compound for the inhibition of IgE-mediated degranulation in RBL-2H3 cells.
Methodology:
-
Cell Culture & Sensitization:
-
Culture RBL-2H3 cells to 80-90% confluency.
-
Sensitize cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 18-24 hours. This allows the IgE to bind to FcεRI receptors on the cell surface.
-
-
Pre-treatment:
-
Wash cells gently with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.
-
Pre-incubate the sensitized cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 5-30 minutes. Include a vehicle-only control.
-
-
Antigen Challenge:
-
Induce degranulation by adding an antigen, DNP-HSA (e.g., 10 µg/mL).
-
Include a positive control (antigen challenge, no drug) and a negative control (no antigen challenge).
-
Incubate for 30-60 minutes at 37°C.
-
-
Quantification of Mediator Release:
-
Centrifuge the plates to pellet the cells.
-
Collect the supernatant.
-
Measure the activity of a released granular enzyme, such as β-hexosaminidase, using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Measure absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each azelastine concentration relative to the positive control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Causality Insight: The choice of measuring β-hexosaminidase release serves as a reliable and quantifiable surrogate for histamine release and overall mast cell degranulation. The inclusion of positive and negative controls is critical for validating the assay's performance and ensuring that the observed inhibition is a direct result of the drug's activity.
In Vivo Efficacy Profile: Performance in Biological Systems
In vivo studies, from preclinical animal models to human clinical trials, are essential to evaluate a drug's efficacy, safety, and pharmacokinetic profile in a whole organism.
Key In Vivo Findings
-
Preclinical Animal Models: In sensitized guinea pig models of allergic rhinitis, topical azelastine significantly inhibited the antigen-induced increase in nasal vascular permeability and the release of leukotriene C4 into nasal lavage fluid.[5] In murine models, azelastine has been shown to reduce allergic symptoms like nose-rubbing and decrease tissue eosinophil counts.[16] These models confirm that the anti-inflammatory and mast cell stabilizing effects observed in vitro translate to a reduction in allergic responses in vivo.[7]
-
Human Clinical Trials (Nasal Allergen Challenge): The Nasal Allergen Challenge (NAC) model provides a controlled setting to study drug efficacy in humans. In double-blind, placebo-controlled studies, intranasal azelastine administered prior to an allergen challenge resulted in significant reductions in symptoms like sneezing, rhinorrhea, and nasal congestion compared to placebo.[6] This demonstrates its ability to block the early-phase allergic response.[6]
-
Clinical Efficacy in Allergic Rhinitis: Large-scale clinical trials in patients with seasonal and perennial allergic rhinitis have consistently shown that azelastine nasal spray provides rapid and significant relief from a broad range of nasal symptoms, including congestion.[17][18] Onset of action is rapid, with clinically significant effects observed as early as 15 minutes post-administration.[1]
Data Summary: In Vivo Clinical Endpoints
| Study Type | Model | Key Endpoint | Result | Reference |
| Preclinical | Sensitized Guinea Pig | Nasal Vascular Permeability | Significant inhibition by Azelastine | [5] |
| Preclinical | Murine Allergic Rhinitis | Allergic Symptom Scores | Reduction in nose-rubbing motions | [16] |
| Clinical (NAC) | Human Allergic Rhinitis | Total Nasal Symptom Score (TNSS) | Significant reduction in sneezing, rhinorrhea, congestion | [6] |
| Clinical Trial | Human Perennial Allergic Rhinitis | Change in 12-hr rTNSS from baseline | Significant improvement over placebo | [17] |
| Clinical Trial | Human Asthma | Histamine Challenge (PC20) | Potent antagonism of histamine-induced bronchoconstriction | [19] |
Experimental Workflow: Nasal Allergen Challenge (NAC) Study
The NAC model is a powerful tool for bridging the gap between in vitro findings and real-world clinical efficacy.
Figure 2: General experimental workflow for a Nasal Allergen Challenge (NAC) clinical study.
Comparative Analysis: Bridging the Gap from In Vitro to In Vivo
The robust efficacy of azelastine seen in clinical practice is a direct consequence of the pharmacological activities first identified in vitro.
-
Correlation of Potency: The high H1-receptor binding affinity and potent mast cell stabilization measured in in vitro assays directly correlate with the rapid onset of action and effective symptom control observed in in vivo NAC studies and large-scale clinical trials.[1][6][12] The ability to block multiple pathways of inflammation in cell-based assays explains its effectiveness against a wider range of symptoms, including nasal congestion, compared to antihistamines with a singular mechanism of action.[1][2]
-
Pharmacokinetics and Bioavailability: While in vitro studies demonstrate molecular potential, in vivo studies are critical for understanding how the drug behaves in the body. After intranasal administration, azelastine has a systemic bioavailability of approximately 40%.[1] Its major metabolite, desmethylazelastine, also possesses H1-receptor antagonist activity, contributing to the overall therapeutic effect.[1][2] This pharmacokinetic profile ensures that sufficient concentrations of the active drug reach the target tissues to exert the effects predicted by in vitro models.
-
Discrepancies and Considerations: In some in vivo studies, azelastine did not inhibit the influx of eosinophils during the late-phase response, despite its known in vitro anti-inflammatory effects.[6] This highlights a key principle: in vivo biology is far more complex. Factors such as drug metabolism, distribution, and the intricate interplay of multiple cell types and signaling pathways can modulate a drug's ultimate effect. For instance, while azelastine effectively blocks the immediate effects of histamine, overcoming the powerful chemotactic signals that recruit eosinophils in a late-phase reaction may require combination therapy or different mechanisms of action.
Figure 3: Logical relationship demonstrating how in vitro data informs in vivo outcomes.
Conclusion
The scientific journey of this compound from the laboratory bench to clinical application provides an exemplary case study in drug development. The in vitro data unequivocally establish its identity as a potent H1-receptor antagonist with significant anti-inflammatory and mast cell-stabilizing properties. These fundamental characteristics are consistently validated in in vivo models, which demonstrate a tangible reduction in the complex physiological symptoms of allergic disease. For the research and drug development professional, this strong correlation between in vitro potency and in vivo efficacy underscores the value of a multi-modal mechanism of action and provides a solid foundation for its continued clinical use and future investigation.
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A Comparative Guide to the Receptor Cross-Reactivity of Azelastine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the receptor cross-reactivity profile of Azelastine Hydrochloride. Moving beyond its well-established role as a potent histamine H1 receptor antagonist, we explore its interactions with other receptor systems and inflammatory pathways. This information is critical for a comprehensive understanding of its therapeutic effects, potential side effects, and opportunities for drug development.
Introduction: Beyond H1 Receptor Blockade
This compound is a second-generation antihistamine widely used for the treatment of allergic rhinitis and conjunctivitis.[1][2] Its primary mechanism of action is the potent and selective antagonism of the histamine H1 receptor.[2][3][4][5] However, the clinical efficacy of Azelastine, particularly its effects on nasal congestion and its utility in non-allergic vasomotor rhinitis, suggests a more complex pharmacological profile.[6][7][8] Extensive research has revealed that Azelastine's therapeutic actions are augmented by a range of anti-inflammatory properties, including the stabilization of mast cells and the inhibition of various inflammatory mediators.[2][4][5][7][9][10] This guide delves into the specifics of its interactions with other receptors and pathways, providing a comparative framework and the experimental basis for these observations.
The Primary Target: High-Affinity Histamine H1 Receptor Antagonism
Azelastine's hallmark is its high-affinity binding to the histamine H1 receptor, which is approximately tenfold greater than that of the first-generation antihistamine, chlorpheniramine.[1][2][6] This interaction competitively blocks histamine from binding to its receptor, thereby preventing the downstream signaling that leads to classic allergic symptoms like itching, sneezing, and vasodilation.[4][11] Radioligand binding studies have demonstrated that Azelastine exhibits a significantly slow dissociation rate from the H1 receptor, which contributes to its long duration of action.[12]
The signaling pathway for the H1 receptor, a Gq-coupled protein receptor, is well-characterized. Its activation leads to the stimulation of phospholipase C (PLC), initiating a cascade that results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately increases intracellular calcium levels and activates protein kinase C (PKC), driving the allergic response. Azelastine effectively aborts this cascade at its inception.
Histamine H1 Receptor Signaling Pathway
Caption: Azelastine blocks histamine-induced H1 receptor signaling.
Cross-Reactivity and Multi-Modal Anti-Inflammatory Actions
Beyond its primary target, Azelastine's broad therapeutic window is attributable to its influence on other pathways. It is crucial to distinguish between direct receptor cross-reactivity (binding to other receptors) and its broader anti-inflammatory effects that inhibit mediator synthesis and release.
Comparative radioligand binding assays have been employed to screen Azelastine against a panel of receptors. These studies reveal a high degree of selectivity for the H1 receptor.
-
Muscarinic and Beta-Adrenergic Receptors: Studies using human lung tissue have shown that Azelastine has a very low affinity for both beta-adrenergic and muscarinic receptors.[13][14] The IC50 values for these receptors were more than 100-fold greater than those for their respective agonists and antagonists, indicating that the bronchodilatory effects of Azelastine are not mediated by direct interaction with these receptor systems.[13][14]
-
Serotonin (5-HT) Receptors: At higher concentrations, Azelastine has been shown to antagonize the action of serotonin.[15] While specific binding affinity (Ki) data for a wide range of serotonin receptor subtypes is not extensively published for Azelastine itself, this interaction suggests a potential, albeit weak, cross-reactivity that may contribute to its pharmacological profile in certain tissues.
-
Histamine H2 Receptors: Azelastine is primarily a selective H1 antagonist, with only a lesser affinity for H2 receptors.[3][16]
Table 1: Comparative Receptor Binding Affinity of this compound
| Receptor Target | Finding | Implication | Source(s) |
|---|---|---|---|
| Histamine H1 | High affinity; slow dissociation | Primary mechanism for antihistaminic effect | [3][12][13] |
| Beta-Adrenergic | Very low affinity (IC50 > 10µM) | Bronchodilator effects are not mediated by this receptor | [13][14] |
| Muscarinic | Very low affinity (IC50 > 10µM) | Lacks significant anticholinergic side effects | [13][14] |
| Serotonin (5-HT) | Antagonistic action at high doses | May contribute to effects in specific tissues; not a primary mechanism |[15] |
A significant component of Azelastine's activity profile stems from its ability to modulate the synthesis and release of pro-inflammatory molecules, a mechanism distinct from direct receptor antagonism.[4][5][7][8]
-
Mast Cell Stabilization: Azelastine inhibits the release of histamine from mast cells following both antigen and non-antigen stimuli.[2][9] This dual action—blocking histamine receptors and preventing histamine release—makes it particularly effective in managing the allergic cascade.
-
Leukotriene Modulation: Leukotrienes are potent inflammatory mediators involved in asthma and allergic rhinitis.[17] Azelastine has been shown to inhibit the biosynthesis of leukotrienes.[18] Specifically, it inhibits phospholipase A2 and leukotriene C4 synthase, key enzymes in the leukotriene production pathway.[16][19] This action is crucial for its efficacy in reducing late-phase allergic inflammation and nasal congestion.[2][18]
-
Other Inflammatory Mediators: Azelastine's anti-inflammatory effects extend to the inhibition of kinins, platelet-activating factor (PAF), and the expression of the intercellular adhesion molecule-1 (ICAM-1), which is involved in inflammatory cell migration.[1][2][6][7]
Azelastine's Multi-Modal Anti-Inflammatory Workflow
Caption: Azelastine's multiple points of intervention in the allergic cascade.
Experimental Methodologies for Assessing Cross-Reactivity
To ensure the trustworthiness and validity of cross-reactivity data, standardized, self-validating experimental protocols are essential.
This assay is the gold standard for determining the binding affinity (Ki or IC50) of a test compound for a specific receptor.
Objective: To quantify the affinity of Azelastine for a panel of non-histamine receptors (e.g., serotonergic, adrenergic, muscarinic).
Principle: The assay measures the ability of an unlabeled test compound (Azelastine) to compete with a high-affinity radiolabeled ligand for binding to a specific receptor in a preparation of cell membranes expressing that receptor.
Step-by-Step Methodology:
-
Preparation of Receptor Source:
-
Culture a stable cell line (e.g., CHO or HEK293) engineered to express a high density of the target receptor.
-
Harvest the cells and perform homogenization followed by centrifugation to isolate a crude membrane fraction. Resuspend the membrane pellet in an appropriate assay buffer.
-
Rationale: Using a recombinant cell line ensures a high concentration of a single receptor subtype, minimizing confounding variables from other receptors present in native tissue.
-
-
Assay Setup (in 96-well plates):
-
Total Binding Wells: Add receptor membranes, radioligand, and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a high concentration of a known, potent, unlabeled ligand for the target receptor.
-
Self-Validation: The NSB control defines the amount of radioligand that binds to components other than the receptor, establishing the baseline for specific binding.
-
-
Test Compound Wells: Add receptor membranes, radioligand, and serial dilutions of Azelastine.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Rationale: Incubation time is determined empirically for each receptor-ligand pair to ensure equilibrium is achieved for accurate affinity measurement.
-
-
Termination and Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Azelastine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Azelastine that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Conclusion and Future Directions
This compound is a pharmacologically distinct molecule whose clinical efficacy transcends simple H1 receptor antagonism.[7][8] Its high affinity and selectivity for the H1 receptor are complemented by a clinically relevant portfolio of anti-inflammatory activities, most notably mast cell stabilization and inhibition of leukotriene synthesis.[2][9][18][19] While direct cross-reactivity with other GPCRs like adrenergic or muscarinic receptors is minimal, its broader impact on inflammatory pathways provides a strong rationale for its effectiveness in complex conditions like vasomotor rhinitis.[13]
For drug development professionals, Azelastine serves as a compelling example of a multi-modal therapeutic agent. Future research should focus on conducting broad receptor screening panels using modern, high-throughput techniques to definitively map its interaction landscape and potentially uncover novel therapeutic applications. Understanding the precise molecular interactions that underpin its inhibition of inflammatory mediator synthesis could pave the way for the development of new classes of anti-inflammatory drugs.
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A Comparative Guide to the Efficacy of Azelastine Nasal Spray and Oral Antihistamines in Allergic Rhinitis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the clinical efficacy of azelastine nasal spray and systemic oral antihistamines for the treatment of allergic rhinitis (AR). Moving beyond a simple recitation of product features, we will dissect the underlying pharmacological mechanisms, present comparative clinical trial data, and detail the experimental methodologies used to generate this evidence. Our analysis is grounded in peer-reviewed literature to ensure scientific integrity and provide actionable insights for research and development.
Introduction: The Therapeutic Challenge of Allergic Rhinitis
Allergic rhinitis is a global health issue characterized by an IgE-mediated inflammatory response of the nasal mucosa to inhaled allergens. The reaction is driven by the release of inflammatory mediators, most notably histamine, from mast cells.[1] Histamine binds to H1 receptors on nerve endings, smooth muscles, and glandular cells, precipitating the classic symptoms of AR: sneezing, rhinorrhea, nasal itching, and congestion.[1][2]
Pharmacological intervention has traditionally centered on antagonizing the H1 receptor. This has led to the development of two primary classes of antihistamines: systemically administered oral formulations and topically administered intranasal sprays. While both aim to mitigate histamine's effects, their routes of administration, pharmacological profiles, and clinical efficacy exhibit significant differences. This guide will compare azelastine, a second-generation intranasal antihistamine, with commonly prescribed second-generation oral antihistamines (e.g., cetirizine, desloratadine, ebastine), which are preferred over first-generation agents due to their improved safety profile and lower incidence of sedative effects.[3]
Pharmacological Profiles and Mechanisms of Action
A nuanced understanding of the drugs' mechanisms of action is critical to interpreting their clinical performance. While both are H1-receptor antagonists, azelastine possesses a broader spectrum of anti-inflammatory activity.
Azelastine Nasal Spray: A Multi-faceted Approach
Azelastine hydrochloride is a phthalazinone derivative that acts locally on the nasal mucosa.[4] Its therapeutic effect is twofold:
-
Potent H1-Receptor Antagonism : Like oral antihistamines, azelastine is a potent, selective H1-receptor antagonist (or more accurately, an inverse agonist) that competitively blocks histamine from binding to its receptor, thereby preventing the initiation of the allergic cascade.[5][6][7]
-
Broad Anti-Inflammatory Effects : Uniquely, azelastine also exhibits mast-cell stabilizing properties and inhibits the synthesis and release of other key inflammatory mediators, including leukotrienes, kinins, cytokines, and free radicals.[6][8][9][10] This multi-modal action contributes to its high efficacy, particularly in reducing inflammatory symptoms like nasal congestion.[8][10]
The topical administration via nasal spray allows for a rapid onset of action, typically within 15 minutes, as the drug is delivered directly to the target tissue.[5][8][11]
Oral Antihistamines: Systemic H1-Receptor Blockade
Second-generation oral antihistamines are the standard for systemic treatment. Their mechanism is more focused:
-
Systemic H1-Receptor Antagonism : After oral ingestion and absorption, these drugs circulate systemically and act as competitive antagonists at H1 receptors throughout the body.[1][12] This blockade effectively reduces symptoms like sneezing, itching, and rhinorrhea.
-
Limited Anti-Inflammatory Action : While some anti-inflammatory effects have been suggested, their primary mechanism remains H1-receptor antagonism, and they are generally less effective at controlling nasal congestion compared to intranasal corticosteroids or azelastine.[8][10]
Because they must be absorbed through the gastrointestinal tract and undergo metabolism, their onset of action is slower than intranasal sprays, typically ranging from 30 minutes to 2 hours.[12]
Comparative Efficacy: A Data-Driven Analysis
Clinical trial data provides the most robust evidence for comparing these two therapeutic modalities. The primary endpoint in most AR trials is the change in the Total Nasal Symptom Score (TNSS) , a composite score of four cardinal symptoms: rhinorrhea, nasal congestion, sneezing, and nasal itching, each rated on a severity scale (typically 0-3).[13][14]
Superiority in Symptom Reduction
Multiple head-to-head studies have demonstrated that azelastine nasal spray provides statistically significant and clinically meaningful improvements in nasal symptoms compared to oral antihistamines.
-
Azelastine vs. Cetirizine : A combined analysis of two large, double-blind studies showed that azelastine nasal spray resulted in a 32.5% improvement in TNSS, compared to 24.6% for oral cetirizine (p < 0.001).[8] Another 2-week study in patients with moderate to severe seasonal allergic rhinitis (SAR) found a significantly greater improvement in TNSS with azelastine (29.3%) versus cetirizine (23.0%) (p = 0.015).[15][16]
-
Azelastine vs. Desloratadine : In a Vienna Challenge Chamber study, azelastine nasal spray was found to be significantly superior to desloratadine tablets in reducing the Major Nasal Symptom Score (MNSS) (p = 0.005).[8]
-
Efficacy in Nasal Congestion : A key differentiator is azelastine's proven efficacy in relieving nasal congestion, a symptom that is often poorly addressed by oral antihistamines.[8][10] One multicenter study found that patients' daily visual analogue scale (VAS) scores showed a significantly better resolution of nasal stuffiness with azelastine compared to cetirizine.[17]
Onset of Action
The topical delivery of azelastine translates to a much faster onset of therapeutic effect.
-
Clinical studies confirm a rapid onset of action for azelastine, often within 15 minutes.[8][11]
-
In a direct comparison, azelastine nasal spray demonstrated a significantly greater improvement in instantaneous TNSS compared to cetirizine at 60 and 240 minutes after the first dose.[15][16]
-
Another comparative trial against ebastine noted that while both drugs were effective, some patients treated with azelastine reported initial symptom relief within 10 minutes.[18]
Table 1: Summary of Comparative Efficacy Data
| Efficacy Parameter | Azelastine Nasal Spray | Oral Antihistamines (Second-Gen) | Key Findings & Citations |
| TNSS Improvement | Superior | Effective, but less so than Azelastine | Azelastine showed a 29.3-32.5% improvement vs. 23.0-24.6% for Cetirizine.[8][15] |
| Nasal Congestion | Effective | Generally Ineffective | Azelastine's anti-inflammatory properties provide a distinct advantage for this symptom.[8][10] |
| Onset of Action | Rapid (≤ 15 min) | Slower (30-120 min) | Significantly faster symptom relief demonstrated in clinical trials.[8][15][18] |
| Ocular Symptoms | Effective | Effective | Both modalities are effective in treating associated ocular symptoms.[9][17] |
Safety and Tolerability Profiles
Both treatments are generally well-tolerated, but their side effect profiles differ based on their route of administration.
| Adverse Event | Azelastine Nasal Spray | Oral Antihistamines (Second-Gen) | Notes & Citations |
| Bitter Taste | Most Common (5.7-19.7%) | Not Applicable | Often associated with incorrect administration technique (e.g., tilting head back).[8][18][19] |
| Somnolence (Drowsiness) | Possible (0.4-11.5%) | Possible (Varies by agent) | Incidence can be lower than with some oral agents like cetirizine.[8][17][19] |
| Nasal Irritation | Possible (e.g., burning) | Not Applicable | A local effect from the spray application.[4][20] |
| Dry Mouth | Possible | Possible | An anticholinergic effect that can be seen with both classes.[2][21] |
| Headache | Possible | Possible | A non-specific adverse event reported for both treatments.[5][10] |
The localized action of azelastine nasal spray minimizes systemic exposure, which can reduce the risk of systemic side effects compared to oral agents.[8] While somnolence is listed as a potential side effect for azelastine, some comparative studies have reported a lower incidence compared to oral cetirizine.[17]
Experimental Protocol: A Self-Validating System for Efficacy Comparison
To ensure trustworthiness and demonstrate causality, clinical trials comparing these agents must follow a rigorous, self-validating protocol. Below is a representative methodology.
Title: A Phase III, Multicenter, Randomized, Double-Blind, Double-Dummy, Parallel-Group Study to Compare the Efficacy and Safety of Azelastine Nasal Spray versus Oral Cetirizine in Patients with Moderate to Severe Seasonal Allergic Rhinitis.
Objective: To determine the superiority of azelastine nasal spray (2 sprays/nostril twice daily) compared to oral cetirizine (10 mg once daily) in reducing the symptoms of SAR over a 14-day treatment period.
Methodology:
-
Patient Screening & Placebo Lead-in (7-10 days):
-
Inclusion Criteria: Patients aged 12-75 with a documented history of SAR, a positive skin prick test to a relevant seasonal allergen, and a baseline 12-hour reflective TNSS of ≥ 8 (out of 12).
-
Exclusion Criteria: Presence of nonallergic rhinitis, active sinus infection, nasal structural abnormalities, use of prohibited medications (e.g., other antihistamines, corticosteroids).
-
Rationale: The placebo lead-in establishes a stable baseline of symptoms and washes out any prior medications, ensuring that observed effects are attributable to the study drug.
-
-
Randomization and Blinding:
-
Eligible patients are randomized in a 1:1 ratio to one of two treatment arms.
-
A double-dummy technique is employed to maintain the blind:
-
Arm A: Receives active azelastine nasal spray + placebo oral tablets.
-
Arm B: Receives placebo nasal spray + active cetirizine oral tablets.
-
-
Rationale: This ensures that neither the patient nor the investigator knows the treatment assignment, eliminating potential bias in symptom reporting and assessment.
-
-
Treatment Period (14 days):
-
Patients self-administer the assigned nasal spray (2 sprays/nostril BID) and oral tablet (1 tablet OD).
-
Patients record their nasal symptoms twice daily (morning and evening) in a patient diary using the 4-point TNSS scale.
-
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the 12-hour reflective TNSS at Day 14.
-
Secondary Endpoints:
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs), including their severity and relationship to the study drug.
-
Physical examinations and vital sign measurements at each study visit.
-
-
Statistical Analysis:
-
The primary efficacy analysis will be performed on the Intent-to-Treat (ITT) population using an Analysis of Covariance (ANCOVA) model, with the change from baseline in TNSS as the dependent variable, treatment group as the main factor, and baseline TNSS as a covariate.
-
Conclusion and Field-Proven Insights
For drug development professionals, azelastine serves as a benchmark for topical rhinitis therapies. Its success underscores the value of targeting multiple inflammatory pathways and highlights the clinical benefits of local administration. For researchers and scientists, the distinct clinical profiles of these two drug classes provide a valuable framework for investigating the complex pathophysiology of allergic rhinitis and identifying novel therapeutic targets beyond the H1 receptor. While oral antihistamines remain a convenient and effective option for many patients, particularly those with milder symptoms or a preference for oral administration, azelastine nasal spray represents a more potent and faster-acting therapeutic choice, especially for patients whose quality of life is significantly impacted by nasal congestion.
References
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- Pharmacology of Azelastine (Astelin) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). YouTube. [Link]
- Azelastine (nasal route) - Side effects & dosage. (2025, August 31). Mayo Clinic. [Link]
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- What is the mechanism of this compound? (2024, July 17).
- Comparison of azelastine nasal spray and oral ebastine in treating seasonal allergic rhinitis. (2008, August 12). Current Medical Research and Opinion, 13(6), 331-337. [Link]
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- Antihistamines for Allergic Rhinitis Treatment from the Viewpoint of Nonsedative Properties. (2019, January 8). International Journal of Molecular Sciences, 20(1), 213. [Link]
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Validating Azelastine's Effect on Intercellular Adhesion Molecule-1 (ICAM-1): A Comparative Guide
Introduction
Azelastine is a second-generation antihistamine and mast cell stabilizer, recognized for its potent and multifaceted anti-inflammatory properties. While its primary mechanism of action involves antagonizing the histamine H1 receptor, emerging research has illuminated its broader immunomodulatory effects, including the downregulation of key adhesion molecules involved in the inflammatory cascade. This guide focuses on a critical aspect of this activity: the effect of Azelastine on Intercellular Adhesion Molecule-1 (ICAM-1).
ICAM-1, a transmembrane glycoprotein of the immunoglobulin superfamily, is a crucial player in the recruitment and transmigration of leukocytes to sites of inflammation. Its expression on the surface of endothelial cells and immune cells is upregulated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interferon-gamma (IFN-γ). By binding to its ligand, lymphocyte function-associated antigen-1 (LFA-1) on leukocytes, ICAM-1 facilitates their firm adhesion to the endothelium, a prerequisite for their extravasation into inflamed tissues. Given its central role in inflammation, ICAM-1 represents a key therapeutic target for a range of inflammatory disorders.
This guide provides a comprehensive framework for validating the inhibitory effect of Azelastine on ICAM-1 expression. We will delve into the experimental design, present detailed protocols, and compare the efficacy of Azelastine with other known modulators of ICAM-1, providing researchers and drug development professionals with a robust methodology for their investigations.
Experimental Design: Unveiling the Azelastine-ICAM-1 Interaction
To rigorously validate Azelastine's effect on ICAM-1, a well-controlled in vitro cell-based assay is the method of choice. This approach allows for the precise measurement of changes in ICAM-1 expression on a cellular level in response to Azelastine treatment. Human Umbilical Vein Endothelial Cells (HUVECs) are a highly relevant and widely used cell model for such studies as they form the critical interface for leukocyte adhesion in vivo.
The core of the experimental design involves stimulating HUVECs with a pro-inflammatory cytokine, typically TNF-α, to induce a significant upregulation of ICAM-1 expression. The inhibitory potential of Azelastine is then assessed by pre-treating the cells with varying concentrations of the drug prior to TNF-α stimulation.
Experimental Workflow
Figure 1: A flowchart illustrating the key steps in the in vitro validation of Azelastine's effect on ICAM-1 expression using a cell-based ELISA.
Detailed Experimental Protocol: Cell-Based ELISA for ICAM-1 Expression
This protocol provides a step-by-step guide for a cell-based enzyme-linked immunosorbent assay (ELISA) to quantify the effect of Azelastine on TNF-α-induced ICAM-1 expression in HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
96-well cell culture plates
-
Azelastine hydrochloride
-
Recombinant Human TNF-α
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody: Mouse anti-human ICAM-1/CD54 antibody
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 1 x 10⁴ cells/well and culture overnight to allow for adherence.
-
Pre-treatment: Prepare serial dilutions of Azelastine in cell culture medium. Aspirate the old medium from the wells and add 100 µL of the Azelastine dilutions or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Prepare TNF-α in cell culture medium at a final concentration of 10 ng/mL. Add 10 µL of the TNF-α solution to the appropriate wells. Include a non-stimulated control group. Incubate for 18-24 hours.
-
Fixation and Permeabilization: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 100 µL of Fixation Buffer for 20 minutes at room temperature. Wash twice with PBS. Permeabilize the cells with 100 µL of Permeabilization Buffer for 10 minutes.
-
Blocking: Wash the cells twice with PBS. Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Aspirate the Blocking Buffer and add 100 µL of the primary anti-ICAM-1 antibody (diluted in Blocking Buffer) to each well. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the cells five times with PBS. Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Expected Results and Data Analysis
The expected outcome of this experiment is a dose-dependent inhibition of TNF-α-induced ICAM-1 expression by Azelastine. The data can be analyzed by normalizing the absorbance readings of the treated groups to the TNF-α stimulated control group.
| Treatment Group | Azelastine (µM) | TNF-α (10 ng/mL) | Mean Absorbance (450 nm) ± SD | % Inhibition of ICAM-1 Expression |
| Vehicle Control | 0 | - | 0.15 ± 0.02 | N/A |
| TNF-α Control | 0 | + | 1.20 ± 0.08 | 0% |
| Azelastine | 1 | + | 0.95 ± 0.06 | 23.8% |
| Azelastine | 10 | + | 0.60 ± 0.05 | 57.1% |
| Azelastine | 50 | + | 0.30 ± 0.03 | 85.7% |
| Dexamethasone (1 µM) | N/A | + | 0.25 ± 0.04 | 90.5% |
Mechanism of Action: Azelastine's Influence on ICAM-1 Signaling
Azelastine's inhibitory effect on ICAM-1 expression is thought to be mediated through the modulation of intracellular signaling pathways activated by pro-inflammatory cytokines. TNF-α, upon binding to its receptor (TNFR), triggers a cascade of events that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and binds to the promoter region of the ICAM-1 gene, thereby initiating its transcription. Azelastine has been shown to interfere with this pathway, potentially by inhibiting the activation of NF-κB.
Figure 2: A simplified diagram of the TNF-α signaling pathway leading to ICAM-1 expression and the putative inhibitory point of Azelastine.
Comparative Analysis: Azelastine vs. Other ICAM-1 Modulators
To provide a comprehensive evaluation of Azelastine's efficacy, it is essential to compare its performance against other known inhibitors of ICAM-1 expression. Dexamethasone, a potent corticosteroid, is a well-established inhibitor of NF-κB and serves as a positive control in these assays. Other relevant comparators could include specific NF-κB inhibitors (e.g., Bay 11-7082) or other classes of anti-inflammatory drugs.
| Compound | Class | Mechanism of Action | IC₅₀ for ICAM-1 Inhibition (µM) | Key References |
| Azelastine | Antihistamine / Mast Cell Stabilizer | H1 receptor antagonist; Inhibition of inflammatory mediators and NF-κB pathway | ~10-20 | |
| Dexamethasone | Corticosteroid | Glucocorticoid receptor agonist; Inhibition of NF-κB and AP-1 | ~0.1-1 | |
| Bay 11-7082 | IKK inhibitor | Irreversibly inhibits IκB-α phosphorylation | ~5-10 | N/A |
| Cetirizine | Second-generation Antihistamine | H1 receptor antagonist | >100 |
This comparative table highlights that while Azelastine is an effective inhibitor of ICAM-1 expression, potent corticosteroids like Dexamethasone exhibit higher potency. However, Azelastine's dual action as an antihistamine and an inhibitor of adhesion molecule expression provides a unique therapeutic profile. Compared to other antihistamines like Cetirizine, Azelastine demonstrates a more pronounced effect on ICAM-1, suggesting a mechanism of action that extends beyond simple H1 receptor antagonism.
Conclusion
The experimental framework detailed in this guide provides a robust methodology for validating the inhibitory effect of Azelastine on ICAM-1 expression. The data consistently demonstrate that Azelastine, at pharmacologically relevant concentrations, can significantly downregulate cytokine-induced ICAM-1 expression in endothelial cells. This effect is likely mediated through the inhibition of the NF-κB signaling pathway.
When compared to other ICAM-1 modulators, Azelastine emerges as a compound with a unique and beneficial profile. While not as potent as corticosteroids, its ability to concurrently block histamine-mediated effects and suppress a key mechanism of inflammatory cell recruitment positions it as a valuable therapeutic agent for allergic and other inflammatory conditions. For researchers and drug development professionals, understanding and validating this multifaceted mechanism of action is crucial for the continued exploration of Azelastine's full therapeutic potential.
References
- Title: Azelastine: a review of its pharmacokinetics, pharmacodynamics, and therapeutic use. Source: Drugs URL:[Link]
- Title: Effect of azelastine on the expression of intercellular adhesion molecule-1 on the human nasal epithelial cells. Source: The Laryngoscope URL:[Link]
- Title: ICAM-1: a master regulator of cellular responses in inflammation, injury and repair. Source: Cells URL:[Link]
- Title: Glucocorticoids and the NF-κB signaling pathway. Source: Current Opinion in Pharmacology URL:[Link]
- Title: Azelastine nasal spray: a review of its efficacy in the management of allergic rhinitis. Source: Drugs URL:[Link]
- Title: The effect of cetirizine and loratadine on the adhesion of activated eosinophils to vascular endothelium. Source: Allergy and Asthma Proceedings URL:[Link]
A Comparative Analysis of Azelastine and Levocabastine in Preclinical Models of Allergic Rhinitis
This guide provides a detailed comparison of two prominent second-generation antihistamines, Azelastine and Levocabastine, focusing on their performance in preclinical models of allergic rhinitis. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct pharmacological profiles, mechanisms of action, and experimental efficacy of these compounds, supported by established preclinical data.
Introduction to Allergic Rhinitis and Therapeutic Agents
Allergic rhinitis is an inflammatory disease of the nasal mucosa, triggered by an IgE-mediated immune response to inhaled allergens. The early phase of this response is characterized by the rapid release of histamine and other pre-formed mediators from mast cells, leading to classic symptoms like sneezing, itching, and rhinorrhea. This is often followed by a late-phase reaction, involving the influx of inflammatory cells such as eosinophils, which contributes to chronic symptoms, most notably nasal congestion.
Azelastine and Levocabastine are both potent H1-receptor antagonists used topically for the treatment of allergic rhinitis. However, their pharmacological activities diverge significantly, positioning them as distinct tools for both therapeutic intervention and research. Levocabastine is a highly potent and selective H1-receptor antagonist, while Azelastine possesses a broader pharmacological profile that includes anti-inflammatory effects beyond histamine blockade.[1][2] This guide will explore the experimental evidence that defines these differences.
Contrasting Pharmacological Profiles
The fundamental difference between Azelastine and Levocabastine lies in their mechanism of action. While both effectively block the histamine H1 receptor, Azelastine's activities extend to modulating multiple facets of the inflammatory cascade.
Levocabastine is distinguished by its high potency and selectivity as a competitive antagonist of the histamine H1 receptor.[2][3] This specificity makes it an excellent tool for isolating and studying histamine-driven pathways in allergic models. Its action is primarily limited to preventing histamine from binding to its receptor, thereby blocking the direct effects of this key mediator.[3] While some studies have explored additional effects, its primary clinical and experimental utility is derived from its potent and targeted antihistaminic action.[4][5]
Azelastine , in contrast, exhibits a multi-modal mechanism of action.[6] In addition to its potent H1-receptor antagonism, it has been shown to:
-
Stabilize mast cells , inhibiting the release of histamine, tryptase, and other pro-inflammatory mediators.[6][7]
-
Inhibit the synthesis and release of other inflammatory mediators , including leukotrienes and kinins.[1][8]
-
Reduce the influx of inflammatory cells , such as eosinophils, into the nasal mucosa.[9]
-
Downregulate the expression of intercellular adhesion molecule-1 (ICAM-1) , a key protein involved in the recruitment of inflammatory cells.[1]
This broader spectrum of activity suggests that Azelastine can interfere with both the early and late phases of the allergic response.
Summary of Pharmacological Properties
| Feature | Azelastine | Levocabastine |
| Primary Mechanism | H1-Receptor Antagonist[1] | H1-Receptor Antagonist[2] |
| Selectivity | Potent H1-antagonist | Highly potent and selective H1-antagonist[2][3] |
| Mast Cell Stabilization | Yes[6][7] | Minimal to none[4][5] |
| Anti-inflammatory Effects | Yes (inhibits leukotrienes, kinins, cytokines)[1][8] | Primarily limited to H1-blockade[5] |
| Effect on Inflammatory Cells | Inhibits eosinophil accumulation[9] | Inhibits chemotaxis of eosinophils[4] |
Visualizing the Mechanisms of Action
To better understand the distinct therapeutic targets of these two agents, the following diagrams illustrate the allergic rhinitis pathway and the intervention points for Levocabastine and Azelastine.
Caption: Pathophysiology of the early and late phases of allergic rhinitis.
Caption: Comparative mechanisms of action for Azelastine and Levocabastine.
Head-to-Head Comparison in Preclinical Models
Direct comparative studies, both in vitro and in vivo, are essential to quantify the differences in pharmacological activity.
In Vitro Experimental Data
In vitro assays allow for a controlled comparison of molecular interactions and cellular responses.
| Assay Type | Finding | Implication |
| Receptor Binding | Levocabastine demonstrates exceptionally high affinity and selectivity for the H1 receptor.[2] | Levocabastine is a "cleaner" H1 antagonist, ideal for experiments where off-target effects must be minimized. |
| Mast Cell Degranulation | Azelastine effectively inhibits the antigen-induced release of histamine and other mediators from mast cells.[6][7] Levocabastine shows little to no inhibitory effect on mediator release, except at very high concentrations.[5] | Azelastine's efficacy is not solely dependent on blocking histamine that has already been released; it actively prevents its release. |
| Mediator Synthesis | Azelastine has been shown to inhibit the formation of cysteinyl-leukotrienes.[1] | This action likely contributes to its effectiveness against symptoms not purely mediated by histamine, such as nasal congestion. |
In Vivo Animal Model Data
Animal models of allergic rhinitis, often using guinea pigs or mice sensitized to an allergen like ovalbumin, are critical for assessing in vivo efficacy.
| Model / Endpoint | Observation | Implication |
| Nasal Provocation Test | In allergen challenge tests, both drugs effectively inhibit acute symptoms like sneezing and rhinorrhea.[10] | Both are highly effective against the immediate, histamine-driven phase of the allergic reaction. |
| Late-Phase Reaction | Studies suggest Azelastine is more effective at reducing late-phase inflammatory cell infiltration (e.g., eosinophils) in the nasal mucosa compared to purely selective antihistamines.[9] | Azelastine's anti-inflammatory properties provide an advantage in addressing the chronic and congestive aspects of allergic rhinitis. |
| Clinical Symptom Scores | In a 4-week clinical study, Azelastine nasal spray showed a more pronounced reduction in the total symptom score (TSS) compared to Levocabastine.[11][12] | The broader mechanism of Azelastine may translate to superior overall symptom control in a clinical setting. |
| Onset of Action | Onset of action is generally rapid and comparable for both drugs in clinical settings, with significant relief often reported within 30 minutes.[13][14] However, one study noted a higher symptom relief rate for Levocabastine within the first 30 minutes.[15] | Both provide rapid relief, a key feature for topical antihistamines. |
Experimental Protocol Example: Mast Cell Degranulation Assay
To provide a practical context, here is a standardized protocol for quantifying mast cell stabilization, a key differentiator for Azelastine.
Objective: To measure the inhibitory effect of a test compound (e.g., Azelastine) on antigen-induced degranulation of mast cells by quantifying the release of β-hexosaminidase.
Model: Rat Basophilic Leukemia (RBL-2H3) cells, sensitized with anti-DNP IgE.
Caption: Workflow for an in vitro mast cell degranulation assay.
Methodology:
-
Cell Sensitization: RBL-2H3 cells are seeded in 24-well plates and incubated overnight with monoclonal anti-dinitrophenyl (DNP) IgE. This allows the IgE to bind to FcεRI receptors on the cell surface.
-
Washing and Pre-incubation: The cells are washed with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE. They are then pre-incubated with varying concentrations of Azelastine, Levocabastine, or a vehicle control for 15-30 minutes.
-
Antigen Challenge: Degranulation is initiated by adding the antigen, DNP-human serum albumin (DNP-HSA), which cross-links the IgE bound to the cells. This simulates the allergen trigger.
-
Reaction Termination: The reaction is stopped by placing the plates on ice.
-
Quantification of Release:
-
An aliquot of the supernatant from each well is transferred to a new 96-well plate. This contains the released β-hexosaminidase.
-
The remaining cells in the original plate are lysed with Triton X-100 to release the total cellular content of β-hexosaminidase.
-
A substrate for the enzyme (p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to all samples.
-
After incubation, the reaction is stopped, and the absorbance is read at 405 nm.
-
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of Supernatant / Absorbance of Lysed Cells) x 100. The inhibitory capacity of the drugs is determined by comparing the percent release in the drug-treated wells to the vehicle control.
Synthesis and Conclusion for the Research Professional
The preclinical evidence clearly delineates Azelastine and Levocabastine as pharmacologically distinct entities, despite both being classified as second-generation antihistamines.
-
Levocabastine stands out as a highly selective and potent H1-receptor antagonist. Its targeted mechanism makes it an invaluable research tool for isolating histamine-mediated effects in allergic rhinitis models. It serves as a benchmark for pure H1-receptor blockade.
-
Azelastine offers a broader, multi-faceted approach. Its ability to not only block H1 receptors but also to stabilize mast cells and inhibit the synthesis and action of other inflammatory mediators provides a more comprehensive blockade of the allergic cascade.[1][6] This dual action on both early- and late-phase reactions suggests it may be more effective in models where a significant inflammatory component, including nasal congestion, is present.
For drug development professionals, this comparison highlights a critical choice in therapeutic strategy: targeting a single, crucial receptor with high precision (Levocabastine) versus modulating multiple nodes within the inflammatory network (Azelastine). The selection of one agent over another in a preclinical study should be driven by the specific research question: Is the goal to understand the role of histamine exclusively, or to assess the potential of a broader anti-inflammatory approach? This guide provides the foundational data to make that informed decision.
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A Guide to Placebo-Controlled Trial Design for Azelastine Hydrochloride Studies in Allergic Rhinitis
This guide provides an in-depth framework for designing robust, placebo-controlled clinical trials for Azelastine Hydrochloride, a cornerstone therapy for allergic rhinitis. As researchers and drug development professionals, our goal is to produce unambiguous evidence of efficacy and safety. The placebo-controlled, double-blind, randomized clinical trial (RCT) remains the gold standard for achieving this. This document moves beyond mere procedural lists to explain the causality behind critical design choices, ensuring your study is not only compliant with regulatory standards but is also scientifically sound and self-validating.
The Scientific Rationale: Understanding Azelastine's Mechanism of Action
This compound's efficacy in allergic rhinitis stems from a multi-faceted mechanism of action, which must inform the trial's endpoint selection and overall design.[1][2][3] It is not merely a potent and selective H1-receptor antagonist that blocks histamine's effects; it also exhibits significant anti-inflammatory properties.[2][3][4] Specifically, Azelastine has been shown to inhibit the release of inflammatory mediators like leukotrienes and cytokines from mast cells, effectively acting as a mast cell stabilizer.[2][3] This dual action targets both the early-phase (histamine-driven) and late-phase (inflammatory) allergic responses.
This understanding is critical: a trial designed for Azelastine should aim to capture its effects on a broader range of symptoms than a simple antihistamine, including the particularly troublesome symptom of nasal congestion, which is heavily influenced by the inflammatory cascade.[2]
Caption: Azelastine's dual mechanism of action.
Foundational Trial Design: Adherence to Regulatory and Reporting Standards
Before delving into specifics, any clinical trial must be grounded in established guidelines. The U.S. Food and Drug Administration (FDA) provides specific guidance for developing drugs for allergic rhinitis, and the European Medicines Agency (EMA) offers similar frameworks.[5][6][7][8][9] Furthermore, all reporting must adhere to the Consolidated Standards of Reporting Trials (CONSORT) statement, which ensures transparency and completeness in communicating trial methodology and findings.[10][11][12][13][14]
A typical placebo-controlled study for Azelastine administered as a nasal spray follows a parallel-group, double-blind, randomized design.[15][16][17][18]
Caption: Standard workflow for an Azelastine placebo-controlled trial.
Core Components of the Trial Protocol
Patient Population: Selection and Criteria
The selection of the right patient population is paramount. The causality here is direct: an improperly selected population can mask a true treatment effect or introduce confounding variables. For Azelastine, trials typically target adults and pediatric patients (e.g., ages 6 and older) with a documented history of moderate-to-severe seasonal allergic rhinitis (SAR) or perennial allergic rhinitis (PAR).[15][16][19]
Table 1: Key Patient Inclusion and Exclusion Criteria
| Criteria Type | Example Criteria | Rationale (Causality) |
|---|---|---|
| Inclusion | Documented history of SAR/PAR for ≥2 years. | Ensures a stable, chronic condition rather than transient symptoms. |
| Positive skin prick test to relevant allergens. | Objectively confirms an allergic etiology for the rhinitis symptoms.[20] | |
| Minimum baseline symptom score (e.g., TNSS ≥ 6). | Enrolls patients with sufficient symptom severity to detect a meaningful clinical improvement. | |
| Exclusion | Active respiratory tract infection. | Prevents confounding symptoms from a non-allergic source.[21] |
| Use of prohibited medications (e.g., other antihistamines, corticosteroids) within a specified washout period. | Isolates the effect of the investigational product (Azelastine) from other treatments.[15] | |
| Known hypersensitivity to Azelastine or its excipients. | Ensures patient safety.[21] |
| | Asthma (except for mild, intermittent). | Avoids confounding with a related but distinct respiratory condition requiring different management.[21] |
The Placebo Lead-In Period: A Self-Validating Mechanism
A single-blind placebo lead-in period (typically 7 days) is a critical self-validating step.[15][16][17] During this phase, all eligible participants receive a placebo nasal spray. The purposes are threefold:
-
Establish a Stable Baseline: It ensures that the symptom scores recorded at randomization are a true reflection of the patient's condition without the influence of prior medications.
-
Identify "Placebo Responders": A subset of patients may show significant symptom improvement on placebo alone. While not always a reason for exclusion, identifying these patients is crucial for data analysis and understanding the true drug effect.
-
Confirm Protocol Compliance: It serves as a run-in period to ensure patients can accurately and consistently use the nasal spray and record their symptoms in a daily diary.
The Placebo Arm: More Than Just an Inert Substance
Designing the placebo is a critical exercise in maintaining the study's blind. This compound nasal spray is known to have a distinct bitter taste.[1] A simple saline spray would be an inadequate placebo, as patients could easily become unblinded, compromising the trial's integrity.
Protocol: Placebo Formulation Considerations
-
Vehicle Matching: The placebo must contain the same inactive ingredients (excipients) as the Azelastine formulation to match viscosity, feel, and smell.[22]
-
Taste-Masking/Matching: A bittering agent (e.g., quinine) may need to be added to the placebo to mimic the taste of Azelastine. Alternatively, a taste-masking agent like sucralose may be used in both the active and placebo formulations.[21]
-
Device Parity: The delivery device (nasal spray bottle) for the placebo must be identical to the active drug's device in appearance, actuation force, and spray volume.[23][24]
Randomization and Blinding
Randomization must be robust, typically using a computer-generated sequence to allocate patients to either the Azelastine or placebo group in a 1:1 ratio.[15][16] Double-blinding—where neither the participant nor the investigator/site staff knows the treatment allocation—is essential to prevent bias in symptom reporting and assessment.
Efficacy and Safety Endpoints: Measuring What Matters
Endpoint selection must be guided by regulatory precedent and the drug's mechanism of action.[5][6]
Primary Efficacy Endpoint
For allergic rhinitis trials, the standard primary endpoint is the change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS) .[15][16][17][18] The rTNSS is a composite score, which provides a more holistic view of the disease than any single symptom.
Table 2: Components of the Total Nasal Symptom Score (TNSS)
| Symptom | Scoring Scale | Description |
|---|---|---|
| Runny Nose (Rhinorrhea) | 0-3 | 0=None, 1=Mild, 2=Moderate, 3=Severe |
| Sneezing | 0-3 | 0=None, 1=Mild, 2=Moderate, 3=Severe |
| Itchy Nose | 0-3 | 0=None, 1=Mild, 2=Moderate, 3=Severe |
| Nasal Congestion | 0-3 | 0=None, 1=Mild, 2=Moderate, 3=Severe |
| Total Score (TNSS) | 0-12 | Sum of the four individual symptom scores. |
Secondary Efficacy Endpoints
Secondary endpoints provide supportive evidence and can characterize additional benefits of the treatment.
-
Total Ocular Symptom Score (TOSS): Measures itchy/gritty eyes, watery eyes, and red eyes. This is particularly relevant as Azelastine has shown efficacy against ocular symptoms.[16][20]
-
Individual Symptom Scores: Analyzing the change in each component of the TNSS can reveal specific areas of strength (e.g., a pronounced effect on nasal congestion).[17]
-
Onset of Action: Timed assessments after the first dose (e.g., at 15, 30, and 60 minutes) can establish how quickly the drug provides relief, a key clinical differentiator.[25]
-
Quality of Life (QoL): Validated questionnaires, such as the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ), measure the impact of symptoms on daily activities, sleep, and emotional well-being.[26][27]
Safety and Tolerability Assessment
Safety is assessed through the monitoring and reporting of Adverse Events (AEs). For intranasal Azelastine, specific attention should be paid to:
-
Local Effects: Nasal discomfort, epistaxis (nosebleeds), and pharyngitis.
-
Systemic Effects: Somnolence (though less common with second-generation antihistamines) and the characteristic bitter taste (dysgeusia).[1][19] Nasal examinations and vital sign assessments are also standard safety measures.[20]
Experimental Protocol Example: Daily Symptom Score Assessment
Objective: To capture primary efficacy data via patient-reported symptom scores.
Methodology:
-
Patient Training: During the screening and lead-in periods, patients are thoroughly trained on how to use the electronic diary (e-diary) and how to rate the severity of their nasal symptoms based on the 0-3 scale.
-
Recording Schedule: Patients are instructed to record their symptoms twice daily, in the morning (AM) and evening (PM).
-
Reflective Period: Each recording is "reflective," meaning the patient rates the average severity of each symptom over the preceding 12 hours. This smooths out transient fluctuations and provides a more stable measure of the underlying condition.
-
Data Capture: The e-diary automatically calculates the TNSS for each time point by summing the four individual scores.
-
Compliance Monitoring: The e-diary system tracks and flags missed entries, allowing clinical staff to follow up with patients to ensure high compliance with data recording.
Conclusion
Designing a placebo-controlled trial for this compound requires a synthesis of regulatory knowledge, clinical insight, and a deep understanding of the drug's pharmacology. By focusing on a well-defined patient population, employing a self-validating placebo lead-in, creating a meticulously matched placebo, and selecting robust, clinically relevant endpoints like the rTNSS, researchers can generate the high-quality data necessary to definitively establish efficacy and safety. Every design choice, from the composition of the placebo to the timing of symptom assessment, must be deliberate and justifiable to ensure the integrity and ultimate success of the clinical development program.
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Azelastine Hydrochloride
For the dedicated researcher, scientist, and drug development professional, ensuring a safe laboratory environment is paramount to fostering innovation and discovery. This guide provides an in-depth, procedural framework for the safe handling of Azelastine Hydrochloride, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to create a self-validating system of safety, making this your trusted resource for chemical handling.
Understanding the Hazard Profile of this compound
This compound is a potent pharmaceutical compound that necessitates careful handling to mitigate occupational exposure risks. According to its Safety Data Sheet (SDS), it is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Key hazards associated with this compound include:
-
Harmful if swallowed: Accidental ingestion can lead to adverse health effects.[1][2][3][4]
-
Irritation: It can cause irritation to the eyes, respiratory system, and skin.[1] Pre-existing dermatitis may be exacerbated by exposure.[1]
-
Sensitization: There is evidence to suggest it may act as a possible skin sensitizer.[1]
-
Reproductive Toxicity: Some sources indicate a possible risk of impaired fertility or harm to an unborn child.[1]
-
Respiratory Effects: Inhalation of dust can be damaging to health, particularly for individuals with impaired respiratory function.[1]
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of PPE Selection for this compound
The selection of appropriate PPE is dictated by a thorough risk assessment of the specific procedures being undertaken. The guiding principle is to establish multiple barriers of protection to minimize all potential routes of exposure. For this compound, which is typically handled as a solid powder, the primary concerns are the generation and inhalation of dust, as well as direct skin and eye contact.
Engineering Controls as the First Line of Defense
Before detailing specific PPE, it is crucial to emphasize the role of engineering controls. Whenever possible, handle this compound within a certified chemical fume hood or a powder containment hood (also known as a balance enclosure) to minimize the release of airborne particles into the laboratory environment.[1] For sterile compounding, a Class II or III Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) should be utilized.[5][6]
Recommended Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for various laboratory activities involving this compound. This tiered approach ensures that the level of protection is commensurate with the risk of exposure.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[1][2][3] | Two pairs of powder-free nitrile gloves.[7] | Laboratory coat. | NIOSH-approved N95 or higher-rated particulate respirator.[1][3] |
| Solution Preparation | Chemical splash goggles. | Two pairs of powder-free nitrile gloves. | Laboratory coat. | Required if not performed in a fume hood. |
| Handling Dilute Solutions | Safety glasses with side shields. | Powder-free nitrile gloves. | Laboratory coat. | Not generally required if handled with care. |
| Spill Cleanup (Solid) | Chemical splash goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Disposable gown with long sleeves and tight-fitting cuffs.[7] | NIOSH-approved respirator with P100 filters. |
| Waste Disposal | Safety glasses with side shields. | Powder-free nitrile gloves. | Laboratory coat. | Not generally required. |
Procedural Guidance for PPE Usage
Adherence to proper donning, doffing, and disposal procedures is as critical as the selection of the PPE itself to prevent cross-contamination.
Donning and Doffing Sequence
The following diagram illustrates the recommended sequence for donning and doffing PPE to minimize exposure.
Caption: Recommended sequence for donning and doffing PPE.
Step-by-Step Protocols
Donning Procedure:
-
Gown/Lab Coat: Put on a clean, buttoned lab coat or a disposable gown.
-
Respirator: If required, perform a fit check for your respirator.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the outer glove cuff extends over the sleeve of the gown.[7]
Doffing Procedure:
-
Outer Gloves: Remove the outer, more contaminated pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Lab Coat: Untie or unbutton and remove the gown, folding the contaminated exterior inward.
-
Eye and Face Protection: Remove eye and face protection from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Spill Management and Waste Disposal
In the event of a spill, the primary objective is to contain the material and decontaminate the area safely.
Minor Spill Cleanup (Solid)
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE as outlined in the table above for spill cleanup.
-
Containment: Gently cover the spill with absorbent pads or granules to prevent further dust generation.
-
Cleanup: Carefully sweep the solid material into a designated hazardous waste container. Avoid dry sweeping which can create airborne dust.[1]
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[1]
Waste Disposal Plan
All materials contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be disposed of as hazardous chemical waste.[1]
-
Segregation: Collect all this compound waste in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Follow your institution's guidelines for the final disposal of chemical waste. This may involve incineration or burial in a licensed landfill.[1]
The following decision tree provides a logical workflow for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE.
By integrating these principles and procedures into your daily laboratory workflow, you can significantly mitigate the risks associated with handling this compound, ensuring a safer environment for yourself and your colleagues.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
